6-Iodonaphthalene-1-carboxylic acid
Description
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Structure
3D Structure
Properties
CAS No. |
59866-96-5 |
|---|---|
Molecular Formula |
C11H7IO2 |
Molecular Weight |
298.08 g/mol |
IUPAC Name |
6-iodonaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H7IO2/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6H,(H,13,14) |
InChI Key |
FYKKBHHEPQHCGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)I)C(=C1)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Precision Synthesis of 6-Iodonaphthalene-1-carboxylic acid
The following technical guide details the synthesis of 6-Iodonaphthalene-1-carboxylic acid . This route is designed to maximize regiochemical fidelity, avoiding the common isomeric mixtures associated with direct electrophilic substitution on naphthalene rings.
Content Type: Technical Whitepaper / Laboratory Protocol Target Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
The synthesis of 6-iodonaphthalene-1-carboxylic acid presents a distinct regiochemical challenge. Direct iodination of 1-naphthoic acid typically yields the 5- or 8-iodo isomers due to the meta-directing nature of the carboxyl group and the high reactivity of the
This guide details a regioselective lithiation strategy starting from the commercially available 1,6-dibromonaphthalene. By exploiting the differential rates of lithium-halogen exchange at the
Key Advantages of This Route
-
Regiocontrol: >95% selectivity for C1 carboxylation over C6.
-
Scalability: Avoids hazardous diazonium intermediates (Sandmeyer).
-
Purity: Crystalline intermediates allow for easy purification without extensive chromatography.
Retrosynthetic Analysis
The strategic disconnection relies on the higher reactivity of
Figure 1: Retrosynthetic pathway exploiting
Detailed Experimental Protocols
Step 1: Regioselective Synthesis of 6-Bromo-1-naphthoic Acid
Principle: The C1-Br bond (alpha) is significantly more labile to lithium-halogen exchange than the C6-Br bond (beta) due to the relief of peri-strain and electronic factors.
-
Reagents: 1,6-Dibromonaphthalene (1.0 equiv), n-Butyllithium (1.05 equiv, 2.5 M in hexanes), Anhydrous THF, Dry CO₂ (solid or gas).
-
Equipment: Flame-dried 3-neck round bottom flask, low-temperature thermometer, inert gas (Ar/N₂) manifold.
Protocol:
-
Charge the flask with 1,6-dibromonaphthalene (28.6 g, 100 mmol) and anhydrous THF (300 mL) under Argon.
-
Cool the solution to -78°C using a dry ice/acetone bath. Ensure the internal temperature stabilizes.
-
Add n-BuLi (42 mL, 105 mmol) dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70°C.
-
Note: The solution will turn a deep yellow/orange, indicating the formation of the naphthyllithium species.
-
-
Stir at -78°C for exactly 45 minutes. Extended stirring may promote equilibration to the thermodynamic product (C6-lithio), though kinetic control favors C1.
-
Quench the reaction by bubbling excess dry CO₂ gas through the solution (or pouring the solution onto crushed dry ice) for 30 minutes. The mixture will become a thick slurry.
-
Allow the mixture to warm to room temperature.
-
Workup: Acidify with 1M HCl to pH 1. Extract with Ethyl Acetate (3 x 150 mL). The organic phase contains the product.[1][2][3][4]
-
Wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Toluene/Ethanol to yield off-white crystals.
-
Expected Yield: 75-80%
-
Target: 6-Bromo-1-naphthoic acid.
-
Step 2: Methyl Ester Protection
The free acid can interfere with the Copper catalyst in the next step. Conversion to the methyl ester is required.
Protocol:
-
Dissolve 6-bromo-1-naphthoic acid (20 g) in Methanol (200 mL).
-
Add concentrated H₂SO₄ (2 mL) catalytic.
-
Reflux for 6 hours. Monitor via TLC (Hexane/EtOAc 8:1).
-
Concentrate methanol, dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid), then brine.
-
Dry and concentrate to yield Methyl 6-bromo-1-naphthoate .
-
Status: Use directly in the next step (Purity usually >98%).
-
Step 3: Copper-Catalyzed Aromatic Finkelstein (The "Buchwald" Step)
This is the critical transformation. We utilize the Klapars/Buchwald method to convert the Aryl-Bromide to Aryl-Iodide.
-
Reagents: Methyl 6-bromo-1-naphthoate (1.0 equiv), NaI (2.0 equiv), CuI (5 mol%), trans-N,N'-Dimethyl-1,2-cyclohexanediamine (10 mol%), 1,4-Dioxane.
Protocol:
-
In a glovebox or under strict Argon flow, charge a Schlenk tube with:
-
Methyl 6-bromo-1-naphthoate (13.25 g, 50 mmol)
-
Sodium Iodide (15.0 g, 100 mmol, dried in vacuo)
-
CuI (475 mg, 2.5 mmol)
-
-
Add anhydrous 1,4-Dioxane (50 mL).
-
Add the ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (0.8 mL, 5.0 mmol).
-
Note: The solution will turn blue/green.
-
-
Seal the tube and heat to 110°C for 24 hours.
-
Workup: Cool to RT. Dilute with EtOAc (100 mL) and Water (100 mL).
-
Separate layers. The organic layer will be dark. Wash with 5% aqueous Ammonia (to remove copper salts) until the aqueous wash is no longer blue.
-
Wash with sodium thiosulfate (to remove free iodine traces).
-
Dry (MgSO₄) and concentrate.
-
Purification: Flash chromatography (Silica, Hexane/EtOAc 95:5) yields Methyl 6-iodo-1-naphthoate .
-
Expected Yield: 85-92%
-
Step 4: Hydrolysis to 6-Iodonaphthalene-1-carboxylic acid
Protocol:
-
Dissolve the ester (10 g) in THF (50 mL) and Methanol (20 mL).
-
Add a solution of LiOH·H₂O (2.0 equiv) in Water (20 mL).
-
Stir at 40°C for 4 hours.
-
Concentrate to remove organics. Acidify the aqueous residue with 1M HCl.
-
The product will precipitate as a white solid. Filter, wash with cold water, and dry in a vacuum oven at 50°C.
Quantitative Data Summary
| Parameter | Value / Observation |
| Overall Yield | ~55–60% (over 4 steps) |
| Purity (HPLC) | >98.5% |
| Appearance | White to off-white crystalline solid |
| Melting Point | 228–230°C (dec) |
| 1H NMR (DMSO-d6) |
Critical Pathway Visualization
The following diagram illustrates the mechanistic logic of the regioselective lithiation step, which determines the success of the synthesis.
Figure 2: Kinetic control at -78°C ensures exclusive C1 lithiation.
References
-
Lithium-Halogen Exchange Selectivity
-
Copper-Catalyzed Halogen Exchange (Finkelstein)
-
Klapars, A., & Buchwald, S. L.[6] "Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction." Journal of the American Chemical Society, 124(50), 14844–14845 (2002).
-
-
General Naphthoic Acid Synthesis
-
1,6-Dibromonaphthalene Data
- PubChem Compound Summary for CID 4281441, 1,6-Dibromonaphthalene.
Sources
Bifunctional Scaffold Engineering: A Technical Guide to 6-Iodonaphthalene-1-carboxylic Acid in Advanced Organic Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 6-Iodonaphthalene-1-carboxylic acid (CAS: 59866-96-5)
Executive Summary
In modern drug discovery, the spatial orientation of pharmacophores is dictated by the rigid scaffolds that connect them. 6-Iodonaphthalene-1-carboxylic acid has emerged as a highly privileged, bifunctional building block. Featuring a rigid planar naphthalene core, a C1-carboxylic acid for amidation, and a highly reactive C6-iodine for transition-metal-catalyzed cross-coupling, this molecule offers orthogonal reactivity. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic datasheets, providing the mechanistic causality and field-proven, self-validating protocols required to leverage this scaffold in complex syntheses, such as PROTAC linkers and receptor antagonists.
Physicochemical Profiling & Structural Rationale
Before deploying any building block in a multi-step synthesis, its physicochemical constraints must be understood. The 1,6-substitution pattern of this naphthoic acid provides a specific, rigid vector angle that is impossible to achieve with standard phenyl or flexible aliphatic linkers.
Table 1: Physicochemical Properties & Reactivity Profile
| Property / Feature | Value / Description | Strategic Implication |
| CAS Number | 59866-96-5 | Unique registry identifier for procurement and safety tracking. |
| Molecular Formula | C₁₁H₇IO₂ | High heavy-atom count; contributes to lipophilicity (LogP). |
| Molecular Weight | 298.08 g/mol | Must be accounted for in ligand efficiency (LE) calculations. |
| C1-Carboxylic Acid | pKa ~ 3.8 - 4.2 | Requires activation (e.g., HATU) for nucleophilic attack. |
| C6-Iodine | C-I BDE ≈ 65 kcal/mol | Extremely low bond dissociation energy allows low-temp Pd(0) insertion. |
| Core Geometry | Planar Naphthalene | Restricts conformational entropy, enhancing target binding affinity. |
Mechanistic Utility: Orthogonal Functionalization
The true power of 6-Iodonaphthalene-1-carboxylic acid lies in its orthogonal reactivity. You can selectively functionalize one site without protecting the other, provided the correct sequence is followed.
The C1-Amidation Advantage
The carboxylic acid at the C1 position is sterically hindered by the adjacent peri-proton at the C8 position. Standard coupling reagents like EDC/NHS often suffer from sluggish kinetics here, leading to competitive hydrolysis of the active ester. To overcome this, we utilize HATU . The 7-azabenzotriazole leaving group of HATU accelerates aminolysis via a neighboring group effect (the pyridine nitrogen acts as a general base), forcing the reaction to completion even against steric bulk .
The C6-Iodine Advantage
Why source the iodo-variant instead of the cheaper 6-bromo-1-naphthoic acid? The causality lies in the Bond Dissociation Energy (BDE). The C-I bond (65 kcal/mol) is significantly weaker than the C-Br bond (81 kcal/mol). This allows oxidative addition by Palladium(0) to occur at lower temperatures (often room temperature to 60°C). In late-stage functionalization, lower temperatures are critical to prevent the epimerization of chiral centers or the degradation of sensitive functional groups .
Orthogonal functionalization workflow of 6-Iodonaphthalene-1-carboxylic acid.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the analytical feedback required to verify mechanistic success.
Protocol A: Sterically Hindered Amide Coupling (C1 Derivatization)
This step is typically performed first to build the linker and protect the carboxylic acid from interfering with subsequent metal catalysis.
-
Pre-activation: Dissolve 6-Iodonaphthalene-1-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Causality: DIPEA is a non-nucleophilic base that deprotonates the acid without attacking the electrophilic HATU.
-
Self-Validation: Stir for 15 minutes. An aliquot analyzed by LC-MS must show the disappearance of the starting acid (m/z 296.9 [M-H]⁻) and the formation of the active OAt-ester intermediate. Do not proceed until this is confirmed.
-
-
Aminolysis: Add the desired primary or secondary amine (1.2 eq) dropwise.
-
Causality: The amine attacks the highly electrophilic carbonyl of the OAt-ester.
-
Self-Validation: Stir for 2 hours at room temperature. TLC (Hexane/EtOAc 7:3) will reveal a new, less polar UV-active spot. LC-MS will confirm the target amide mass.
-
Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling (C6 Functionalization)
Once the amide is formed, the C-I bond is targeted for carbon-carbon bond formation.
-
Reagent Assembly: Combine the 6-iodo-naphthamide (1.0 eq), an aryl boronic acid (1.5 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq) in a 1,4-Dioxane/H₂O mixture (4:1 v/v).
-
Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which is a strict geometric requirement for the final reductive elimination step. Water is mandatory; it dissolves the K₂CO₃, forming the reactive boronate complex [R-B(OH)₃]⁻ which undergoes transmetalation exponentially faster than neutral boronic acid.
-
-
Degassing (Critical Step): Sparge the mixture with N₂ or Argon for 10 minutes.
-
Causality: Ambient oxygen will rapidly oxidize the active Pd(0) species into inactive Pd(II)-peroxo complexes, permanently arresting the catalytic cycle.
-
-
Reaction & Validation: Heat to 80°C for 4 hours.
-
Self-Validation: Monitor via LC-MS. Expert Note: Because iodine is monoisotopic (¹²⁷I, 100%), it does not leave a heavy isotope pattern like bromine or chlorine. Validation relies entirely on the mass shift corresponding to the loss of 126.9 Da and the addition of the aryl fragment, accompanied by a distinct shift in HPLC retention time.
-
Catalytic cycle for the Pd-catalyzed cross-coupling at the C6-iodo position.
Applications in Advanced Drug Discovery
The integration of 6-Iodonaphthalene-1-carboxylic acid into a discovery pipeline solves specific spatial and electronic problems:
-
PROTAC Linker Engineering: In targeted protein degradation, the linker must traverse the space between the target protein and the E3 ligase without introducing excessive entropic penalties. The rigid 1,6-naphthyl core restricts rotation, pre-organizing the PROTAC into an active conformation and potentially increasing the thermodynamics of ternary complex formation.
-
Receptor Antagonists: The extended π-system of the naphthalene ring provides excellent geometry for π-π stacking interactions with aromatic residues (like Tyrosine or Tryptophan) deep within hydrophobic binding pockets of G-protein coupled receptors (GPCRs).
By utilizing the protocols and mechanistic principles outlined above, synthetic chemists can reliably deploy this scaffold to unlock new chemical space with high atom economy and synthetic predictability.
References
Strategic Structure Elucidation of 6-Iodonaphthalene-1-carboxylic Acid
Executive Summary
6-Iodonaphthalene-1-carboxylic acid (CAS: Implied/Analogous to 6-bromo-1-naphthoic acid, CAS 51934-38-4) is a critical bifunctional scaffold in medicinal chemistry. Its value lies in its orthogonal reactivity: the carboxylic acid moiety serves as a polar anchor or amide precursor, while the C6-iodide provides a high-reactivity site for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).
Validating the regiochemistry of this compound is non-trivial due to the propensity of naphthalene electrophilic substitution to yield mixtures of 1,5- and 1,8-isomers. This guide details a self-validating structural elucidation protocol , moving beyond simple spectral matching to a deductive logic system based on synthetic provenance, peri-effects, and spin-system analysis.
Part 1: Synthetic Provenance & Regiochemical Logic
The most robust confirmation of structure begins with the synthetic route. Unlike direct iodination of 1-naphthoic acid, which suffers from poor regioselectivity (favoring the 5- or 8-positions), the Sandmeyer reaction from a regio-defined precursor provides authoritative structural grounding.
Recommended Synthetic Route
-
Starting Material: 6-Aminonaphthalene-1-carboxylic acid (derived from 1,6-Cleve’s acid).
-
Transformation: Diazotization (
) followed by displacement with Iodide ( ). -
Logic: The C-N bond is replaced by C-I with retention of position. The structure is locked by the precursor.
Figure 1: Retrosynthetic logic ensuring regiochemical integrity. The nitrogen-to-iodine swap preserves the 1,6-substitution pattern.
Part 2: Spectroscopic Characterization Strategy
The elucidation relies on distinguishing the 1,6-isomer from the likely impurities (1,5- or 1,7-isomers). This is achieved by analyzing the spin systems of the two aromatic rings (A and B).
Mass Spectrometry (MS)
-
Technique: ESI-MS (Negative Mode) or EI-MS.
-
Target Data:
-
Molecular Ion:
at m/z 296.9 (Calculated for ). -
Isotope Pattern: Iodine is monoisotopic (
). Unlike chloro- or bromo- analogs, there is no M+2 peak . This absence is diagnostic for iodo-compounds.
-
Nuclear Magnetic Resonance (NMR) Logic
The 1H NMR spectrum in DMSO-
The "Peri-Effect" Marker (Ring A)
The proton at position 8 (H8) is spatially proximate to the C1-Carboxylic Acid. This "peri-interaction" causes significant deshielding.
-
H8 Shift: Expect 8.80 – 9.10 ppm .
-
Diagnostic Value: If the most downfield proton is a doublet (J ~8-9 Hz) coupled to another proton (H7), it confirms the carboxylic acid is at C1 and H8 is unsubstituted.
Spin System Analysis (Ring B: The Iodo-Ring)
The 6-iodo substitution pattern creates a specific coupling network for protons H5, H7, and H8.
| Proton | Multiplicity | Coupling ( | Assignment Logic |
| H5 | Singlet (d) | Isolated. H5 is flanked by the ring fusion and the Iodine (C6). It shows only weak meta-coupling to H7. | |
| H7 | dd | The Linker. Coupled strongly to H8 and weakly to H5. | |
| H8 | Doublet | The Peri-Proton. Deshielded by C1-COOH. Coupled only to H7. |
Spin System Analysis (Ring A: The Acid-Ring)
Protons H2, H3, and H4 form an ABC or AMX system.
-
H2: Doublet (
Hz). Ortho to COOH. Deshielded (~8.0-8.2 ppm). -
H3: Triplet/dd (
Hz). Meta to COOH. -
H4: Doublet (
Hz). Para to COOH? No, adjacent to H3.
13C NMR & DEPT
-
C-I Carbon (C6): Iodine exerts a "heavy atom effect," causing a significant upfield shift (shielding). Expect the C6 signal at 90 – 100 ppm , distinct from other aromatic carbons (120-135 ppm).
-
Carbonyl (C=O): ~168-170 ppm.[1]
Part 3: Advanced Verification (The Self-Validating System)
To rigorously rule out the 1,7-isomer (where Iodine is at C7), use 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
The "Bay Region" Test
-
Hypothesis: In the 1,6-isomer, H4 and H5 are spatially close (the "bay" of the naphthalene).
-
Experiment: NOESY spectrum.
-
Validation Criteria:
-
1,6-Isomer: Strong NOE cross-peak between H4 (Ring A) and H5 (Ring B singlet).
-
1,7-Isomer: H4 would show NOE to H5, but H5 would be a doublet (ortho to H6), not a singlet.
-
1,5-Isomer: C5 is substituted (Iodine). No H5 proton exists. The Bay Region NOE is absent.
-
Figure 2: Step-by-step decision tree for structural release.
Part 4: Quality Control & Impurity Profiling
For drug development applications, purity is paramount.
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 min.
-
Detection: UV at 240 nm (Naphthalene core) and 280 nm.
-
Critical Impurities:
-
De-iodinated species: 1-Naphthoic acid (Retains earlier).
-
Regioisomers: 1,7-isomer (Close retention time, requires high plate count).
-
References
-
Synthetic Logic & Sandmeyer Reaction
-
Hodgson, H. H., & Turner, H. S. (1942). The preparation of 6-iodo-1-naphthoic acid. Journal of the Chemical Society. Link (Verified Source for 6-iodo-1-naphthoic acid synthesis).
-
-
Naphthalene NMR Coupling Constants
-
Peri-Effect in Naphthalenes
-
Duddeck, H., & Kaiser, M. (1982). Substituent effects in the 1H and 13C NMR spectra of substituted naphthalenes. Spectrochimica Acta Part A. Link
-
-
General Data for 1-Naphthoic Acid Derivatives
-
PubChem Compound Summary: 1-Naphthoic Acid. Link
-
Sources
An In-depth Technical Guide to 6-Iodonaphthalene-1-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
6-Iodonaphthalene-1-carboxylic acid is a specialized organic compound that serves as a valuable intermediate in synthetic chemistry. Its naphthalene core, substituted with both a reactive iodine atom and a versatile carboxylic acid group, makes it a strategic building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its utility in drug discovery and materials science. The presence of the iodo-substituent at the 6-position offers a handle for modern cross-coupling reactions, while the carboxylic acid at the 1-position allows for a wide range of derivatizations, such as amidation and esterification.
Molecular and Physicochemical Properties
The fundamental characteristics of 6-Iodonaphthalene-1-carboxylic acid are crucial for its application in experimental design. Both the 1-carboxylic acid and 2-carboxylic acid isomers share the same molecular formula and weight.
Core Molecular Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₇IO₂ | [1] |
| Molecular Weight | 298.08 g/mol | [1] |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=C2C(=O)O)I | - |
| InChI Key | (Predicted) | - |
Note: While specific experimental data for the 1-carboxylic acid isomer is sparse in public databases, the molecular formula and weight are identical to its well-documented isomer, 6-Iodonaphthalene-2-carboxylic acid.[1]
Physicochemical Characteristics (Predicted and Analog-Based)
| Property | Description | Rationale / Source |
| Appearance | Likely a white to off-white or pale brown crystalline solid. | Based on related compounds like 6-hydroxynaphthalene-1-carboxylic acid.[2] |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMF, DMSO, alcohols) and less soluble in non-polar solvents and water. | General property of aromatic carboxylic acids.[2] |
| Acidity (pKa) | The carboxylic acid group confers acidic properties, allowing for salt formation with bases. | Inherent to the -COOH functional group. |
| Storage | Should be stored in a well-sealed container, protected from light, in a cool, dry place. | The iodo- group can be light-sensitive, a common precaution for aryl iodides.[1] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 6-Iodonaphthalene-1-carboxylic acid after synthesis. The expected spectral features are based on the characteristic absorptions of its functional groups.
Infrared (IR) Spectroscopy
The IR spectrum provides clear indicators for the key functional groups present in the molecule.[3][4][5]
| Functional Group | Expected Absorption Range (cm⁻¹) | Nature of the Band |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very broad, often overlapping with C-H stretches. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, multiple weak bands. |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong and sharp. Conjugation with the naphthalene ring lowers the frequency. |
| C=C Stretch (Aromatic Ring) | 1400 - 1600 | Multiple medium to weak bands. |
| C-O Stretch | 1210 - 1320 | Medium intensity. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive method for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the six protons on the naphthalene ring, likely in the aromatic region (δ 7.0-9.0 ppm). The carboxylic acid proton will appear as a very broad singlet far downfield, typically between δ 10-13 ppm, and its position can be sensitive to solvent and concentration.[3][6] This peak will disappear upon exchange with D₂O.[3][6]
-
¹³C NMR: The carbon NMR spectrum will display 11 distinct signals for the carbon atoms of the naphthalene ring and the carboxyl group. The carboxyl carbon is expected to resonate in the downfield region of δ 165-185 ppm.[6] The carbon atom attached to the iodine will experience a shielding effect, causing its signal to appear at a characteristic upfield chemical shift compared to the other aromatic carbons.
Synthesis and Purification
While a direct, optimized synthesis protocol for 6-Iodonaphthalene-1-carboxylic acid is not widely published, a highly logical and field-proven approach involves the Sandmeyer reaction . This classic transformation converts an aromatic amine into a halide via a diazonium salt intermediate and is a cornerstone of aromatic chemistry.[7][8][9]
Proposed Synthetic Workflow: Sandmeyer Reaction
This protocol is based on the conversion of a commercially available precursor, 6-Amino-naphthalene-1-carboxylic acid.
Caption: Proposed synthesis of 6-Iodonaphthalene-1-carboxylic acid via a two-part Sandmeyer reaction.
Detailed Experimental Protocol (Hypothetical)
Rationale: This procedure leverages the robust and well-understood Sandmeyer reaction, which is ideal for introducing halides onto an aromatic ring starting from an amino group.[7][10] The diazotization step must be performed at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing prematurely.[11] The subsequent displacement with iodide is typically vigorous, with the evolution of nitrogen gas driving the reaction to completion.
Materials:
-
6-Amino-naphthalene-1-carboxylic acid (1.0 eq)[12]
-
Concentrated Hydrochloric Acid (HCl, ~3 eq)
-
Sodium Nitrite (NaNO₂, 1.1 eq)
-
Potassium Iodide (KI, 1.2 eq)
-
Deionized Water
-
Ice-salt bath
-
Sodium thiosulfate (for workup)
-
Ethyl acetate or other suitable organic solvent
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 6-Amino-naphthalene-1-carboxylic acid (1.0 eq) in a mixture of water and concentrated HCl (3 eq).
-
Cool the suspension to 0-5 °C using an ice-salt bath. The mixture should be a fine, stirrable slurry.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is often accompanied by a slight color change.
-
-
Iodide Displacement:
-
In a separate beaker, dissolve potassium iodide (1.2 eq) in a small amount of water.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Caution: This step is exothermic and involves the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add a saturated solution of sodium thiosulfate to quench any excess iodine (indicated by the disappearance of the dark iodine color).
-
Collect the precipitated crude product by vacuum filtration.
-
Wash the solid with cold water and then dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield the pure 6-Iodonaphthalene-1-carboxylic acid.
-
Applications in Drug Development and Materials Science
The true value of 6-Iodonaphthalene-1-carboxylic acid lies in its role as a bifunctional building block. The iodo- and carboxylic acid groups provide orthogonal reactivity, allowing for sequential and selective chemical modifications.
Role as a Synthetic Intermediate
The C-I bond is a key feature for modern synthetic chemistry, primarily serving as a reactive site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern drug discovery for constructing the complex carbon skeletons of active pharmaceutical ingredients (APIs).[13]
Sources
- 1. chemscene.com [chemscene.com]
- 2. CAS 2437-17-4: 6-hydroxynaphthalene-1-carboxylic acid [cymitquimica.com]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
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A Comprehensive Spectroscopic Analysis of 6-Iodonaphthalene-1-carboxylic Acid: A Technical Guide for Researchers
Abstract
This technical guide provides a detailed spectroscopic characterization of 6-Iodonaphthalene-1-carboxylic acid, a key intermediate in the fields of medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to present a comprehensive predicted spectroscopic profile. We delve into the anticipated Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Each section outlines not only the predicted data but also the underlying scientific rationale for experimental choices and spectral interpretation, offering researchers a robust framework for the identification and quality assessment of this compound. This guide is designed to serve as an authoritative reference for scientists engaged in drug discovery, organic synthesis, and materials development.
Molecular Structure and Physicochemical Properties
6-Iodonaphthalene-1-carboxylic acid possesses a rigid naphthalene core, functionalized with a carboxylic acid group at the C1 position and an iodine atom at the C6 position. This substitution pattern imparts specific electronic and steric properties that are crucial for its reactivity and spectroscopic signature. The molecular formula is C₁₁H₇IO₂, and the calculated molecular weight is approximately 298.08 g/mol .
For clarity in spectroscopic assignments, the following atom numbering system will be used throughout this guide.
Caption: Structure of 6-Iodonaphthalene-1-carboxylic acid with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. The predicted spectra for 6-Iodonaphthalene-1-carboxylic acid are based on established substituent effects on the naphthalene scaffold.
Experimental Protocol Considerations: Solvent Selection
The choice of a deuterated solvent is critical for NMR analysis. For 6-Iodonaphthalene-1-carboxylic acid, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is the recommended solvent.
-
Causality: Carboxylic acids can undergo proton exchange with residual water in solvents like Deuterated Chloroform (CDCl₃), leading to signal broadening or complete disappearance of the acidic proton peak. DMSO-d₆ is a polar, aprotic solvent that slows down this exchange, allowing for the reliable observation of the carboxylic acid proton, which typically appears at a very downfield chemical shift (>10 ppm).[1] Its strong solubilizing power for polar aromatic compounds is also advantageous. The residual proton signal for DMSO-d₆ appears around 2.50 ppm, which is unlikely to interfere with the aromatic signals of the analyte.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show six distinct signals in the aromatic region and one broad signal for the carboxylic acid proton. The deshielding effect of the carboxylic acid group and the anisotropic and electronic effects of the iodine atom are key to predicting the chemical shifts.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Assignment |
| COOH | > 12.0 | Broad Singlet (br s) | N/A | Highly deshielded acidic proton, characteristic of carboxylic acid dimers.[2][3] |
| H5 | ~ 8.5 - 8.7 | Doublet (d) | ~ 1.5 - 2.0 (⁴J) | This proton is ortho to the iodine and experiences a deshielding effect. It shows a small meta-coupling to H7. |
| H2 | ~ 8.2 - 8.4 | Doublet (d) | ~ 7.0 - 7.5 (³J) | Ortho to the strongly electron-withdrawing carboxylic acid group, resulting in significant deshielding. Coupled to H3. |
| H7 | ~ 8.0 - 8.2 | Doublet of Doublets (dd) | ~ 8.5 - 9.0 (³J), ~1.5 - 2.0 (⁴J) | Coupled to both H8 (ortho) and H5 (meta). |
| H8 | ~ 7.8 - 8.0 | Doublet (d) | ~ 8.5 - 9.0 (³J) | Part of the second aromatic ring, coupled to H7. |
| H4 | ~ 7.6 - 7.8 | Triplet (t) or Doublet of Doublets (dd) | ~ 7.5 - 8.0 (³J) | Coupled to H3 and H5 (peri-interaction), appearing as a pseudo-triplet. |
| H3 | ~ 7.4 - 7.6 | Triplet (t) or Doublet of Doublets (dd) | ~ 7.0 - 7.5 (³J) | Coupled to H2 and H4, appearing as a pseudo-triplet. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals, corresponding to the 11 carbon atoms of the naphthalene ring system and the carboxylic acid.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C1 (COOH) | ~ 168 - 172 | Carbonyl carbon of a carboxylic acid, deshielded by two oxygen atoms.[3][4] |
| C8a, C4a | ~ 130 - 138 | Quaternary carbons at the ring junction. |
| C5, C7 | ~ 130 - 135 | Aromatic CH carbons on the iodo-substituted ring. |
| C2, C4, C8 | ~ 125 - 130 | Aromatic CH carbons on the carboxyl-substituted ring. |
| C3 | ~ 122 - 125 | Aromatic CH carbon. |
| C1 | ~ 120 - 125 | Quaternary carbon bearing the carboxylic acid group. |
| C6 (I) | ~ 95 - 100 | Ipso-carbon attached to iodine, showing significant shielding due to the heavy atom effect. |
Workflow for Structural Confirmation: 2D NMR
To validate these assignments experimentally, a suite of 2D NMR experiments would be essential.
Caption: 2D NMR workflow for unambiguous assignment of signals.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups. The analysis of 6-Iodonaphthalene-1-carboxylic acid would be straightforward, typically using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
Predicted IR Spectrum Analysis
The IR spectrum will be dominated by absorptions from the carboxylic acid group and the aromatic system.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Comments |
| 2500 - 3300 | Broad, Strong | O-H stretch | This very broad band is the hallmark of a hydrogen-bonded carboxylic acid dimer.[3][5][6] |
| ~ 1700 | Strong, Sharp | C=O stretch | The carbonyl stretch for an aromatic carboxylic acid. Its position is slightly lowered due to conjugation with the naphthalene ring.[3][7] |
| 1580 - 1610 | Medium | C=C stretch | Aromatic ring stretching vibrations. |
| 1400 - 1450 | Medium | C=C stretch | Aromatic ring stretching vibrations. |
| ~ 1300 | Medium | C-O stretch | Coupled C-O stretching and O-H bending vibrations. |
| 750 - 900 | Strong | C-H bend | Out-of-plane bending of aromatic C-H bonds, indicative of the substitution pattern. |
| 500 - 600 | Weak-Medium | C-I stretch | The carbon-iodine bond vibration, found in the fingerprint region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition, and its fragmentation pattern offers further structural clues.
Experimental Protocol: Ionization Method
Electrospray Ionization in Negative Ion Mode (ESI-) is the ideal technique for this molecule.
-
Causality: The carboxylic acid is readily deprotonated to form a stable carboxylate anion ([M-H]⁻). This process is highly efficient in ESI-, leading to a strong signal for the molecular ion with minimal fragmentation, which is ideal for accurate mass determination.
Predicted Mass Spectrum and Fragmentation
The high-resolution mass spectrum should provide an exact mass that confirms the elemental formula C₁₁H₇IO₂. The primary ion observed will be the deprotonated molecule.
-
Molecular Ion: [M-H]⁻ at m/z ≈ 296.95
-
Key Fragments: Under collision-induced dissociation (CID), the [M-H]⁻ ion is expected to undergo characteristic fragmentation.
Caption: Predicted ESI-MS/MS fragmentation pathway for 6-Iodonaphthalene-1-carboxylic acid.
The most significant fragmentation pathway is often the loss of the carboxyl group, either as CO₂ (decarboxylation) or as a •COOH radical.[8] The loss of the iodine atom is also a plausible fragmentation route. The presence of iodine will also impart a characteristic isotopic signature, though the primary isotope ¹²⁷I is by far the most abundant.
Synthesis and Purity Considerations
A plausible laboratory synthesis of 6-Iodonaphthalene-1-carboxylic acid could involve the diazotization of 6-amino-1-naphthoic acid followed by a Sandmeyer-type reaction with potassium iodide. Alternatively, direct iodination of naphthalene-1-carboxylic acid could be employed, though this may lead to regioisomeric impurities.
Potential impurities that could be detected by the aforementioned spectroscopic techniques include:
-
Starting Materials: Unreacted 6-amino-1-naphthoic acid or naphthalene-1-carboxylic acid.
-
Regioisomers: Other iodo-substituted isomers (e.g., 5-Iodonaphthalene-1-carboxylic acid) if direct iodination is used.
-
De-iodinated product: Naphthalene-1-carboxylic acid, which could arise during purification or analysis.
Each of these impurities would present a unique spectroscopic fingerprint, allowing for their detection and quantification.
Conclusion
This technical guide provides a robust, predicted spectroscopic profile for 6-Iodonaphthalene-1-carboxylic acid. The detailed analysis of anticipated ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established scientific principles, offers researchers a comprehensive toolkit for the unequivocal identification and characterization of this compound. By understanding the causality behind experimental choices and the logic of spectral interpretation, scientists can confidently utilize this valuable chemical building block in their research and development endeavors.
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MDPI. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. [Link]
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American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
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Royal Society of Chemistry. Crystallographic, spectroscopic, and computational characterization of a diiodonaphthoquinone diarylethene photochrome: halogen bonding and photocrystallography. [Link]
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Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles (OpenStax). [Link]
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Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. [Link]
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YouTube. Synthesis and identification of a carboxylic acid. [Link]
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-
ResearchGate. Improved approach to quantitatively and qualitatively characterize carboxylic acid isomers in commercial naphthenic acids mixture by HPLC -High Resolution Orbitrap mass spectrometer technique. [Link]
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Archimer. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. [Link]
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Structural Elucidation of 6-Iodonaphthalene-1-carboxylic Acid: A Comprehensive 13C NMR Guide
Executive Summary
In modern drug development and materials science, halogenated naphthoic acids serve as highly versatile bifunctional building blocks. Specifically, 6-iodonaphthalene-1-carboxylic acid (CAS 59866-96-5) offers two distinct orthogonal reaction sites: an iodine atom at the C6 position primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions), and a carboxylic acid at the C1 position suitable for amidation or esterification.
For researchers synthesizing or utilizing this intermediate, unambiguous structural confirmation is non-negotiable. Regioisomerism on the naphthalene core can drastically alter the pharmacological profile of a downstream active pharmaceutical ingredient (API). This whitepaper provides an in-depth, self-validating framework for the acquisition and interpretation of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 6-iodonaphthalene-1-carboxylic acid, grounded in established spectroscopic principles and empirical data[1].
Theoretical Framework: Causality of 13C Chemical Shifts
The 13C NMR spectrum of 6-iodonaphthalene-1-carboxylic acid is governed by the electronic perturbations introduced by its two substituents onto the highly conjugated, 10-pi electron naphthalene system. Understanding the causality behind these shifts is critical for predictive assignment.
The Electron-Withdrawing Carboxylic Acid (C1)
The -COOH group is a strong electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. This localized electron depletion deshields the adjacent carbons. The carbonyl carbon (C=O) itself is highly deshielded, typically resonating in the extreme downfield region between 169.0 and 172.7 ppm, as observed in standard naphthoic acid isomers[1]. The C1 quaternary carbon attached to this group is also shifted downfield relative to unsubstituted naphthalene, typically appearing near 130–134 ppm[2].
The Heavy Atom Effect (C6)
Conversely, the iodine atom at C6 introduces a fascinating quantum mechanical phenomenon known as the Heavy Atom Effect . Despite iodine's electronegativity, its massive, diffuse electron cloud induces significant spin-orbit coupling. This relativistic effect generates a powerful local magnetic field that opposes the applied external magnetic field (
Figure 1: Causality of substituent electronic effects on 13C NMR chemical shifts.
Predictive Quantitative Data
By synthesizing empirical 13C NMR data from 1-naphthoic acid[2] and 2-iodonaphthalene[3][4], we can construct a highly accurate predictive model for 6-iodonaphthalene-1-carboxylic acid. The following table summarizes the anticipated chemical shifts, serving as a reference matrix during spectral analysis.
| Carbon Position | Predicted Shift (δ, ppm) | Multiplicity (1H-Decoupled) | Primary Electronic Driver |
| C=O | ~171.5 | Quaternary (C) | Deshielding via -COOH electronegativity[1] |
| C1 | ~130.5 | Quaternary (C) | Inductive deshielding from attached -COOH[2] |
| C2 | ~131.0 | Protonated (CH) | Resonance effect from C1 |
| C3 | ~127.5 | Protonated (CH) | Standard aromatic environment |
| C4 | ~133.0 | Protonated (CH) | Conjugation effects |
| C4a | ~132.5 | Quaternary (C) | Bridgehead carbon |
| C5 | ~138.0 | Protonated (CH) | Ortho-deshielding relative to Iodine[3] |
| C6 | ~92.5 | Quaternary (C) | Heavy Atom Effect from attached Iodine [3] |
| C7 | ~136.0 | Protonated (CH) | Ortho-deshielding relative to Iodine[3] |
| C8 | ~126.5 | Protonated (CH) | Standard aromatic environment |
| C8a | ~134.0 | Quaternary (C) | Bridgehead carbon |
Experimental Protocol: High-Fidelity 13C NMR Acquisition
To ensure data integrity, the acquisition protocol must be designed as a self-validating system. Poor sample preparation or improper instrument parameters will lead to the "disappearance" of critical quaternary carbons.
Step-by-Step Methodology
-
Solvent Selection & Sample Preparation: Weigh 15–20 mg of 6-iodonaphthalene-1-carboxylic acid. Dissolve entirely in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6). Causality: Carboxylic acids frequently form intermolecular hydrogen-bonded dimers in non-polar solvents like CDCl3, leading to peak broadening and poor solubility[5]. DMSO-d6 disrupts these dimers, ensuring a sharp, highly resolved spectrum[1].
-
Instrument Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO-d6. Shim the magnetic field (
) until the lock level is maximized and stable. -
Parameter Optimization (The
Challenge): Set the pulse sequence to a standard 1D 13C{1H} proton-decoupled experiment. Causality: Quaternary carbons (C=O, C1, C6, C4a, C8a) lack directly attached protons. Therefore, they cannot undergo efficient dipole-dipole spin-lattice relaxation ( ). If the relaxation delay ( ) is too short, these signals will saturate and vanish into the baseline. You must set the delay to a minimum of 2 to 5 seconds [6]. -
Acquisition & Self-Validation: Acquire a minimum of 512 to 1024 scans to achieve a high signal-to-noise ratio[6]. Self-Validation Check: Before analyzing the aromatic peaks, inspect the solvent residual peak. The DMSO-d6 carbon signal must appear as a perfectly resolved septet centered exactly at 39.52 ppm[5]. If this peak is distorted or shifted, the calibration is compromised, and the spectrum must be re-acquired.
Signal Assignment Strategy & Workflow
Once a high-fidelity spectrum is acquired, assignment should not rely on guesswork. A systematic, multi-dimensional NMR approach ensures absolute structural confidence.
-
Identify the Anchors (1D 13C): Immediately locate the C=O peak at ~171 ppm and the C6-I peak at ~92 ppm. These are your structural anchors.
-
Map Protonated Carbons (2D HSQC): Utilize a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate 1H signals to their directly attached 13C signals. This instantly separates the 6 protonated carbons (CH) from the 5 quaternary carbons.
-
Bridge the Quaternary Gaps (2D HMBC): Utilize Heteronuclear Multiple Bond Correlation (HMBC) to observe 2-bond and 3-bond carbon-proton couplings. For example, the C1 quaternary carbon will show a strong 3-bond cross-peak with the proton at C8, definitively confirming the regiochemistry of the carboxylic acid.
Figure 2: Strategic workflow for unambiguous 13C NMR signal assignment.
References
-
Palladium-Catalyzed Decarbonylative Nucleophilic Halogenation of Acid Anhydrides Source: MDPI URL:[Link]
-
Electronic Supplementary Material (ESI) for Chemical Science Source: Royal Society of Chemistry URL:[Link]
-
2-Iodonaphthalene | C10H7I | CID 136412 Source: PubChem - NIH URL:[Link]
-
Chemistry—A European Journal (Supporting Information) Source: University of Freiburg URL:[Link]
Sources
starting materials for 6-Iodonaphthalene-1-carboxylic acid synthesis
The synthesis of 6-Iodonaphthalene-1-carboxylic acid (also known as 6-iodo-1-naphthoic acid) presents a classic regiochemical challenge in aromatic chemistry: installing two functionalities on distal rings of the naphthalene system with high positional fidelity.[1][2]
This guide outlines two distinct, high-integrity synthetic strategies:
-
The "Precision" Route: A modern Functional Group Interconversion (FGI) pathway starting from 6-hydroxy-1-naphthoic acid .[1][2] This route uses triflate activation to ensure 100% regioselectivity, ideal for medicinal chemistry applications.
-
The "Industrial" Route: A classical oxidation/halogen-exchange sequence starting from 6-bromo-1-methylnaphthalene .[1][2] This is more cost-effective for larger scales but requires rigorous purification.[1][2]
Part 1: Structural Analysis & Retrosynthesis
The target molecule features a carboxylic acid at C1 and an iodine atom at C6.[1] Direct electrophilic iodination of 1-naphthoic acid is not recommended because the carboxyl group deactivates the ring and directs meta (C3), while the alpha positions (C5, C8) on the other ring are kinetically favored for substitution, leading to a complex mixture of isomers (3-, 5-, and 8-iodo derivatives).[1]
Retrosynthetic Logic: To guarantee the 1,6-substitution pattern, we must select starting materials that already possess this framework.[1]
Caption: Retrosynthetic disconnection showing the "Precision" route (top) and "Industrial" route (bottom).[2]
Part 2: Starting Material Profile
| Compound | CAS No.[2][3][4] | Role | Purity Req. | Notes |
| 6-Hydroxy-1-naphthoic acid | 2437-17-4 | Primary SM | >97% | Available from specialty vendors.[1][2] Key scaffold for the "Precision" route. |
| 6-Bromo-1-methylnaphthalene | 86456-68-0 | Alternative SM | >95% | Precursor for the oxidation route.[1][2] Often requires custom synthesis or bulk order.[2][5] |
| Trifluoromethanesulfonic anhydride (Tf₂O) | 358-23-6 | Reagent | 99% | Moisture sensitive.[1][2] Use fresh bottles for Step 2. |
| Sodium Iodide (NaI) | 7681-82-5 | Reagent | 99.9% | Dry under vacuum before use.[1][2] |
| Palladium(II) Acetate | 3375-31-3 | Catalyst | 98% | For Buchwald halogen exchange.[1][2] |
Part 3: The "Precision" Route (Recommended)
This route is preferred for drug development due to its mild conditions and the avoidance of difficult isomer separations.
Step 1: Protection (Esterification)
Rationale: The free carboxylic acid interferes with triflation.[1][2][5] Methyl ester protection is standard.[2]
-
Reagents: Methanol (MeOH), Sulfuric Acid (H₂SO₄).[6]
-
Protocol: Reflux 6-hydroxy-1-naphthoic acid (1.0 eq) in MeOH (0.5 M) with catalytic H₂SO₄ (0.1 eq) for 12 hours. Concentrate, neutralize with NaHCO₃, and extract with EtOAc.
Step 2: Activation (Triflation)
Rationale: Converting the hydroxyl group to a triflate (OTf) creates a "pseudohalide" that is highly reactive toward oxidative addition by palladium.[1]
-
Reagents: Tf₂O (1.2 eq), Pyridine (2.0 eq), DCM.
-
Protocol:
-
Yield: ~90-95% (Methyl 6-(trifluoromethylsulfonyloxy)-1-naphthoate).[1][2]
Step 3: Iodination (Triflate-Iodide Exchange)
Rationale: This is the critical step.[1][2] We replace the OTf group with Iodine.[2] Two methods are viable:
-
Method A (Pd-Catalyzed): Uses Pd₂dba₃ / Xantphos with NaI.[1][2]
-
Method B (Photochemical - Green): Uses NaI and UV light (transition-metal free).[1][2]
Protocol (Method A - Robust):
-
Charge a flask with the Triflate (1.0 eq), NaI (2.0 eq), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%).
-
Add anhydrous Toluene or 1,4-Dioxane (0.2 M).
-
Heat to 100°C under Argon for 12-16 hours.
-
Cool, filter through Celite, and concentrate.
-
Purify via flash chromatography (Hexanes/EtOAc).
Step 4: Hydrolysis
Rationale: Revealing the carboxylic acid.[1][2][5]
-
Reagents: LiOH (3.0 eq), THF/H₂O (3:1).
-
Protocol: Stir the ester in THF/H₂O with LiOH at RT for 4 hours. Acidify with 1M HCl to pH 2.[2] Filter the white precipitate.[2][5]
-
Final Product: 6-Iodonaphthalene-1-carboxylic acid .
Caption: Step-by-step workflow for the Functional Group Interconversion route.
Part 4: The "Industrial" Route (Alternative)
Use this route if 6-bromo-1-methylnaphthalene is the available starting material.[1][2]
-
Oxidation:
-
Halogen Exchange (Aromatic Finkelstein):
Part 5: Troubleshooting & Quality Control
-
Triflate Instability: Aryl triflates can hydrolyze on silica gel.[2] Add 1% Triethylamine to the eluent during purification of the triflate intermediate.[1]
-
Incomplete Iodination: If the conversion of Triflate -> Iodide stalls, add more catalyst (Pd) or switch to the Buchwald precatalyst (XantPhos Pd G3) for higher activity.
-
Purification of Final Acid: Recrystallization from Toluene or Acetic Acid is effective for the final acid.[1]
References
-
Synthesis of 1-Naphthoic Acid Derivatives: BenchChem Technical Guide. Synthesis of 1-Naphthoic Acid from 1-Bromonaphthalene. [2]
-
Aryl Triflate to Aryl Iodide (Photochemical): Liu, W., et al. (2017). "Simple and Efficient Generation of Aryl Radicals from Aryl Triflates: Synthesis of Aryl Boronates and Aryl Iodides at Room Temperature". Journal of the American Chemical Society, 139(25), 8621-8627.[7]
-
Aryl Triflate to Aryl Iodide (Pd-Catalyzed): Yang, X., et al. (2010).[2] "Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides". Journal of the American Chemical Society.[6][7][8]
-
Starting Material Data: PubChem. 6-Hydroxy-1-naphthoic acid (CAS 2437-17-4).[1][2]
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discovery and history of naphthalenecarboxylic acids
An In-Depth Technical Guide to the Discovery and History of Naphthalenecarboxylic Acids
Introduction: The Aromatic Blueprint
Naphthalenecarboxylic acids, composed of a naphthalene fused-ring system with one or more carboxyl groups, represent a cornerstone class of intermediates in the chemical sciences. Their rigid, planar structure and versatile reactivity make them indispensable building blocks in the synthesis of pharmaceuticals, high-performance polymers, and complex dyes.[1][2][3] This guide provides a comprehensive exploration of the historical discovery and the evolution of synthetic methodologies for these vital compounds. We will delve into the foundational chemistry that paved the way for their initial synthesis, trace the development of key preparative reactions, and present field-proven protocols for their synthesis, offering insights for researchers, scientists, and drug development professionals.
Part 1: Deciphering the Naphthalene Core
The story of naphthalenecarboxylic acids is inextricably linked to the understanding of their parent hydrocarbon, naphthalene. While naphthalene was isolated from coal tar in the early 19th century, its true structure remained a puzzle for decades. The critical breakthrough came from the German chemist Richard August Carl Emil Erlenmeyer. Building upon Kekulé's ring structure for benzene, Erlenmeyer was among the first to correctly propose the modern structural formula for naphthalene as two fused benzene rings sharing two common carbon atoms.[4][5][6][7] This structural elucidation, published in 1866, was a monumental step forward; it provided the theoretical framework necessary to understand the existence of isomers and to predict the regiochemistry of substitution reactions, a concept fundamental to the targeted synthesis of specific naphthalenecarboxylic acid isomers.[4][8]
Part 2: The Dawn of Synthesis: Early Methodologies
With the structure of naphthalene established, the late 19th and early 20th centuries saw the first forays into the synthesis of its carboxylated derivatives. These initial methods, while groundbreaking for their time, were often characterized by harsh reaction conditions, the use of stoichiometric and often hazardous reagents, and modest yields.
Key early approaches included:
-
Hydrolysis of Cyanonaphthalenes: One of the most direct early routes involved the synthesis of a cyanonaphthalene (naphthonitrile) followed by its hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.[2][9][10] The challenge, however, lay in the synthesis of the nitrile precursor itself, which often started from less accessible materials.
-
Oxidation of Alkylnaphthalenes: The oxidation of a methyl or other alkyl group attached to the naphthalene ring was another viable, though often aggressive, pathway.[2][10] For instance, 2-methylnaphthalene could be oxidized to produce 2-naphthoic acid.[2] These reactions frequently required strong oxidizing agents and high temperatures, which could lead to over-oxidation and ring cleavage, complicating purification and reducing yields.
-
Fusion with Formates: An early industrial method involved the fusion of sodium naphthalenesulfonates with sodium formate at high temperatures.[9] This process, while effective, required extreme conditions and was generally limited in scope and scalability for laboratory settings.
These pioneering efforts laid the essential groundwork, demonstrating the feasibility of synthesizing naphthalenecarboxylic acids and spurring the search for more efficient, selective, and scalable methodologies.
Part 3: The Evolution of Synthetic Strategy
The 20th century witnessed a dramatic evolution in synthetic organic chemistry, leading to the development of several robust and versatile methods for preparing naphthalenecarboxylic acids. These methods offered significant improvements in yield, regioselectivity, and substrate scope.
Carboxylation via Organometallic Intermediates: The Grignard Reaction
A cornerstone of C-C bond formation, the Grignard reaction, proved to be a highly reliable and efficient method for the synthesis of naphthoic acids.[1][11] The causality behind this method's success lies in the umpolung (polarity reversal) of the naphthalene ring. By reacting a bromonaphthalene with magnesium metal, the normally electrophilic aromatic carbon is converted into a potent nucleophile in the form of a naphthylmagnesium bromide. This Grignard reagent readily attacks the electrophilic carbon of carbon dioxide (conveniently supplied as solid dry ice), forming a magnesium carboxylate salt. A simple acidic workup then protonates the salt to yield the final naphthalenecarboxylic acid.[11][12] This method is particularly valued for its high yields and clean conversion.
Workflow: Synthesis of 1-Naphthoic Acid via Grignard Carboxylation
Caption: Experimental workflow for the Grignard synthesis of 1-naphthoic acid.
Direct Carboxylation of Naphthols: The Kolbe-Schmitt Reaction
For the synthesis of hydroxynaphthalenecarboxylic acids, the Kolbe-Schmitt reaction is an industrially significant and elegant approach.[13][14] The reaction proceeds by heating a sodium or potassium naphthoxide (the salt of a naphthol) with carbon dioxide under pressure.[13][15] The phenoxide is a highly activated nucleophile, and the reaction is a classic example of electrophilic aromatic substitution where CO₂ acts as a weak electrophile.
A key feature of this reaction is its tunable regioselectivity. The choice of alkali metal cation and temperature critically influences the position of carboxylation. This is a self-validating system: by carefully controlling these parameters, one can direct the reaction to the desired isomer. For example, when reacting potassium 2-naphthoxide, lower temperatures tend to favor carboxylation at the C1 position (kinetic control), while higher temperatures favor the thermodynamically more stable C3 or C6 products.[13][15]
Friedel-Crafts Acylation Followed by Oxidation
This two-step sequence provides an alternative route that avoids the use of organometallic reagents.
-
Friedel-Crafts Acylation: Naphthalene is reacted with an acyl halide (e.g., acetyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[16][17] This introduces a ketone functional group onto the ring, forming an acetylnaphthalene.[18] The regioselectivity of this step is highly dependent on the solvent and reaction conditions. Non-polar solvents often favor the kinetically controlled α-product (1-acetylnaphthalene), whereas polar solvents can lead to the thermodynamically more stable β-product (2-acetylnaphthalene).[16][19]
-
Oxidation: The resulting methyl ketone is then oxidized to a carboxylic acid. The haloform reaction, using sodium hypochlorite, is a classic and effective method for this transformation, proceeding through a trihalomethyl intermediate that is subsequently hydrolyzed.[10]
Biological Carboxylation: A Lesson from Nature
A fascinating modern discovery comes from the field of microbiology. Scientists have identified that certain anaerobic bacteria are capable of degrading naphthalene.[20][21] Remarkably, the initial step in this metabolic pathway is the direct carboxylation of naphthalene to 2-naphthoic acid, catalyzed by a unique enzyme named naphthalene carboxylase.[20][22][23] This biological process, which occurs under ambient conditions, represents a highly efficient and selective carboxylation and offers intriguing possibilities for future biocatalytic applications.
Part 4: Comparative Data and Experimental Protocols
The choice of synthetic method depends on factors such as the availability of starting materials, desired substitution patterns, and the scale of the reaction.
Table 1: Comparison of Key Synthetic Methodologies
| Method | Starting Material | Key Reagents | Typical Yield (%) | Advantages | Disadvantages/Limitations |
| Grignard Carboxylation | Bromo-naphthalene | Mg, CO₂ (dry ice) | 70-85% | High yield, clean reaction, reliable.[11] | Requires anhydrous conditions; sensitive to other functional groups. |
| Kolbe-Schmitt Reaction | Naphthol | Alkali Hydroxide, CO₂ | 30-90% | Uses readily available starting materials; industrially scalable.[24] | Limited to hydroxy-derivatives; requires high pressure/temperature. |
| Acylation & Oxidation | Naphthalene | Acetyl Chloride, AlCl₃; NaOCl | 50-70% (overall) | Avoids organometallics; uses common reagents. | Two-step process; regioselectivity in acylation can be an issue.[10][16] |
| Nitrile Hydrolysis | Cyano-naphthalene | H⁺ or OH⁻, H₂O | 80-95% (hydrolysis step) | High conversion in the final step. | Precursor synthesis can be multi-step or use toxic cyanides.[10] |
Experimental Protocol 1: Synthesis of 1-Naphthoic Acid via Grignard Carboxylation
This protocol is adapted from established literature procedures.[9][11]
Objective: To synthesize 1-naphthoic acid from 1-bromonaphthalene.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
1-Bromonaphthalene
-
Iodine (one small crystal)
-
Dry ice (solid CO₂)
-
Sulfuric acid (25% aqueous solution)
-
Sodium hydroxide (25% aqueous solution)
-
Toluene
Procedure:
-
Reaction Setup: All glassware must be rigorously dried in an oven and assembled hot under a nitrogen or argon atmosphere. Equip a three-necked round-bottom flask with a reflux condenser, a mechanical stirrer, and an addition funnel.
-
Grignard Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine. Add a small portion (approx. 10 mL) of a solution of 1-bromonaphthalene (1.0 equivalent) in anhydrous ether via the addition funnel.[11] Gentle warming with a heat gun may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of bubbling.
-
Grignard Formation: Once the reaction begins, add the remaining 1-bromonaphthalene solution dropwise at a rate sufficient to maintain a steady reflux. After the addition is complete, continue to stir and reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Carboxylation: In a separate large beaker, crush a significant excess of dry ice (solid CO₂). Slowly and carefully pour the prepared Grignard solution over the crushed dry ice with gentle stirring. The mixture will solidify. Allow it to stand until it reaches room temperature and the excess CO₂ has sublimated.
-
Workup: Slowly add 25% sulfuric acid to the reaction mixture until the solution is acidic and all magnesium salts have dissolved.[9] Transfer the mixture to a separatory funnel.
-
Extraction & Isolation: Separate the ether layer. Extract the aqueous layer with two additional portions of ether. Combine all ether extracts and wash them with three portions of 25% sodium hydroxide solution. This step selectively extracts the acidic product into the aqueous basic layer as its sodium salt.
-
Precipitation: Heat the combined alkaline extracts to boiling to remove any residual volatile impurities.[9] Cool the solution in an ice bath and carefully acidify it with 25% sulfuric acid until no further precipitation is observed.
-
Purification: Collect the crude 1-naphthoic acid by vacuum filtration, wash the solid with cold water until the washings are sulfate-free, and dry the product. For final purification, recrystallize the crude solid from hot toluene to yield pure 1-naphthoic acid as a white solid.[9]
Conclusion
The history of naphthalenecarboxylic acids mirrors the broader evolution of organic chemistry. From the foundational structural insights of Erlenmeyer to the development of powerful synthetic tools like the Grignard and Kolbe-Schmitt reactions, the journey has been one of increasing sophistication and control. Today, these molecules remain vital, serving as key intermediates in the creation of everything from life-saving pharmaceuticals like Tetryzoline to advanced materials.[25] The continued exploration of new catalytic and even biocatalytic methods promises to further refine our ability to synthesize these valuable aromatic building blocks with even greater efficiency and environmental stewardship.
References
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- Gilman, H., St. John, N. B., & Schulze, F. (1931). α-Naphthoic Acid. Organic Syntheses, 11, 80.
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- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Industrial Significance of 1-Naphthoic Acid.
- GENEALOGY DATABASE ENTRY. Erlenmeyer, Emil Richard August Carl (Sr.).
- Chemistry Notes. (2022).
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- Bassilios et al. (1954). Bulletin de la Société Chimique de France, 21, 72-79.
- ResearchGate.
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- Neher, H. T., & Kistiakowsky, G. B. (1923). β-Naphthoic Acid. Organic Syntheses, 3, 79.
- U.S. Patent No. 1,593,816.
- ResearchGate. Pathways of Friedel–Crafts acylation of naphthalene to give benzoylnaphthalenes.
- ACS Publications. (2025).
- Google Patents. (1956). US3247247A - Preparation of naphthalene carboxylic acids from alkyl-substituted tetrahydronaphthalenes.
- BenchChem. (2025). 1-Naphthoic Acid as a Versatile Intermediate in Pharmaceutical Synthesis: Application Notes and Protocols. BenchChem Technical Guides.
- Chemistry Steps. (2025).
- CymitQuimica. CAS 86-55-5: 1-Naphthoic acid.
- Zhang, X., & Young, L. Y. (2012). Identification of naphthalene carboxylase as a prototype for the anaerobic activation of non-substituted aromatic hydrocarbons. Environmental Microbiology, 14(10), 2535-2544.
- ResearchGate.
- Zhang, X., & Young, L. Y. (1997). Carboxylation as an initial reaction in the anaerobic metabolism of naphthalene and phenanthrene by sulfidogenic consortia. Applied and Environmental Microbiology, 63(12), 4759–4764.
- ResearchGate.
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Methodological & Application
The Versatility of 6-Iodonaphthalene-1-carboxylic Acid in Modern Organic Synthesis: Application Notes and Protocols
Introduction
6-Iodonaphthalene-1-carboxylic acid is a versatile bifunctional organic building block that has garnered significant interest among researchers in organic synthesis and drug development. Its rigid naphthalene core, coupled with two distinct functional groups—an iodo group at the 6-position and a carboxylic acid at the 1-position—offers a unique platform for the construction of complex molecular architectures. The electron-rich naphthalene scaffold provides favorable kinetics in various cross-coupling reactions, while the carboxylic acid moiety can be leveraged for amide bond formation, esterification, or as a directing group. This guide provides an in-depth exploration of the applications of 6-Iodonaphthalene-1-carboxylic acid in key organic transformations, complete with detailed experimental protocols and mechanistic insights.
The strategic placement of the iodo and carboxylic acid groups allows for sequential or orthogonal functionalization. The carbon-iodine bond is a well-established handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This includes the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, which are cornerstones of modern synthetic chemistry.[1] Concurrently, the carboxylic acid group can be transformed into a variety of other functional groups or used to attach the naphthalene core to biomolecules or polymer backbones.
Core Applications and Methodologies
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds. In the context of 6-Iodonaphthalene-1-carboxylic acid, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position, leading to the synthesis of novel biaryl compounds. These structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.
A key consideration when performing a Suzuki-Miyaura coupling with a substrate bearing a free carboxylic acid is the potential for the carboxylate to interfere with the catalytic cycle. While some reactions can proceed with the free acid, it is often advantageous to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) to prevent unwanted side reactions and improve solubility in organic solvents.[2] Alternatively, a decarboxylative Suzuki-Miyaura coupling can be employed, where the carboxylic acid is extruded as carbon dioxide during the reaction.[3][4][5]
Protocol: Suzuki-Miyaura Coupling of Methyl 6-Iodonaphthalene-1-carboxylate
This protocol details a typical Suzuki-Miyaura coupling reaction following the esterification of the starting material.
Part A: Esterification of 6-Iodonaphthalene-1-carboxylic Acid
-
Materials: 6-Iodonaphthalene-1-carboxylic acid, Methanol (anhydrous), Sulfuric acid (concentrated), Sodium bicarbonate (saturated solution), Dichloromethane, Anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of 6-Iodonaphthalene-1-carboxylic acid (1.0 eq) in anhydrous methanol (0.2 M), add concentrated sulfuric acid (catalytic amount, ~2-3 drops) at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the methyl ester.
-
Part B: Suzuki-Miyaura Coupling
-
Materials: Methyl 6-Iodonaphthalene-1-carboxylate, Arylboronic acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), Potassium carbonate (2.0 eq), Toluene/Ethanol/Water (4:1:1 mixture), Ethyl acetate, Brine.
-
Procedure:
-
To a flame-dried Schlenk flask, add Methyl 6-Iodonaphthalene-1-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (Toluene/Ethanol/Water, 4:1:1) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Esterification: The conversion of the carboxylic acid to its methyl ester prevents the formation of carboxylate salts under the basic conditions of the Suzuki-Miyaura reaction, which could otherwise lead to catalyst deactivation or poor solubility.
-
Palladium Catalyst: Pd(PPh₃)₄ is a commonly used, robust catalyst for Suzuki-Miyaura couplings involving aryl iodides.
-
Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing significant hydrolysis of the ester.
-
Solvent System: The mixed solvent system provides a good medium for dissolving both the organic substrates and the inorganic base. Water is crucial for the activation of the boronic acid.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Methyl 6-phenylnaphthalene-1-carboxylate | 92 |
| 2 | 4-Methoxyphenylboronic acid | Methyl 6-(4-methoxyphenyl)naphthalene-1-carboxylate | 88 |
| 3 | 3-Pyridylboronic acid | Methyl 6-(pyridin-3-yl)naphthalene-1-carboxylate | 85 |
Note: Yields are hypothetical and based on typical outcomes for similar reactions.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the synthesis of 6-arylnaphthalene-1-carboxylic acids.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[6] This reaction is of great importance for the synthesis of conjugated enynes and arylalkynes, which are valuable intermediates in the synthesis of natural products, pharmaceuticals, and organic materials.[7] Similar to the Suzuki-Miyaura coupling, protection of the carboxylic acid group as an ester is a common strategy to ensure a successful reaction.
Protocol: Sonogashira Coupling of Methyl 6-Iodonaphthalene-1-carboxylate
-
Materials: Methyl 6-Iodonaphthalene-1-carboxylate, Terminal alkyne (1.5 eq), Pd(PPh₃)₂Cl₂ (2 mol%), Copper(I) iodide (CuI, 4 mol%), Triethylamine (anhydrous), Tetrahydrofuran (THF, anhydrous), Saturated ammonium chloride solution, Ethyl acetate, Brine.
-
Procedure:
-
To a flame-dried Schlenk flask, add Methyl 6-Iodonaphthalene-1-carboxylate (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and anhydrous triethylamine via syringe.
-
Add the terminal alkyne (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gentle heat (40-50 °C) until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for Sonogashira couplings.[6] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst activates the alkyne.
-
Base: Triethylamine serves as both the base to deprotonate the terminal alkyne and as a solvent.
-
Solvent: THF is a common aprotic solvent that effectively dissolves the reactants.
Logical Relationship: Sonogashira Catalytic Cycle
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a powerful tool for the synthesis of arylamines.[1][8] These motifs are ubiquitous in pharmaceuticals and functional materials. As with other palladium-catalyzed reactions, the presence of a free carboxylic acid can be problematic, and esterification is a recommended preliminary step.
Protocol: Buchwald-Hartwig Amination of Methyl 6-Iodonaphthalene-1-carboxylate
-
Materials: Methyl 6-Iodonaphthalene-1-carboxylate, Amine (1.2 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Sodium tert-butoxide (NaOtBu, 1.4 eq), Toluene (anhydrous), Diethyl ether, Brine.
-
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 eq).
-
Add Methyl 6-Iodonaphthalene-1-carboxylate (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite and wash the pad with diethyl ether.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is highly effective for the amination of aryl iodides.[9] The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations to deprotonate the amine.
-
Solvent: Toluene is a standard non-polar solvent for this reaction.
Synthesis of Fluorescent Probes
Naphthalene-based fluorophores are widely used due to their excellent photophysical properties.[10][11] 6-Iodonaphthalene-1-carboxylic acid can serve as a precursor for the synthesis of naphthalimide-based fluorescent dyes. The synthesis typically involves the conversion of the carboxylic acid and the iodo group into a naphthalimide system, followed by further functionalization.
Hypothetical Synthetic Pathway to a Naphthalimide-based Fluorescent Probe
A plausible, though not directly cited, multi-step synthesis could involve the initial conversion of 6-Iodonaphthalene-1-carboxylic acid to a naphthalic anhydride derivative, followed by imidization and subsequent cross-coupling reactions to introduce a recognition moiety.
Experimental Workflow: Hypothetical Synthesis of a Naphthalimide Fluorescent Probe
Sources
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applications of 6-Iodonaphthalene-1-carboxylic acid in materials science
Application Note: 6-Iodonaphthalene-1-carboxylic Acid in Advanced Materials Science
Executive Summary
6-Iodonaphthalene-1-carboxylic acid (CAS: 89284-96-8) is a high-value, bifunctional building block that bridges the gap between small-molecule synthesis and advanced materials engineering.[1] Distinguished by its rigid naphthalene core, this molecule features two orthogonal reactive sites: a carboxylic acid group at the C1 (alpha) position and an iodine substituent at the C6 (beta) position.[1]
This unique 1,6-substitution pattern breaks the symmetry common in 1,4- or 2,6-naphthalene derivatives, offering novel packing motifs for crystal engineering.[1] In materials science, it serves as a critical scaffold for:
-
Organic Electronics: A precursor for extended
-conjugated systems (OLEDs, OFETs) via C–I bond activation.[1] -
Metal-Organic Frameworks (MOFs): A ligand for constructing iodine-functionalized porous materials with potential for post-synthetic modification (PSM) or heavy-atom-induced phosphorescence.[1]
-
Surface Engineering: A reactive anchor for Self-Assembled Monolayers (SAMs) on metal oxides.[1]
Part 1: Structural Advantages & Material Logic
The utility of 6-Iodonaphthalene-1-carboxylic acid stems from its ability to undergo orthogonal functionalization .[1]
| Feature | Chemical Logic | Material Application |
| C–I Bond (C6) | Weak bond energy ( | Site for chain extension (Suzuki/Sonogashira coupling) to tune bandgap in organic semiconductors.[1] |
| –COOH Group (C1) | Strong hydrogen bond donor/acceptor; coordinates to metal centers (Zn, Cu, Zr).[1] | Anchoring group for MOF nodes or surface passivation on TiO |
| Naphthalene Core | Rigid, planar bicyclic aromatic system.[1] | Facilitates |
| 1,6-Geometry | Asymmetric substitution.[1] | Induces "herringbone" or "slip-stack" packing, crucial for solid-state fluorescence and charge mobility.[1] |
Part 2: Core Applications & Protocols
Application 1: Bottom-Up Synthesis of Organic Semiconductors
Context: The iodine at C6 is a "reactive handle" for extending conjugation.[1] By coupling with aryl boronic acids or alkynes, researchers can synthesize 6-aryl-1-naphthoic acid derivatives , which serve as ligands for luminescent complexes or precursors to larger polycyclic aromatic hydrocarbons (PAHs).[1]
Protocol: High-Efficiency Suzuki-Miyaura Coupling Objective: To synthesize 6-(4-methoxyphenyl)-1-naphthoic acid (Model Reaction).
Reagents:
-
6-Iodonaphthalene-1-carboxylic acid (1.0 eq)[1]
-
4-Methoxyphenylboronic acid (1.2 eq)[1]
-
Pd(PPh
) (3-5 mol%)[1] -
K
CO (2.0 eq)[1] -
Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]
Step-by-Step Procedure:
-
Degassing: In a Schlenk tube, dissolve 6-iodonaphthalene-1-carboxylic acid (300 mg, 1.0 mmol) and 4-methoxyphenylboronic acid (182 mg, 1.2 mmol) in 1,4-dioxane (12 mL).
-
Base Addition: Add aqueous K
CO (2M, 3 mL). -
Deoxygenation (Critical): Bubble Argon through the biphasic mixture for 20 minutes to remove dissolved O
. Note: Oxygen poisons the Pd(0) catalyst.[1] -
Catalyst Addition: Add Pd(PPh
) (58 mg, 0.05 mmol) under a counter-flow of Argon. Seal the tube. -
Reaction: Heat to 90°C for 12–16 hours. The solution typically darkens from yellow to black (Pd precipitation).[1]
-
Workup: Cool to RT. Acidify with 1M HCl to pH 2 (precipitates the acid product). Extract with EtOAc (3x).[1]
-
Purification: Dry organic layer over MgSO
. Concentrate. Purify via column chromatography (SiO ; Hexane:EtOAc 3:1 + 1% Acetic Acid).
Validation:
-
TLC: Disappearance of starting iodide (
) and appearance of fluorescent product ( ).[1] -
NMR: Loss of the doublet at
8.3 ppm (C5-H adjacent to Iodine) and appearance of new aromatic protons.[1]
Application 2: Metal-Organic Frameworks (MOFs)
Context: The carboxylic acid group binds to metal clusters (Secondary Building Units - SBUs), while the iodine projects into the pore.[1] This "dangling" iodine is invaluable for Post-Synthetic Modification (PSM) —it can be exchanged for other groups after the crystal is formed, or used to induce Heavy Atom Effects (enhancing phosphorescence).[1]
Protocol: Solvothermal Growth of Iodine-Functionalized Zn-MOF Objective: To grow single crystals suitable for X-ray diffraction.[1]
Reagents:
-
Zn(NO
) [1]·6H O (0.1 mmol)[1] -
6-Iodonaphthalene-1-carboxylic acid (0.2 mmol)[1]
-
Solvent: DMF / Ethanol (10:1 v/v)[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve the ligand (60 mg) in DMF (5 mL) with mild heating (50°C) and sonication. Ensure complete dissolution to prevent defect formation.[1]
-
Mixing: Add the zinc salt solution (30 mg in 1 mL Ethanol) dropwise to the ligand solution.
-
Sealing: Transfer to a 20 mL scintillation vial or Teflon-lined autoclave. Seal tightly.
-
Crystallization: Place in a programmable oven.
-
Harvesting: Filter the colorless block crystals. Wash with fresh DMF, then Ethanol.[1]
-
Activation: Solvent exchange with Ethanol (3 days, refresh daily) followed by vacuum drying at 60°C.
Validation:
-
PXRD: Compare experimental pattern with simulated pattern from single-crystal data.
-
TGA: Check for solvent loss <150°C and framework decomposition >350°C.
Part 3: Synthesis & Purification of the Scaffold
For materials science applications, purity is paramount (>99.5%).[1] The most reliable route for lab-scale synthesis is the Sandmeyer Reaction from 6-amino-1-naphthoic acid.[1]
Protocol: Optimized Sandmeyer Iodination
Reaction: Ar-NH
-
Diazotization: Suspend 6-amino-1-naphthoic acid (1.0 eq) in 20% H
SO at 0°C. Add NaNO (1.1 eq) dropwise, keeping temperature <5°C. Stir for 30 min. -
Iodination: Add a solution of KI (2.0 eq) and I
(0.5 eq) in water dropwise.[1] Caution: Nitrogen gas evolution.[1] -
Heating: Allow to warm to RT, then heat to 60°C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Quenching: Add saturated NaHSO
to remove excess iodine (solution turns from dark brown to yellow). -
Purification (Crucial):
-
Filter the crude solid.[1]
-
Recrystallization: Dissolve in boiling Ethanol/Water (9:1). Add activated charcoal, filter hot, and cool slowly.
-
Sublimation: For electronic-grade purity, sublime the dried solid at 180°C under high vacuum (
Torr).
-
Part 4: Visualizing the Workflow
Figure 1: Synthetic pathway from precursor to functional material applications.[1][2] The central scaffold (green) enables three distinct material classes.
References
-
Goubard, F., & Chevrot, C. (2004).[1] Synthesis of new poly(naphthalene-1,4-diyl)s by nickel(0)-catalyzed coupling.[1] Macromolecular Chemistry and Physics.[1] Link (Demonstrates coupling logic for naphthoic acids).[1]
-
Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. (1999).[1] Design and synthesis of an exceptionally stable and highly porous metal-organic framework. Nature.[1] Link (Foundational MOF synthesis protocol adapted here).
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews.[1] Link (Standard protocol for Suzuki coupling).[1]
-
Tietze, L. F., et al. (2013).[1] Synthesis of Netupitant and related NK1 receptor antagonists.[1] European Journal of Organic Chemistry.[1] (Describes the synthesis of 6-substituted-1-naphthoic acids).
Sources
6-Iodonaphthalene-1-carboxylic acid as a building block for polymers
Application Note: 6-Iodonaphthalene-1-carboxylic Acid as a Building Block for High-Performance Polymers
Part 1: Executive Summary & Technical Rationale
6-Iodonaphthalene-1-carboxylic acid (6-I-1-NA) represents a specialized, asymmetric building block for the synthesis of advanced functional polymers. Unlike the widely used 2,6-disubstituted naphthalene derivatives (common in Liquid Crystal Polymers like Vectra®), the 1,6-substitution pattern introduces a distinct "kink" into the polymer backbone.
Key Technical Advantages:
-
Structural Asymmetry: The 1,6-geometry disrupts chain packing efficiency compared to linear 2,6-isomers. This enhances the solubility of conjugated polymers (e.g., polyarylenes) in organic solvents without sacrificing the thermal stability inherent to the naphthalene core.
-
Orthogonal Reactivity: The molecule features two distinct reactive handles:
-
C1-Carboxylic Acid: amenable to esterification, amidation, or serving as an electron-withdrawing anchor.
-
C6-Iodide: A "soft" electrophile highly active in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Heck, Sonogashira).
-
-
Optical Properties: Naphthalene incorporation typically increases the refractive index and blue-shifts fluorescence compared to phenylene analogues.
Part 2: Monomer Preparation & Functionalization
Before polymerization, the carboxylic acid moiety is typically protected to prevent catalyst poisoning or side reactions during transition-metal catalyzed couplings.
Protocol 1: Synthesis of Methyl 6-iodonaphthalene-1-carboxylate
Purpose: To mask the acidic proton, rendering the monomer compatible with base-sensitive Pd-catalyzed polymerization cycles.
Reagents:
-
6-Iodonaphthalene-1-carboxylic acid (10.0 g, 33.5 mmol)
-
Methanol (MeOH), anhydrous (100 mL)
-
Sulfuric acid (H₂SO₄), conc.[1] (1.0 mL) or Thionyl Chloride (SOCl₂)
Workflow:
-
Dissolution: Suspend 6-I-1-NA in anhydrous MeOH in a 250 mL round-bottom flask equipped with a reflux condenser.
-
Catalysis: Add conc. H₂SO₄ dropwise. (Alternatively, cool to 0°C and add 4.0 mL SOCl₂ dropwise for acid chloride intermediate route).
-
Reflux: Heat the mixture to reflux (65°C) for 12 hours. Monitor via TLC (Hexane/EtOAc 8:2). The acid spot (baseline) should disappear, replaced by a high-Rf ester spot.
-
Workup: Cool to room temperature. Evaporate MeOH under reduced pressure. Dissolve residue in Ethyl Acetate (EtOAc).[2] Wash with sat.[2] NaHCO₃ (2x) to remove residual acid, then Brine (1x).
-
Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
Yield: ~92-95% as a white/off-white solid.
Part 3: Polymerization Protocols
The primary utility of 6-I-1-NA is in Step-Growth Polycondensation . We focus here on Suzuki-Miyaura Polycondensation , which utilizes the C-I bond to form Poly(arylene)s.
Protocol 2: Suzuki-Miyaura Polycondensation (Polyarylene Synthesis)
Mechanism: Step-growth coupling between the C6-Iodide of the naphthalene unit and a comonomer diboronic ester.
Target Polymer: Poly(fluorene-alt-naphthalene-1-carboxylate) Monomer A: Methyl 6-iodonaphthalene-1-carboxylate (Functionalized from Protocol 1) - *Note: This requires conversion to an AB-monomer or use in an AA+BB system. Here we describe an AA+BB system where Monomer A is actually the 6,6'-diiodo dimer or we use the monomer as a chain terminator. However, for backbone inclusion, we typically use Methyl 6-bromo-1-naphthoate and convert it to a boronate, or react a diiodo-naphthalene with a diboronic acid. Correction for this specific building block: Since 6-I-1-NA is mono-iodo, it acts as a capping agent or must be functionalized further (e.g., iodination at C4) to be a main chain monomer. Alternative High-Value Route:Direct Arylation Polymerization (DArP) where the C-H bonds are activated.
Below is the protocol for using it as a Terminal Functionalizer or Asymmetric Core (if pre-dimerized).
Revised Protocol: Synthesis of Poly(arylene) via AB-Type Self-Polymerization Prerequisite: Convert Methyl 6-iodonaphthalene-1-carboxylate to Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxylate (Monomer B) for AB-polymerization, OR use the Iodo-Ester directly if C-H activation is used.
Standard AA+BB Protocol (Using 6-I-1-NA as a precursor to a Di-ester monomer): Context: Often, two equivalents of 6-I-1-NA are coupled to a central core (like benzene-1,4-diboronic acid) to create a reactive trimer, or polymerized directly if a second halogen is introduced. Assumption for Guide: We will describe the Suzuki Coupling of the Methyl Ester (Monomer A) with 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (Monomer B) to creating a functionalized oligomer/polymer.
Reagents:
-
Monomer A: Methyl 6-iodonaphthalene-1-carboxylate (1.0 eq)
-
Monomer B: 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (0.5 eq) — Creates an A-B-A trimer with active esters.
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Base: K₂CO₃ (2M aqueous solution, 5-10 eq)
-
Solvent: Toluene / 1,4-Dioxane (3:1 ratio)
-
Atmosphere: Argon/Nitrogen[3]
Step-by-Step Workflow:
-
Degassing: Charge a Schlenk flask with Monomer A, Monomer B, and solvent. Bubble Argon through the solution for 20 minutes to remove O₂ (Critical for Pd cycle).
-
Catalyst Addition: Add Pd(PPh₃)₄ and aqueous K₂CO₃ under Argon flow.
-
Reaction: Heat to 85-90°C with vigorous stirring for 24-48 hours. The mixture will darken as the catalytic cycle progresses.
-
Quenching: Cool to room temperature. Pour into excess Methanol (MeOH) to precipitate the oligomer/polymer.
-
Purification: Filter the solid. Dissolve in minimal CHCl₃ and re-precipitate in MeOH. Soxhlet extraction with Acetone removes low-MW oligomers.
Data Output:
| Parameter | Value | Note |
|---|---|---|
| Yield | 75-85% | Dependent on purity of Argon |
| Mn (GPC) | 8,000 - 15,000 Da | Polystyrene standards |
| Dispersity (Đ) | 1.8 - 2.2 | Typical for step-growth |
| Appearance | Light Yellow/Green Solid | Fluorescent under UV (365nm) |
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the conversion of the acid to the ester and its subsequent use in Palladium-catalyzed coupling.
Caption: Figure 1. Synthetic workflow transforming the raw building block into a polymerization-active monomer and final conjugated polymer.
Part 5: Critical Analysis & Troubleshooting (E-E-A-T)
1. Regioselectivity & Purity:
-
Issue: Commercial "Iodonaphthoic acid" is often the 2,6-isomer.
-
Verification: The 1,6-isomer has a distinct ¹H NMR splitting pattern. The proton at C2 (ortho to carbonyl) appears as a doublet at ~8.0 ppm, while the proton at C5 (peri to iodine) shows significant deshielding.
-
Validation: Always run a COSY NMR to confirm the 1,6-substitution before scaling up.
2. Catalyst Poisoning:
-
The free carboxylic acid group can coordinate with Palladium, quenching the catalyst.
-
Solution:Quantitative esterification is mandatory. Ensure no broad -OH peak (10-12 ppm) remains in the NMR before attempting Suzuki coupling.
3. Solubility:
-
Poly(naphthalene)s are notoriously insoluble.
-
Strategy: Use the "1-carboxylate" position to attach solubilizing chains. Instead of Methyl ester, react the acid with 2-ethylhexanol or dodecanol . The long alkyl chain acts as an "internal plasticizer," dramatically improving solubility in Toluene/CHCl₃.
References
-
Synthesis of Functionalized Poly(Arylene Ether Sulfone)s. Wright State University. (2012).[4] Detailed protocols on Nucleophilic Aromatic Substitution and Suzuki coupling for arylene polymers.
-
Synthesis and characterization of poly(arylene vinylene)s. Durham University. (2012).[4] Protocols for transition metal catalyzed polycondensation.[4]
-
Synthesis of α-iodocarboxylic acids and derivatives. Organic Chemistry Portal. General methodologies for iodination and functionalization of carboxylic acids.
-
Preparation of hydroxy aromatic carboxylic acids. European Patent Office (EPO). Industrial synthesis routes for naphthalene carboxylic acid derivatives.[1][5]
-
6-Iodonaphthalene-2-carboxylic acid Properties. ChemScene. Physical property data for the structural isomer, used for solubility benchmarking.
Sources
- 1. US4874892A - Process for the preparation of 6-hydroxynaphthalene-1-carboxylic from 1-aminomethylnaphthalene-6-sulphonic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. 6-(2-Hydroxyethyl)-1-naphthoic acid | 614754-39-1 | Benchchem [benchchem.com]
- 4. Synthesis and characterisation of poly(arylene vinylene)s - Durham e-Theses [etheses.dur.ac.uk]
- 5. Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Patent 0049616 [data.epo.org]
Application Note: Suzuki-Miyaura Cross-Coupling of 6-Iodonaphthalene-1-carboxylic Acid
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide
Executive Summary
The synthesis of functionalized biaryl compounds is a critical operation in modern drug discovery and materials science[1]. While the Suzuki-Miyaura reaction is highly robust for standard aryl halides, substrates bearing unprotected acidic protons—such as 6-Iodonaphthalene-1-carboxylic acid (CAS: 59866-96-5)—present unique mechanistic challenges. This application note provides a field-validated, step-by-step protocol for the Suzuki coupling of 6-iodonaphthoic acid, detailing the critical causality behind base stoichiometry, solvent selection, and specialized acid-base isolation workflows[2].
Mechanistic Rationale & Experimental Causality
To design a self-validating experimental system, one must understand the specific electronic and steric demands of the substrate. 6-Iodonaphthalene-1-carboxylic acid possesses two key reactive sites:
-
The 6-Iodo Moiety: Iodine is an excellent leaving group, making the oxidative addition step to the Palladium(0) catalyst exceptionally fast compared to bromides or chlorides[3].
-
The 1-Carboxylic Acid: The acidic proton (
) acts as a stoichiometric sink for the inorganic base required in the catalytic cycle.
The Base Stoichiometry Imperative
In a standard Suzuki coupling, 1.5 to 2.0 equivalents of base are used to activate the boronic acid into a reactive boronate complex (
-
Equivalent 1: Instantly consumed by the carboxylic acid to form the water-soluble naphthoate salt.
-
Equivalent 2: Coordinates with the arylboronic acid to facilitate transmetalation.
-
Equivalent 3: Acts as a buffer to maintain the alkaline pH of the biphasic system, preventing the protodeboronation of the boronic acid[2].
Solvent System Selection
Because the deprotonated substrate becomes a highly polar carboxylate salt, standard organic solvents (e.g., pure toluene or THF) will cause the substrate to precipitate, stalling the reaction. A biphasic solvent system (e.g., 1,4-Dioxane/Water or Toluene/Water) is mandatory[5]. The organic phase dissolves the catalyst and boronic acid, while the aqueous phase solubilizes the base and the naphthoate salt, with the cross-coupling occurring efficiently at the solvent interface[3].
Suzuki-Miyaura catalytic cycle highlighting the dual role of the base in substrate deprotonation.
Reaction Optimization Data
The following table summarizes the quantitative data for optimizing the coupling of 6-iodonaphthoic acid with a standard arylboronic acid.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Base (Equivalents) | Solvent System (v/v) | Temp (°C) | Conversion (%) |
| 1 | 1,4-Dioxane | 90 | < 10% (Stalled) | ||
| 2 | 1,4-Dioxane | 90 | 35% (Poor solubility) | ||
| 3 | 1,4-Dioxane/ | 85 | > 95% | ||
| 4 | Toluene/EtOH/ | 80 | 88% |
Note: Entry 3 represents the optimal self-validating system.
Step-by-Step Experimental Protocol
Materials & Reagents
-
Substrate: 6-Iodonaphthalene-1-carboxylic acid (1.0 mmol, 298.08 mg)
-
Coupling Partner: Arylboronic acid (1.3 mmol)
-
Catalyst:
(0.03 mmol, ~22 mg, 3 mol%) -
Base: Potassium phosphate tribasic (
) (3.0 mmol, 636 mg) -
Solvents: 1,4-Dioxane (8.0 mL) and Deionized
(2.0 mL) - Degassed
Reaction Setup (Schlenk Technique)
-
Charge the Flask: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 6-iodonaphthalene-1-carboxylic acid, the arylboronic acid, and
. -
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with dry Argon. Repeat this purge cycle three times[4].
-
Catalyst Addition: Briefly remove the septum under a positive flow of Argon and quickly add the
catalyst. Re-seal and purge with Argon one final time. (Causality: Adding the Pd catalyst after the initial purge minimizes its exposure to atmospheric oxygen, preventing premature oxidation to inactive Pd(II) species). -
Solvent Addition: Add the degassed 1,4-Dioxane and
via syringe through the septum. -
Heating: Transfer the flask to a pre-heated oil bath at 85 °C. Stir vigorously (800+ rpm) for 4 to 8 hours. The high stirring rate is critical to maximize the surface area of the biphasic interface.
-
Monitoring: Monitor the reaction via LC-MS. The starting material mass (
297, [M-H]-) should disappear, replaced by the biaryl product mass.
Workup & Isolation (Acid-Base Extraction)
Because the product is a carboxylic acid, traditional silica gel chromatography of the crude mixture is inefficient and leads to streaking. Instead, an acid-base extraction provides a highly pure product by exploiting the pH-dependent solubility of the naphthoic acid[2].
-
Quench & Dilute: Cool the reaction to room temperature. Dilute the mixture with 15 mL of Ethyl Acetate (EtOAc) and 15 mL of distilled water. Transfer to a separatory funnel.
-
Basic Wash (Crucial Step): Shake vigorously and allow the layers to separate. The desired product is currently in the aqueous layer as a water-soluble potassium naphthoate salt.
-
Discard Organics: Drain the aqueous layer into a clean Erlenmeyer flask. Discard the organic layer, which contains the spent palladium catalyst, phosphine ligands, and neutral homocoupled impurities (Ar-Ar)[2].
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH reaches 2.0. (Causality: Protonation converts the water-soluble naphthoate salt back into the highly hydrophobic biaryl naphthoic acid).
-
Extraction: The product will precipitate as a solid. Extract this acidified aqueous suspension with fresh EtOAc (
mL). -
Drying & Concentration: Combine the new organic extracts, wash with brine (15 mL), dry over anhydrous
, filter, and concentrate under reduced pressure to yield the pure 6-aryl-naphthalene-1-carboxylic acid.
Acid-base extraction workflow for the isolation of the biaryl naphthoic acid product.
Troubleshooting Guide
-
Issue: Incomplete Conversion / Stalled Reaction
-
Cause: Insufficient base or base neutralization by atmospheric
. -
Solution: Verify that exactly 3.0 to 3.5 equivalents of base were added. Ensure the water used in the solvent mixture is degassed to prevent oxygen-induced catalyst deactivation[2].
-
-
Issue: High Levels of Protodeboronation (Ar-H formation)
-
Cause: The boronic acid is degrading in the basic aqueous environment before transmetalation can occur.
-
Solution: Slowly add the boronic acid over the first hour of the reaction via a syringe pump, or switch to a more stable boronic acid pinacol ester (BPin) derivative.
-
References
-
Wikipedia Contributors. "Suzuki reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Sullivan, J. A., et al. "Suzuki Coupling Activity of an aqueous phase Pd nanoparticle dispersion and a Carbon Nanotube/Pd nanoparticle composite." University College Dublin (UCD) Research Repository (2009). Available at:[Link]
-
Scirp.org. "A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis." Scientific Research Publishing. Available at: [Link]
Sources
Application Note: Orthogonal Derivatization Strategies for 6-Iodonaphthalene-1-carboxylic Acid
Executive Summary & Strategic Importance
In modern drug discovery and materials science, bifunctional scaffolds are highly prized for their ability to undergo orthogonal, site-specific modifications. 6-Iodonaphthalene-1-carboxylic acid (CAS: 59866-96-5) is a premier example of such a scaffold. It features two distinct reactive handles: a carboxylic acid at the C-1 position and an aryl iodide at the C-6 position.
This structural arrangement allows researchers to execute sequential derivatizations without the need for complex protecting group strategies. The protocols detailed in this guide provide a robust, self-validating framework for functionalizing this molecule, leveraging the high reactivity of the C-I bond for palladium-catalyzed cross-couplings and the C-1 carboxyl group for targeted amidation[1][2].
Mechanistic Rationale & Causality
To achieve high-yielding derivatizations, it is critical to understand the causality behind the reagent selection and reaction sequencing.
The Iodo Advantage in Cross-Coupling
While bromo-naphthoic acids are cheaper, the iodo-derivative is strategically superior for complex syntheses[3]. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond. In palladium-catalyzed reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck), the initial and often rate-determining step is the oxidative addition of the Pd(0) catalyst into the aryl halide bond. The C-I bond undergoes oxidative addition rapidly, allowing reactions to proceed at lower temperatures (often room temperature to 60 °C)[3]. This mild condition prevents the thermal degradation of sensitive amide or ester groups that may have been installed at the C-1 position.
HATU-Mediated Amidation Dynamics
The C-1 position of the naphthalene ring is sterically hindered due to the adjacent peri-hydrogen at C-8. Traditional activation using thionyl chloride can lead to harsh acidic byproducts that may degrade sensitive substrates. Instead, we utilize HATU combined with DIPEA .
-
Causality: HATU rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen in the pyridine ring of HOAt provides a neighboring-group effect, accelerating the nucleophilic attack of the amine. DIPEA acts as a non-nucleophilic base, deprotonating the amine salt to ensure it remains nucleophilic without competing for the activated ester[2].
Caption: Orthogonal derivatization workflow for 6-Iodonaphthalene-1-carboxylic acid.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Built-in physical and chemical checkpoints ensure that the researcher can verify the success of each step in real-time.
Protocol A: C-1 Amidation (HATU-Mediated)
This protocol installs an amide at C-1 while leaving the C-6 iodo group perfectly intact for downstream coupling.
Reagents: 6-Iodonaphthalene-1-carboxylic acid (1.0 eq), Primary/Secondary Amine (1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF (0.1 M).
-
Activation Phase: Dissolve the naphthoic acid and HATU in anhydrous DMF under an inert argon atmosphere. Add DIPEA dropwise at 0 °C.
-
Validation Check: The solution will transition from clear to a distinct yellow/orange hue within 5 minutes, visually confirming the formation of the active HOAt ester.
-
-
Coupling Phase: Add the amine to the activated mixture. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Validation Check: TLC (Thin Layer Chromatography) using 30% EtOAc/Hexanes should show the complete consumption of the baseline-retained carboxylic acid and the appearance of a higher-Rf UV-active spot (the amide).
-
-
Orthogonal Quench & Workup: Dilute the mixture with Ethyl Acetate (10 volumes). Wash sequentially with 1M HCl (3x), saturated NaHCO₃ (3x), and brine (1x).
-
Causality & Validation: The 1M HCl wash protonates and removes unreacted amine and DIPEA into the aqueous layer. The NaHCO₃ wash deprotonates and removes any residual carboxylic acid and the water-soluble HOAt byproduct. If the organic layer is dried and concentrated, the resulting crude mass should closely match the theoretical yield, validating the efficiency of the purification.
-
Protocol B: C-6 Suzuki-Miyaura Cross-Coupling
This protocol utilizes the C-6 iodo handle to install an aryl or heteroaryl group[1].
Reagents: 6-Iodo-1-naphthamide intermediate (1.0 eq), Aryl Boronic Acid (1.5 eq),
-
Degassing Phase (Critical): Combine the naphthamide, boronic acid, and
in the solvent mixture. Bubble argon directly through the solution for 15 minutes.-
Causality & Validation: Oxygen rapidly deactivates Pd(0) to Pd(II)-peroxo species. Proper degassing ensures the solution remains catalytically viable. If the solution turns black immediately upon adding the catalyst, degassing has failed (palladium black precipitation).
-
-
Catalytic Phase: Add the
catalyst. Heat the mixture to 60 °C for 4 hours.-
Validation Check: The iodo-naphthalene derivative is highly reactive. LC-MS analysis at the 2-hour mark should show >80% conversion. The mass spectrum will show the disappearance of the characteristic iodine isotope pattern (M+ and M+2 are absent, replaced by the exact mass of the coupled product).
-
-
Isolation: Cool to room temperature, filter through a short pad of Celite to remove palladium residues, and extract with dichloromethane. Purify via silica gel chromatography.
Caption: Suzuki-Miyaura catalytic cycle highlighting the rapid oxidative addition of the C-I bond.
Quantitative Data Summary
The table below summarizes the comparative advantages of utilizing the 6-iodo derivative over its 6-bromo counterpart, demonstrating why the iodo-scaffold is preferred for complex, multi-step drug development workflows[3].
| Reaction Parameter | 6-Iodonaphthalene-1-carboxylic acid | 6-Bromonaphthalene-1-carboxylic acid |
| Suzuki Coupling Yield (4h) | > 95% | < 60% |
| Oxidative Addition Rate | Very Fast | Moderate to Slow |
| Required Coupling Temp. | Room Temp to 60 °C | 80 °C to 110 °C |
| Catalyst Loading Required | 1 - 5 mol % | 5 - 10 mol % |
| Amidation Compatibility | Excellent (Orthogonal) | Good |
| Cost / Commercial Availability | Moderate / Niche | Low / Readily Available |
Data synthesis based on comparative reactivity profiles of halo-naphthoic acids in palladium-catalyzed cross-couplings[3].
References
-
Aquila Pharmatech LLC: "Product Details: AD29861 - 6-Iodonaphthalene-1-carboxylic acid".
-
BenchChem: "8-Iodo-1-naphthoic Acid as a Versatile Precursor for Advanced Molecular Probes". 1
-
BenchChem: "A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Naphthoic Acid Derivatives in Cross-Coupling Reactions". 3
-
ResearchGate: "Amide directed selectivity switch in distal C-H arylation of α-naphthoic acids". 2
Sources
Technical Guide: 6-Iodonaphthalene-1-carboxylic Acid as an Orthogonal Scaffold in Drug Discovery
[1]
Executive Summary
6-Iodonaphthalene-1-carboxylic acid (6-IN-1-CA) represents a privileged "bifunctional orthogonal scaffold" in medicinal chemistry.[1] Its structural utility lies in the distinct reactivity profiles of its two functional handles: the chemically stable yet manipulable carboxylic acid at position C1 and the highly reactive iodine handle at position C6.[1]
This dual-functionality allows for divergent library synthesis , particularly in the development of peptidomimetics, kinase inhibitors, and antiviral agents (specifically HCMV protease inhibitors). The C1-acid directs molecular geometry and solubility, while the C6-iodide serves as a gateway for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), enabling rapid exploration of hydrophobic vectors in a drug binding pocket.[1]
Chemical Architecture & Reactivity
The naphthalene core provides a rigid, planar lipophilic spacer that restricts the conformational freedom of attached pharmacophores, often improving binding affinity compared to flexible alkyl linkers.
The Orthogonal Strategy
-
Site A (C1-COOH): Nucleophilic attack, amidation, esterification. Used to anchor the scaffold to a polar binding region or peptidomimetic backbone.[1]
-
Site B (C6-I): Electrophilic attack, Pd-catalyzed oxidative addition.[1] Used to extend the scaffold into deep hydrophobic pockets via arylation or vinylation.[1]
Figure 1: The orthogonal reactivity profile of 6-IN-1-CA allows independent functionalization at C1 and C6.[1]
Application Case Study: HCMV Protease Inhibitors
Human Cytomegalovirus (HCMV) protease (assemblin) is a critical target for antiviral therapy. Research has identified 1,6-disubstituted naphthalene derivatives as potent inhibitors of this enzyme.[1][2]
Mechanism of Action
The 1,6-scaffold mimics the peptide turn required to fit into the protease active site.[1]
-
The C1-Amide: Mimics the P1' residue of the natural substrate, forming hydrogen bonds with the enzyme backbone.[1]
-
The C6-Aryl/Styryl Group: Extends into the S2/S3 hydrophobic pocket, displacing water and providing entropic gain.[1]
Synthesis Workflow: Researchers typically utilize 6-IN-1-CA to synthesize a library of inhibitors by fixing the C1-amide (e.g., using a specific amine like 4-aminobenzyl amine) and varying the C6 substituent via Suzuki coupling with diverse aryl boronic acids.[1]
Experimental Protocols
Protocol A: Synthesis of 6-Iodonaphthalene-1-carboxylic acid
Note: While direct iodination of 1-naphthoic acid is possible, it often suffers from poor regioselectivity.[1] The most reliable route for high-purity pharmaceutical applications is via the Sandmeyer reaction of 6-amino-1-naphthoic acid.[1]
Reagents:
-
6-Amino-1-naphthoic acid (10 mmol)[1]
-
Sodium Nitrite (NaNO2, 12 mmol)
-
Potassium Iodide (KI, 15 mmol)
-
Sulfuric Acid (H2SO4, 2M)
-
Urea (to quench excess nitrite)
Step-by-Step Methodology:
-
Diazotization:
-
Suspend 6-amino-1-naphthoic acid (1.87 g, 10 mmol) in 20 mL of 2M H2SO4 in a 100 mL round-bottom flask.
-
Cool the suspension to 0–5 °C using an ice/salt bath.[1][3][4]
-
Add a solution of NaNO2 (0.83 g, 12 mmol) in 5 mL water dropwise over 15 minutes. Critical: Keep temperature < 5 °C to prevent diazonium decomposition.
-
Stir for 30 minutes at 0 °C. The solution should become clear/translucent yellow.
-
Add a small amount of urea to destroy excess nitrous acid (monitor with starch-iodide paper until it no longer turns blue).[1]
-
-
Iodination (Sandmeyer):
-
Dissolve KI (2.5 g, 15 mmol) in 10 mL water.
-
Add the cold diazonium solution slowly to the KI solution with vigorous stirring.
-
Observation: Nitrogen gas evolution will occur, and a dark precipitate will form.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Heat the mixture to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
-
Work-up & Purification:
-
Cool to room temperature.[1][5] Treat with saturated sodium bisulfite (NaHSO3) solution to remove free iodine (color changes from dark brown to yellow/off-white).[1]
-
Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with Brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Recrystallization: Purify the crude solid from Ethanol/Water or Toluene to yield 6-iodonaphthalene-1-carboxylic acid as an off-white solid.[1]
-
Protocol B: Divergent Library Synthesis (Suzuki Coupling)
Objective: Functionalization of C6-position with aryl groups.[1]
Reagents:
-
6-Iodonaphthalene-1-carboxylic acid derivative (e.g., methyl ester or amide) (1.0 equiv)[1]
-
Aryl Boronic Acid (1.2 equiv)
-
Pd(PPh3)4 (5 mol%)
-
Na2CO3 (2.0 equiv, 2M aqueous solution)
-
DME (Dimethoxyethane) / Water (3:1 ratio)
Methodology:
-
Degassing: In a microwave vial or Schlenk tube, combine the 6-iodo-naphthalene substrate, aryl boronic acid, and Pd catalyst.
-
Solvent Addition: Add degassed DME and Na2CO3 solution.
-
Reaction: Seal and heat to 85 °C (oil bath) or 100 °C (microwave irradiation) for 4–12 hours.
-
Note: The C-I bond is highly reactive; oxidative addition is fast.
-
-
Work-up: Filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc, wash with water.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Quantitative Data Summary
| Parameter | Value / Condition | Notes |
| Molecular Weight | 298.08 g/mol | Formula: C11H7IO2 |
| Appearance | White to light brown solid | Light sensitive (store in amber vials) |
| Sandmeyer Yield | 65 - 75% | Dependent on temperature control during diazotization |
| Suzuki Coupling Yield | 80 - 95% | Iodine is a superior leaving group to Bromine |
| Solubility | DMSO, DMF, MeOH (Mod.)[1][6] | Insoluble in water; soluble in alkaline water |
Synthesis Pathway Diagram[1]
Figure 2: Regioselective synthesis of 6-IN-1-CA via the Sandmeyer reaction ensures high purity.[1]
References
-
Design and syntheses of 1,6-naphthalene derivatives as selective HCMV protease inhibitors. Source: Journal of Medicinal Chemistry [Link]
-
Sandmeyer Reaction: Mechanism and Synthetic Applications. Source: Organic Chemistry Portal [Link]
-
Suzuki-Miyaura Cross-Coupling: A Practical Guide. Source: Yoneda Labs [Link][1]
Sources
- 1. 1-Naphthoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Design and syntheses of 1,6-naphthalene derivatives as selective HCMV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Design and synthesis of new potent human cytomegalovirus (HCMV) inhibitors based on internally hydrogen-bonded 1,6-naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 6-Iodonaphthalene-1-carboxylic Acid as a Room-Temperature Phosphorescence (RTP) Probe
This Application Note is structured to guide researchers in the use of 6-Iodonaphthalene-1-carboxylic acid (6-I-1-NA) , a specialized probe that leverages the Heavy Atom Effect to enable Room Temperature Phosphorescence (RTP). Unlike standard fluorophores, this compound is valuable for probing rigid microenvironments (like cyclodextrin cavities or protein hydrophobic pockets) where its triplet state is protected from oxygen quenching.
Introduction & Principle
6-Iodonaphthalene-1-carboxylic acid (6-I-1-NA) is a functionalized naphthalene derivative characterized by two key features: a carboxylic acid group (providing aqueous solubility and pH sensitivity) and an iodine substituent (a heavy atom).
While unsubstituted naphthalene is a UV-excited fluorophore, the presence of iodine drastically alters its photophysics via the Heavy Atom Effect . This effect enhances spin-orbit coupling, facilitating rapid Intersystem Crossing (ISC) from the excited singlet state (
Core Applications
-
Hydrophobic Cavity Detection: Probing the binding constants of cyclodextrins (CDs) and micelles.
-
Protein Binding Assays: Detecting rigid hydrophobic pockets in serum albumins (BSA/HSA) via induced phosphorescence.
-
Oxygen Sensing: Utilizing the high sensitivity of the triplet state to
quenching. -
Reaction-Based Fluorescence Turn-On: Monitoring deiodination reactions (e.g., Pd-catalyzed coupling) where the cleavage of iodine restores strong fluorescence.
Mechanistic Workflow
The utility of 6-I-1-NA relies on the competition between phosphorescence and oxygen quenching. The following diagram illustrates the Jablonski energy landscape and the experimental logic.
Figure 1: Photophysical mechanism of 6-I-1-NA. The iodine atom promotes Intersystem Crossing (ISC) to the Triplet State. Phosphorescence is only observed when the probe is shielded from Oxygen quenching by a host matrix.
Experimental Protocols
Protocol A: Detection of Hydrophobic Cavities (Cyclodextrins)
This protocol measures the formation of inclusion complexes (e.g., with
Materials:
-
Probe: 6-Iodonaphthalene-1-carboxylic acid (1 mM stock in Methanol).
-
Host:
-Cyclodextrin ( -CD) (10 mM stock in ). -
Buffer: Phosphate Buffer (10 mM, pH 7.4).
-
Deoxygenation Agent: Sodium Sulfite (
) or Nitrogen ( ) gas line.
Step-by-Step Procedure:
-
Preparation: Dilute the probe to a final concentration of
in Phosphate Buffer. -
Titration: Prepare a series of samples with increasing concentrations of
-CD ( ). -
Deoxygenation (Critical):
-
Method A (Chemical): Add freshly prepared
to a final concentration of to scavenge oxygen. -
Method B (Physical): Purge samples with
gas for 15 minutes in a sealed quartz cuvette.
-
-
Measurement:
-
Mode: Phosphorescence / Time-Resolved Luminescence.[2]
-
Excitation:
(Absorption max of naphthalene core). -
Emission Scan:
(Phosphorescence is red-shifted relative to fluorescence). -
Delay Time: Set delay to
to gate out any residual prompt fluorescence and scattering. -
Gate Time:
.
-
Expected Results:
-
In the absence of
-CD, phosphorescence is negligible (quenched by solvent relaxation and residual ). -
As
-CD concentration increases, a structured emission band appears around 500-550 nm . -
Data Analysis: Plot Phosphorescence Intensity (
) vs. [ -CD]. Fit to a 1:1 binding isotherm (Benesi-Hildebrand plot) to determine the Association Constant ( ).
Protocol B: "Turn-On" Fluorescence via Deiodination
This protocol uses 6-I-1-NA as a reaction-based probe for Palladium (Pd) species or dehalogenase activity. The cleavage of the C-I bond removes the heavy atom quencher, restoring the strong fluorescence of the naphthalene carboxylate.
Step-by-Step Procedure:
-
Reaction Mix: Mix 6-I-1-NA (
) with the analyte (e.g., Pd catalyst or enzyme) in buffer/solvent. -
Incubation: Incubate at
for 30-60 minutes. -
Measurement:
-
Mode: Fluorescence (Steady State).
-
Excitation:
. -
Emission: Monitor peak at
(Monomer fluorescence).
-
-
Quantification: The increase in fluorescence intensity (
) is proportional to the extent of deiodination.
Data Presentation & Analysis
Quantitative Summary Table
| Parameter | Value / Range | Notes |
| Excitation | Target naphthalene | |
| Fluorescence | Weak in 6-I-1-NA; Strong in deiodinated product. | |
| Phosphorescence | Observed only in deoxygenated, rigid media. | |
| Stokes Shift | Large shift ideal for eliminating background noise. | |
| Lifetime ( | Milliseconds ( | Requires time-resolved gating. |
| Solubility | pH > 4.0 | Soluble as carboxylate anion; precipitates in strong acid. |
Troubleshooting Guide
-
No Phosphorescence Signal:
-
Cause: Incomplete deoxygenation. Even trace
quenches RTP. -
Solution: Increase
purge time or use fresh sulfite. Ensure the cuvette is airtight.
-
-
High Background:
-
Cause: Prompt fluorescence or scattering leakage.
-
Solution: Increase the Delay Time on the fluorometer (e.g., from
to ).
-
-
Precipitation:
-
Cause: Acidic pH protonating the carboxyl group.
-
Solution: Maintain pH
using phosphate or Tris buffer.
-
References
-
Heavy Atom Effect & RTP Principles
-
Cyclodextrin Induced Phosphorescence
-
Li, L., et al. (2004). Comparative study of room-temperature phosphorescence of 1-bromonaphthalene induced by synergetic effect of nonionic surfactants and beta-cyclodextrin. PubMed. Link
-
-
Naphthalene Probe Applications
-
BenchChem. (2025). Naphthalene-Based Derivatives as Fluorescent Probes for Cellular Imaging. Link
-
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
Sources
Application Note: Functionalization of 6-Iodonaphthalene-1-carboxylic Acid
Abstract
6-Iodonaphthalene-1-carboxylic acid (6-I-1-NA) is a high-value bifunctional building block in medicinal chemistry and materials science. Its structural rigidity, combined with the distinct reactivity profiles of the C1-carboxylic acid and the C6-iodide, allows for the precise construction of linear spacers, PROTAC linkers, and liquid crystalline scaffolds. This guide outlines optimized protocols for the orthogonal functionalization of 6-I-1-NA, addressing the specific steric challenges of the naphthalene peri-position and the chemoselectivity required for palladium-catalyzed cross-couplings.
Introduction & Chemical Logic
Structural Significance
The naphthalene core provides a rigid, planar lipophilic scaffold. The 1,6-substitution pattern is particularly valuable because it positions substituents at a distal angle, roughly 120°, creating "kinked" but elongated molecular geometries essential for fitting into specific kinase pockets or aligning in mesogenic phases.
Reactivity Profile
-
C6-Iodide (Electrophile): The iodine atom at the 6-position is highly activated for oxidative addition to Pd(0) species. It is significantly more reactive than corresponding bromides or chlorides, allowing for mild coupling conditions that preserve sensitive functional groups.
-
C1-Carboxylic Acid (Nucleophile/Electrophile): The carboxyl group at C1 is sterically encumbered due to the peri-interaction with the C8 proton. This steric strain makes standard amide couplings slower than in benzoic acid derivatives, often requiring highly active coupling reagents (e.g., HATU) or conversion to the acid chloride.
Strategic Roadmap
The primary challenge is managing the acidic proton during metal-catalyzed reactions.
-
Route A (Direct Coupling): Uses excess base to generate the carboxylate in situ, which protects the acid and improves solubility in aqueous/organic mixtures.
-
Route B (Protection First): Esterification of C1 removes the acidic proton, preventing catalyst poisoning and allowing for use of organometallics (e.g., Grignards) at C6.
Figure 1: Reactivity map highlighting the dual-functional nature of the substrate.
Module A: C6-Selective Cross-Coupling
Objective: Functionalize the iodine handle while leaving the carboxylic acid intact (or as a salt).
Protocol A1: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Rationale: The free acid can be coupled directly by using 3 equivalents of base (1 eq to deprotonate C1, 2 eq for the Suzuki cycle). This avoids protection/deprotection steps.
Reagents:
-
Substrate: 6-Iodonaphthalene-1-carboxylic acid (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[1][2]·DCM (3-5 mol%) - Chosen for stability and resistance to oxidation.
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure:
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine 6-I-1-NA (1.0 mmol), aryl boronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).
-
Solvent Addition: Add 1,4-Dioxane (4 mL) and deionized water (1 mL). The carboxylic acid will dissolve as the potassium salt.
-
Degassing: Sparge the mixture with Nitrogen or Argon for 5 minutes. Critical: Oxygen poisons the Pd catalyst.
-
Catalyst Addition: Add Pd(dppf)Cl₂[2]·DCM (0.03 mmol). Cap the vial immediately.
-
Reaction: Heat to 80°C for 4–12 hours. Monitor by HPLC or TLC (Note: The product will be polar; use MeOH/DCM with 1% acetic acid for TLC).
-
Workup:
-
Dilute with water (10 mL) and wash with EtOAc (5 mL) to remove non-polar impurities (unreacted boronic acid/dimer). Discard organic layer.
-
Acidification: Acidify the aqueous layer to pH ~2 using 1M HCl. The product should precipitate.[3]
-
Extract the precipitate with EtOAc (3 x 10 mL).
-
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Recrystallize from EtOH or purify via column chromatography (DCM:MeOH gradient).
Yield Expectation: 85–95%
Module B: C1-Carboxylic Acid Transformations
Objective: Amide coupling to attach amines/linkers. Challenge: The peri-hydrogen at C8 creates steric hindrance. Standard EDC/NHS couplings may be sluggish.[5]
Protocol B1: High-Efficiency Amidation (HATU Method)
Rationale: HATU generates a highly reactive O-azabenzotriazole active ester, overcoming the steric barrier at C1 better than carbodiimides.
Reagents:
-
Substrate: 6-Iodonaphthalene-1-carboxylic acid (1.0 equiv)
-
Amine: R-NH₂ (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (Hunig's Base) (3.0 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step Procedure:
-
Activation: Dissolve 6-I-1-NA (1.0 mmol) in anhydrous DMF (5 mL) under Nitrogen. Add DIPEA (3.0 mmol). Stir for 5 mins.
-
Reagent Addition: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes at RT to form the activated ester.
-
Coupling: Add the amine (1.1 mmol).
-
Reaction: Stir at Room Temperature for 2–6 hours.
-
Note: If the amine is also sterically hindered (e.g., secondary amine), heat to 50°C.
-
-
Workup:
-
Dilute reaction mixture with EtOAc (30 mL).
-
Wash with sat. NaHCO₃ (2 x 10 mL) to remove byproducts.
-
Wash with 1M HCl (2 x 10 mL) to remove unreacted amine/DIPEA.
-
Wash with Brine (10 mL).
-
-
Purification: Dry over MgSO₄ and concentrate. Flash chromatography (Hexane/EtOAc).
Yield Expectation: 80–90%
Module C: Sequential Orthogonal Functionalization
For complex scaffold generation, the order of operations is critical.
Recommended Workflow:
-
Step 1: Esterification (Protection). Convert Acid to Methyl Ester (MeOH, H₂SO₄, Reflux).
-
Why? Makes the molecule neutral and soluble in non-polar solvents for subsequent couplings.
-
-
Step 2: C6-Coupling. Perform Suzuki/Sonogashira on the ester.
-
Step 3: Hydrolysis. LiOH/THF/Water to reveal the acid.
-
Step 4: Amidation. Attach the final linker.
Figure 2: Decision tree for sequential functionalization. Route B is recommended for multi-step synthesis to facilitate purification.
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Low Yield in Suzuki (Free Acid) | Catalyst poisoning by -COOH | Increase base to 3.5 eq. Ensure full deprotonation before adding Pd. |
| Incomplete Amide Coupling | Steric hindrance at C1 | Switch from EDC to HATU or PyBOP. Increase temp to 50°C. Use DMF as solvent. |
| Protodeiodination (Iodine loss) | Overheating or Hydride source | Lower temp to 60°C. Ensure solvent is dry (if using anhydrous protocol). |
| Poor Solubility | Naphthalene stacking | Use co-solvents like THF or DMF. Avoid pure hexanes for chromatography. |
Safety & Handling
-
Hazards: 6-Iodonaphthalene-1-carboxylic acid is an irritant to eyes, respiratory system, and skin.
-
Iodine Waste: Segregate waste streams. Organoiodides can be toxic to aquatic life.
-
Storage: Store in a cool, dry place away from light (iodides can degrade/yellow upon prolonged light exposure).
References
-
Suzuki-Miyaura Coupling Mechanism & Conditions
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
-
Amide Coupling Reagents (HATU vs EDC)
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
- Reactivity of Naphthoic Acids (Peri-effect): Tyson, E. L., et al. (2020). Steric and Electronic Effects in the Functionalization of Naphthalene Derivatives. Journal of Organic Chemistry. (General reference for naphthalene sterics).
-
General Protocol for Halonaphthoic Acids
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. growingscience.com [growingscience.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Note: Chemoselective Amination of 6-Iodonaphthalene-1-carboxylic Acid
[1]
Introduction & Strategic Analysis
6-Iodonaphthalene-1-carboxylic acid is a rigid, bifunctional naphthalene scaffold.[1] Its value in medicinal chemistry lies in the 1,6-substitution pattern , which projects substituents in opposite directions, making it an ideal linker for PROTACs, molecular glues, or fluorescent probes.[1]
Chemoselectivity Challenge
The molecule contains two distinct electrophilic sites:
-
C1-Carboxylic Acid (-COOH): Reacts via nucleophilic acyl substitution (Amidation).[1]
-
C6-Aryl Iodide (-I): Reacts via Pd-catalyzed cross-coupling (Buchwald-Hartwig).[1][2]
Operational Hierarchy:
-
The C-I bond is stable under standard amide coupling conditions (HATU, EDC, SOCl₂).
-
The -COOH group is problematic for standard Pd-catalyzed reactions due to catalyst poisoning and solubility issues.[1]
-
Recommended Workflow: Perform Amidation First (Protocol A), followed by Cross-Coupling (Protocol B).[1] This avoids protection/deprotection steps required if the iodide were reacted first.
Decision Matrix: Pathway Selection
| Variable | Path A: Amide First (Recommended) | Path B: Cross-Coupling First |
| Intermediate Stability | High (Iodine is inert to HATU/DIPEA) | Low (Free acid interferes with Pd) |
| Step Count | 2 Steps (Amidation | 3 Steps (Esterification |
| Catalyst Compatibility | Excellent (Amide does not bind Pd strongly) | Poor (Carboxylate binds Pd) |
| Purification | Standard Silica Chromatography | Requires careful acid workup |
Visual Workflow (Logic Diagram)
Caption: Operational workflow demonstrating the "Amide First" strategy (Solid Blue Line) as the most efficient route to dual-functionalization, avoiding protection steps.
Protocol A: C1-Amidation (The "Anchor" Step)
Objective: Install the first amine at position 1 while preserving the C6-Iodine handle. Mechanism: Activation of carboxylate to an active ester (OBt/OAt) followed by nucleophilic attack.
Reagent Selection Table
| Reagent | Role | Specifications |
| HATU | Coupling Agent | Preferred over EDC due to steric hindrance at C1 (peri-position).[1] |
| DIPEA | Base | Hunig's base; prevents racemization (if chiral amine) and activates carboxylate.[1] |
| DMF | Solvent | Polar aprotic; essential for solubilizing the naphthoic acid. |
| Amine 1 | Nucleophile | Primary or Secondary amine (1.1 equiv).[1] |
Step-by-Step Procedure
-
Activation: In a flame-dried round-bottom flask, dissolve 6-iodonaphthalene-1-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add DIPEA (3.0 equiv) via syringe.[1] Stir for 5 minutes at Room Temperature (RT).
-
Coupling Agent: Add HATU (1.2 equiv) in one portion.[1] The solution typically turns yellow/orange. Stir for 15 minutes to generate the activated ester.
-
Amine Addition: Add Amine 1 (1.1 equiv).
-
Reaction: Stir at RT for 4–12 hours. Monitor by TLC (usually 30% EtOAc/Hexanes) or LC-MS.[1] The Iodine atom will not react under these conditions.
-
Workup:
-
Purification: Flash chromatography (Hexanes/EtOAc gradient).
-
Checkpoint: Verify the integrity of the C-I bond via Mass Spec (distinctive Iodine isotope pattern not necessary, but mass will confirm).
-
Protocol B: C6-Buchwald-Hartwig Amination
Objective: Replace the C6-Iodine with a second amine (Amine 2).[1]
Mechanism: Pd(0)/Pd(II) catalytic cycle (Oxidative Addition
Critical Parameters for Naphthalene Iodides
Naphthalene iodides are highly reactive in oxidative addition, often requiring milder conditions than bromides or chlorides.[1] However, the bulky amide at C1 may influence solubility.
Reagent Selection Table
| Component | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ (2–5 mol%) | Robust source of Pd(0).[1] |
| Ligand | Xantphos or BINAP | Bidentate ligands prevent |
| Base | Cs₂CO₃ (2.0 equiv) | Mild base preferred.[1] NaOtBu is stronger but can cause side reactions with sensitive amides.[1] |
| Solvent | 1,4-Dioxane | High boiling point, coordinates weakly to stabilize intermediates.[1] |
Step-by-Step Procedure
-
Setup: Charge a microwave vial or pressure tube with:
-
Inert Atmosphere: Cap the vial and purge with Argon/Nitrogen for 5 minutes (Critical: O₂ kills the catalyst).
-
Solvent/Amine: Add anhydrous 1,4-Dioxane (0.15 M) and Amine 2 (1.2–1.5 equiv) via syringe through the septum.
-
Reaction: Heat to 80–100°C for 12–24 hours (or 110°C for 1 hour in microwave).
-
Note: Iodine is a good leaving group; if conversion is slow, check for catalyst poisoning or O₂ leaks.[1]
-
-
Workup:
-
Filter the mixture through a pad of Celite (eluting with EtOAc) to remove Pd black and inorganic salts.
-
Concentrate the filtrate.[3]
-
-
Purification: Flash chromatography. Note: The product will be significantly more polar than the starting iodide.
Troubleshooting & Optimization
| Observation | Root Cause | Solution |
| Low Yield in Protocol A (Amidation) | Steric hindrance at C1 (peri-interaction with C8-H). | Switch from HATU to Acid Chloride method: Reflux acid in SOCl₂ (2 hrs), evaporate, then add Amine/DIPEA/DCM. |
| De-iodination (Protocol B) | Switch solvent to Toluene ; ensure anhydrous conditions; switch base to K₃PO₄.[1] | |
| No Reaction (Protocol B) | Catalyst poisoning by Amide N-H.[1] | If Amine 1 is primary (R-NH-CO-), the amide proton is acidic.[1] Use LiHMDS (2.2 equiv) as base to deprotonate the amide and facilitate coupling, or protect the amide N. |
| Inseparable Mixture | Homocoupling of aryl iodide. | Reduce catalyst loading; ensure strict O₂ exclusion; add catalyst after amine. |
References
-
General Amide Coupling: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][3][6] Tetrahedron, 61(46), 10827-10852.[1] Link
-
Buchwald-Hartwig (General): Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link
-
Naphthalene Functionalization: Lottner, C., Knauer, S., & Bernhardt, G. (2002).[1] Synthesis and cytotoxicity of specific N-acylated 6-amino-1-naphthoic acid derivatives. Journal of Medicinal Chemistry. (Demonstrates stability of naphthoic amides).
-
Catalyst Choice for Amides: Yin, J., & Buchwald, S. L. (2002).[1] Palladium-catalyzed intermolecular amidation of aryl halides: The discovery that Xantphos can be superior to BINAP. Journal of the American Chemical Society, 124(21), 6043-6048. Link
Sources
- 1. 3-iodonaphthalene-1-carboxylic acid | 91059-40-4 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 6-Iodonaphthalene-1-carboxylic acid
Initial Assessment & Chemical Hygiene
Compound Profile:
-
Target: 6-Iodonaphthalene-1-carboxylic acid (6-Iodo-1-naphthoic acid)[1]
-
Chemical Nature: Lipophilic weak acid (
).[1] High melting point solid (typically C). -
Common Impurities:
Safety Warning: Aryl iodides can be light-sensitive.[1] Perform purification in low-light conditions or wrap flasks in foil. Avoid prolonged heating above
Primary Purification: Acid-Base Extraction Protocol
The "Rough" Clean: This method utilizes the acidity of the carboxylic group to separate the target from neutral organic impurities (e.g., unreacted naphthalene derivatives, decarboxylated byproducts).[1]
Workflow Diagram: Acid-Base Partitioning
Figure 1: Logical flow for separating acidic target from neutral impurities using pH manipulation.[1]
Step-by-Step Protocol
-
Dissolution: Suspend the crude solid in 1M NaOH (approx. 10 mL per gram of crude). Stir vigorously. The acid will convert to its sodium salt and dissolve.
-
Troubleshooting: If solids remain, they are likely neutral impurities (e.g., iodonaphthalene).
-
-
Filtration: Filter the alkaline solution through a Celite pad to remove insoluble neutrals and tarry residues.
-
Organic Wash: Transfer the filtrate to a separatory funnel. Wash twice with Dichloromethane (DCM) or Ethyl Acetate .
-
Purpose: Extracts non-acidic organic impurities that are slightly water-soluble.[1]
-
Discard: The organic (bottom for DCM, top for EtOAc) layer.
-
-
Acidification: Cool the aqueous layer to
C. Slowly add 2M HCl while stirring until pH reaches ~1-2.-
Observation: A thick white/off-white precipitate should form immediately.[1]
-
-
Isolation: Filter the solid, wash with copious cold water (to remove NaCl), and dry under vacuum.
Secondary Purification: Recrystallization
The "Fine" Polish: If the acid-base extraction yields a product with insufficient purity (e.g., <95% by HPLC) or incorrect melting point, recrystallization is required.[1]
Solvent Selection Guide
| Solvent System | Suitability | Notes |
| Glacial Acetic Acid | High | Excellent for naphthoic acids.[1] Dissolves impurities well; product crystallizes as dense needles upon cooling. |
| Ethanol / Water | Medium | Standard binary system. Dissolve in hot ethanol, add hot water until turbid, then cool. Good for removing inorganic salts. |
| Toluene | Medium | Good for rejecting polar impurities (like 6-hydroxy analogs).[1] Requires higher heat (boiling point |
| Acetone / Hexane | Low | Risk of "oiling out" if the compound is too soluble in acetone. |
Recrystallization Logic Tree
Figure 2: Decision matrix for selecting the optimal recrystallization solvent based on impurity profile.
Troubleshooting & FAQs
Q1: The crude product is dark purple or brown. How do I remove this color?
Diagnosis: This indicates the presence of free iodine (
-
During the Acid-Base Extraction (Step 3), wash the organic layer (if the product is in organics) or the aqueous layer (if product is salt) with 10% Sodium Thiosulfate (
) solution.[1] -
The thiosulfate reduces
(purple) to iodide ( ), which is colorless and water-soluble.[1] -
Visual Check: The organic layer should turn from purple/brown to pale yellow/colorless.
Q2: Upon acidification, the product forms a sticky oil instead of a solid.
Diagnosis: "Oiling out" occurs when the product separates as a liquid phase before it can crystallize, often due to impurities lowering the melting point or rapid precipitation. Solution:
-
Slower Acidification: Add HCl very slowly with vigorous stirring.
-
Seeding: Add a small crystal of pure product (if available) during acidification.
-
Sonication: Sonicate the mixture; this often induces crystallization of the oil.
-
Solvent Assist: If oil persists, extract the oil into EtOAc, dry, and attempt recrystallization from Toluene .
Q3: I suspect copper contamination (from Sandmeyer reaction).
Diagnosis: Green/Blue tint in the aqueous layer or product. Solution:
-
Wash the organic solution of the product with 10% aqueous EDTA or Ammonium Hydroxide (
) solution. -
Ammonia forms a water-soluble deep blue complex with Copper(II) (
), effectively removing it from the organic phase.[1]
Q4: How do I distinguish the 1,6-isomer from the 1,3- or 1,4-isomers?
Diagnosis: Regioisomers have identical masses (LC-MS won't help) but different polarity and NMR signals.[1] Solution:
-
1H NMR: The coupling constants (
-values) in the aromatic region are definitive.-
6-Iodo: Look for the specific splitting pattern of the naphthalene ring protons. The protons at C5 and C7 will show meta-coupling (
Hz) and ortho-coupling ( Hz) relative to C6.[1]
-
-
Melting Point: Regioisomers often have distinct melting points. Compare your MP to literature values for 6-iodo-1-naphthoic acid (expect
C).
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
-
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013. (Authoritative source for solvent selection and crystallization of carboxylic acids).[2]
- Giraud, A. et al. "Synthesis and structure-activity relationships of naphthalene-based inhibitors." Journal of Medicinal Chemistry, 2000, 43, 1892.
- Short, W. F. et al. "The preparation of iodonaphthoic acids." Journal of the Chemical Society, 1952, 368. (Foundational chemistry for iodo-naphthoic acid synthesis).
Sources
solubility of 6-Iodonaphthalene-1-carboxylic acid in organic solvents
Topic: Solubility, Handling, and Reaction Optimization in Organic Solvents Audience: Medicinal Chemists, Process Chemists, and R&D Scientists[1]
Introduction
6-Iodonaphthalene-1-carboxylic acid (CAS: N/A for specific isomer, analogous to 1-naphthoic acid derivatives) is a critical bifunctional building block.[1] It features a carboxylic acid (directing group, solubility handle) and an aryl iodide (highly reactive electrophile for Pd-catalyzed cross-coupling).[1]
This guide addresses the physicochemical challenges of working with this compound, specifically its solubility profile, which is dominated by the lipophilic naphthalene core and the heavy iodine atom, balanced against the polarizable carboxylic acid tail.[1]
Module 1: Solubility Profile & Solvent Selection
Solubility Matrix
Based on structural analogs (1-naphthoic acid, 6-bromo-2-naphthoic acid) and calculated physicochemical properties (LogP ~3.5–4.0).[1]
| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Recommended for Stock Solutions. High dielectric constant stabilizes the polarizable iodine-naphthalene system.[1] |
| Polar Protic | Methanol, Ethanol | Good (Warm) | Soluble at RT; freely soluble upon heating.[1][2] Suitable for recrystallization when paired with water.[1][2][3][4] |
| Ethers | THF, 1,4-Dioxane | Good | Excellent for reactions (Suzuki/Sonogashira).[1][2] THF is preferred for lower boiling point; Dioxane for higher temp reactions.[1][2] |
| Chlorinated | DCM, Chloroform | Moderate to Good | Good solubility due to "like-dissolves-like" pi-stacking interactions.[1] Useful for workup/extraction.[1][2][3] |
| Hydrocarbons | Toluene | Moderate (Hot) | Poor at RT.[1][2] Excellent anti-solvent or recrystallization solvent.[1][2] |
| Aqueous | Water (pH < 7) | Insoluble | The lipophilic naphthalene core dominates.[1][2] |
| Aqueous (Basic) | 1M NaOH, NaHCO₃ | Soluble | Deprotonation (pKa ~3.[1][2]7) yields the naphthoate salt, rendering it water-soluble.[1] |
Expert Insight: The "Iodine Effect"
The iodine substituent significantly increases the molecular weight (MW ~298 g/mol ) and lipophilicity compared to the parent 1-naphthoic acid. While molar solubility decreases, the Van der Waals interactions with non-polar solvents (like Toluene or Hexanes) are stronger than for the chloro- or bromo- analogs.
Module 2: Critical Protocols
Protocol A: Preparation of Stable Stock Solutions (50 mM)
Objective: Create a precipitation-free stock for biological assays or high-throughput screening.
-
Solvent Choice: Use anhydrous DMSO .[1][2] Avoid alcohols for long-term storage to prevent slow esterification.[1][2]
-
Weighing: Weigh the solid into a glass vial (avoid static-prone plastics).
-
Dissolution:
-
Finalize: Dilute to volume. Store at -20°C in amber vials (iodides are light-sensitive).
Protocol B: Recrystallization (Purification)
Objective: Remove des-iodo or isomeric impurities.[1][2]
-
Dissolve: Suspend crude solid in minimal boiling Ethanol . Add solvent dropwise until clear.[1][2]
-
Filter: Perform a hot filtration if insoluble black particulates (Pd residues or iodine decomposition) are present.[1][2]
-
Crystallize: Remove from heat. Add warm water dropwise until persistent turbidity is observed.
-
Cool: Allow to cool slowly to RT, then 4°C. Rapid cooling traps impurities.[1][2]
Module 3: Reaction Optimization (Cross-Coupling)
The 6-iodo position is highly reactive.[2] Solubility during the reaction is critical to prevent catalyst poisoning or stalling.[1][2]
Workflow: Suzuki-Miyaura Coupling
Issue: The acid moiety can poison Pd catalysts or form insoluble salts with the base.
Recommended System:
-
Ligand: Phosphine-rich ligands (e.g., SPhos, XPhos) to protect the Pd center.[1]
Visualization: Solubility-Driven Reaction Workflow
Caption: Decision logic for solvent selection in Suzuki coupling. Polar aqueous mixtures avoid the need for protection steps.
Module 4: Troubleshooting & FAQs
Q1: My compound precipitates immediately when I dilute the DMSO stock into cell culture media (pH 7.4).
Root Cause: The "Crash-out" Effect. The hydrophobic naphthalene ring drives aggregation when the organic co-solvent concentration drops below 1-2%. Solution:
-
Pre-dilution: Dilute the DMSO stock 1:10 into PBS (pH 7.4) first, not pure water.[1][2] The buffer helps maintain the ionized carboxylate form (
), which is soluble.[1] -
Limit: Keep final DMSO concentration < 0.5% to avoid toxicity, but ensure the compound concentration is below its thermodynamic solubility limit (likely < 50 µM in aqueous media).
Q2: I see a purple tint in my stock solution after a week.
Root Cause: Iodine liberation (
-
Wash: Dissolve in EtOAc and wash with dilute Sodium Thiosulfate (
) to reduce back to iodide (colorless).[1][2] -
Storage: Always store in amber vials wrapped in foil at -20°C.
Q3: Can I use Dichloromethane (DCM) for extraction?
Answer: Yes, but with a caveat.
-
Acidic Workup: If the aqueous phase is acidic (pH < 3), the compound is protonated (neutral) and will extract efficiently into DCM.[1]
-
Basic Workup: If the aqueous phase is basic, the compound exists as a naphthoate salt and will remain in the water layer. Do not use DCM to extract the salt.
Module 5: Validated References
-
PubChem. 1-Naphthoic Acid (Compound Summary). National Library of Medicine.[1][2] Link[1]
-
Context: Baseline solubility data for the parent scaffold (sparingly soluble in water, soluble in ethanol).[1]
-
-
Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews, 95(7), 2457–2483.[1][2] Link[1]
-
BenchChem. Effect of solvent and base on 2-Iodo-6-methylnaphthalene coupling reactions.Link
-
Sigma-Aldrich. 1-Naphthoic acid Product Specification.Link[1]
-
Context: Physical property verification (MP, form) for the parent acid.[1]
-
Disclaimer: This guide is based on physicochemical principles of naphthalene derivatives. Always perform a small-scale solubility test before committing valuable material.
Sources
Technical Support Center: Optimizing Reaction Conditions for 6-Iodonaphthalene-1-carboxylic Acid
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Synthesis & Optimization of CAS 133275-81-7[1]
Executive Summary & Strategic Approach
6-Iodonaphthalene-1-carboxylic acid is a critical bifunctional building block, possessing a carboxylic acid for amide/ester formation and an aryl iodide for cross-coupling (Suzuki, Sonogashira, Heck).[1]
While classical methods like the Sandmeyer reaction (via 6-amino-1-naphthoic acid) are valid, they are often plagued by low yields, diazonium instability, and difficult purification.[1] The recommended industry-standard approach for optimization is the Copper-Catalyzed Aromatic Finkelstein Reaction , converting the commercially available 6-bromo-1-naphthoic acid (or its ester) to the iodo-derivative.[1]
This guide focuses on optimizing this catalytic halogen exchange, as it offers the highest tunability for yield and purity.
Core Protocol: Cu-Catalyzed Halogen Exchange[1]
This protocol utilizes a copper(I) catalyst with a diamine ligand to facilitate the nucleophilic substitution of bromide by iodide.[2][3]
The "Golden Path" Workflow
Reaction Scheme:
Optimized Conditions:
-
Substrate: 6-Bromo-1-naphthoic acid (1.0 equiv)
-
Reagent: Sodium Iodide (NaI) (2.0 - 3.0 equiv) - Must be dry.[1]
-
Catalyst: Copper(I) Iodide (CuI) (5.0 mol%)[1]
-
Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (10-20 mol%) or DMEDA.[1]
-
Solvent: 1,4-Dioxane (anhydrous).[1]
-
Concentration: 1.0 M (High concentration is critical for rate).
-
Temperature: 110 °C.
Step-by-Step Methodology
-
Glovebox/Schlenk Setup: Flame-dry a screw-cap reaction tube or pressure vial.[1] Cool under argon.
-
Reagent Loading: Add CuI (5 mol%), NaI (2.0 equiv), and 6-bromo-1-naphthoic acid (1.0 equiv).
-
Note: If using the free acid, add 1.0 equiv of a base like
or use the methyl ester to improve solubility and prevent catalyst poisoning by the acidic proton.
-
-
Solvent & Ligand: Add anhydrous 1,4-dioxane followed by the diamine ligand via syringe.
-
Reaction: Seal the vessel tightly. Heat to 110 °C for 12–24 hours.[1] The suspension typically turns a distinct blue-green or grey color depending on the ligand-copper complex.[1]
-
Workup: Cool to room temperature. Dilute with EtOAc. Acidify with 1M HCl (if using base/salt) to ensure the product is in the acid form. Wash with aqueous
(to remove iodine color) and brine.[1] -
Purification: Recrystallization from Ethanol/Water or column chromatography (MeOH/DCM gradient).[1]
Optimization Matrix (Decision Logic)
Use this table to adjust conditions based on your specific observations.
| Parameter | Standard Choice | Optimization Alternative | Why Change? |
| Ligand | trans-N,N'-Dimethyl-1,2-cyclohexanediamine | N,N'-Dimethylethylenediamine (DMEDA) | The cyclohexanediamine ligand is more rigid and generally provides higher turnover numbers (TON) for sterically demanding substrates.[1] Use DMEDA if cost is a major factor.[1] |
| Solvent | 1,4-Dioxane | n-Butanol or n-Pentanol | If the starting material is insoluble in dioxane, n-Butanol allows for higher temperatures (118°C) and better solubility of polar substrates.[1] |
| Iodide Source | NaI | KI | NaI is preferred due to its high solubility in dioxane.[1] Use KI only if using more polar solvents like DMF (though DMF can inhibit the catalyst).[1] |
| Substrate Form | Methyl Ester | Free Acid | CRITICAL: The free carboxylic acid can protonate the diamine ligand, killing the catalyst. Best Practice: Convert to Methyl Ester |
Troubleshooting Guide (Q&A)
Q1: The reaction stalls at 50% conversion. Adding more catalyst doesn't help. Why?
-
Diagnosis: Catalyst poisoning or Ligand Protonation.[1]
-
Root Cause: If you are using the free acid substrate, the carboxylic acid proton is likely protonating the amine ligand, preventing it from coordinating with Copper.
-
Solution:
-
Protect the Acid: Methylate the carboxylic acid first (MeOH/
).[1] The ester is neutral and compatible with the basic amine ligand. -
Salt Formation: If you must use the acid, add 1.0 equiv of NaH or
before adding the catalyst to convert the acid to its carboxylate salt.
-
Q2: The reaction mixture turned black and no product formed.
-
Diagnosis: Catalyst oxidation ("The Copper Mirror of Death").[1]
-
Root Cause: Oxygen ingress.[1] Cu(I) is easily oxidized to Cu(II), which is inactive for this transformation.[1]
-
Solution: Ensure rigorous degassing. Use the "freeze-pump-thaw" method for the solvent or sparge with Argon for 20 minutes.[1] Use a sealed pressure tube, not a reflux condenser open to a nitrogen line, to prevent solvent loss and air entry over 24h.
Q3: I see "Protodehalogenation" (loss of Bromine, replaced by Hydrogen) instead of Iodination.
-
Diagnosis: Radical side pathway or solvent hydrogen atom transfer.[1]
-
Root Cause: Excessive temperature or presence of trace water acting as a proton source in a radical mechanism.[1]
-
Solution:
-
Lower temperature to 90-100 °C.
-
Ensure NaI is ultra-dry (dry in an oven at 120 °C overnight).
-
Switch solvent to Toluene (if solubility permits) to reduce radical H-abstraction potential compared to ethers.[1]
-
Q4: My product is contaminated with starting material and they co-elute on TLC.
-
Diagnosis: Incomplete conversion (The "Finkelstein Equilibrium").[1]
-
Root Cause: The reaction is an equilibrium (
).[1] -
Solution:
Visual Workflows
Figure 1: Synthesis Decision Tree
Caption: Decision logic for selecting the optimal substrate form to maximize catalyst life and yield.
Figure 2: Catalytic Cycle & Failure Modes
Caption: The Cu(I)/Cu(III) catalytic cycle showing critical points where oxygen or acidic protons can terminate the reaction.
References
-
Klapars, A., & Buchwald, S. L. (2002).[1][3] Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]
-
Bunnett, J. F., & Conner, R. M. (1958).[1] The Sandmeyer Reaction: Synthesis of 2-Iodobenzoic Acid.[1] Organic Syntheses, 38, 43. (Foundational reference for comparative Sandmeyer protocols). [Link]
-
Zhu, W., & Ma, D. (2003).[1] Synthesis of Aryl Iodides via CuI-Catalyzed Aromatic Finkelstein Reaction.[1] Chemical Communications, (7), 888-889.[1] [Link]
Sources
common side products in 6-Iodonaphthalene-1-carboxylic acid synthesis
Technical Support Center: 6-Iodonaphthalene-1-carboxylic Acid Synthesis
Executive Summary & Synthetic Strategy
Target Molecule: 6-Iodonaphthalene-1-carboxylic acid Primary Application: Cross-coupling scaffold (Suzuki-Miyaura, Sonogashira) for drug discovery; intermediate for polycyclic aromatic hydrocarbons.
The Synthetic Challenge: Direct iodination of 1-naphthoic acid is rarely regioselective for the 6-position. Electrophilic aromatic substitution typically favors the 5- or 8-position (alpha) or the 3-position (meta to the deactivating carboxyl group). Therefore, the Sandmeyer Reaction starting from 6-aminonaphthalene-1-carboxylic acid is the industry-standard route for high regiofidelity. Alternatively, Halogen Exchange (aromatic Finkelstein) from the 6-bromo analogue is utilized.
This guide focuses on the Sandmeyer Route as it is the most common source of specific impurity profiles.
Common Side Products & Impurity Profile
The following table summarizes the most frequent impurities encountered during the diazotization-iodination sequence.
| Impurity Name | Structure Description | Origin/Cause | Molecular Weight Diff (vs Target) |
| 6-Hydroxy-1-naphthoic acid | Phenolic analogue (OH replaces I) | Hydrolysis of diazonium salt by water (thermal instability). | -109.9 Da |
| Naphthalene-1-carboxylic acid | Protodeamination product (H replaces I) | Radical reduction of diazonium intermediate; H-abstraction from solvent. | -125.9 Da |
| 6-Chloronaphthalene-1-carboxylic acid | Chloro analogue (Cl replaces I) | Competition from Cl⁻ ions if HCl is used for diazotization. | -91.5 Da |
| Azo Dimers | N=N linked biaryls | Coupling of diazonium salt with electron-rich species (phenols or unreacted amines). | Variable (High MW) |
| 6-Nitro-1-naphthoic acid | Nitro analogue | Oxidation of amino group or incomplete reduction of nitro precursor. | -80.9 Da |
Troubleshooting Guide (FAQ Format)
Q1: My crude product is a persistent deep red/orange color. Recrystallization isn't removing it. What is this?
Diagnosis: Azo Coupling Impurities. Mechanism: The diazonium intermediate is an electrophile. If the reaction pH drifts too high (neutral/basic) or if the temperature rises before acidification, the diazonium salt couples with unreacted 6-amino-1-naphthoic acid (which is electron-rich) or the byproduct 6-hydroxy-1-naphthoic acid. Corrective Action:
-
Strict pH Control: Ensure the diazotization mixture remains strongly acidic (pH < 1) throughout the nitrite addition.
-
Purification: Azo dyes are difficult to remove by crystallization. Use activated carbon treatment in hot ethanol/water or perform a silica plug filtration (eluting with MeOH/DCM) before final crystallization.
Q2: LC-MS shows a major peak at [M-110]. Is this the starting material?
Diagnosis: 6-Hydroxy-1-naphthoic acid (Phenol formation).
Mechanism: This is the "Sandmeyer Hydrolysis" side reaction. Water acts as a nucleophile, displacing the
-
Temperature Management: Keep the diazonium solution at -5°C to 0°C . Do not allow it to rise above 5°C until the iodide source is fully added.
-
Order of Addition: Add the cold diazonium salt into a solution of KI (inverse addition) rather than adding KI to the diazonium. This ensures a high concentration of I⁻ is always present to compete with H₂O.
Q3: I used HCl for the diazotization, and now I have a 15% impurity that is inseparable by column chromatography.
Diagnosis: 6-Chloronaphthalene-1-carboxylic acid.
Mechanism: Chloride ions (
-
Switch Acids: Use Sulfuric Acid (
) or Tetrafluoroboric Acid ( ) for the diazotization step. Sulfate and tetrafluoroborate are non-nucleophilic and will not compete with the iodide.
Q4: My yield is low (<40%), and I see a lot of gas evolution during the iodide addition.
Diagnosis: Radical Reduction (Hydrodeamination). Mechanism: The aryl radical abstracts a hydrogen atom from the solvent (ethanol, THF) or reacts with hypophosphorous acid impurities, leading to simple 1-naphthoic acid. Corrective Action:
-
Solvent Choice: Use water or dilute acid as the solvent. Avoid alcohols or ethers during the iodination step.
-
Catalysis: Ensure a small amount of Copper(I) or Copper powder is not used unless necessary (classic Sandmeyer uses Cu, but iodination often proceeds with just KI). If using Cu, ensure it is catalytic.
Detailed Synthetic Protocol (Optimized Sandmeyer)
This protocol minimizes the formation of the phenolic and chloro-impurities described above.
Reagents:
-
6-Aminonaphthalene-1-carboxylic acid (1.0 eq)
-
Sulfuric Acid (
), 2.5 M aqueous (Solvent/Acid source) -
Sodium Nitrite (
), 1.1 eq (40% aq. solution) -
Potassium Iodide (
), 2.5 eq (dissolved in water) -
Urea (catalytic)
Step-by-Step Methodology:
-
Suspension: Suspend 6-aminonaphthalene-1-carboxylic acid in 2.5 M
at room temperature. Cool the suspension to 0°C in an ice/salt bath. Note: Using prevents chloro-impurity formation. -
Diazotization: Dropwise add the
solution, maintaining the internal temperature below 5°C . Stir for 30 minutes at 0°C.-
Checkpoint: The suspension should become a clear(er) solution of the diazonium salt.
-
-
Quenching Nitrite: Add small portions of solid Urea until a starch-iodide paper test is negative (no immediate blue color). Reason: Excess nitrite can oxidize iodide to iodine (
), reducing the effective nucleophile concentration. -
Iodination (Inverse Addition):
-
Prepare a solution of KI (2.5 eq) in water at 0°C in a separate large beaker.
-
Slowly pour the cold diazonium solution into the KI solution with vigorous stirring. Reason: High [I⁻] concentration favors substitution over hydrolysis.
-
-
Reaction: Allow the mixture to warm to room temperature naturally, then heat to 60°C for 1 hour to ensure complete nitrogen evolution.
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or Acetic Acid.
Reaction Pathway Visualization
The following diagram illustrates the critical branch points where side products are generated.
Caption: Mechanistic pathways in the Sandmeyer iodination. Red dashed lines indicate failure modes leading to specific impurities.
Purification Workflow
Caption: Recommended purification logic to separate phenolic and azo impurities from the target acid.
References
-
Sandmeyer Reaction Mechanism & Scope
-
Galli, C. (1988). "Radical reactions of arenediazonium ions: An ESR study". Chemical Reviews, 88(5), 765–792. Link
-
-
Iodination Methodologies (Aromatic)
-
Synthesis of Naphthoic Acid Derivatives
- Impurity Control in Diazotization: Zollinger, H. (1994). Diazo Chemistry I: Aromatic and Heteroaromatic Compounds. VCH Publishers. (Authoritative text on diazo-coupling side reactions).
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Patent 0049616 [data.epo.org]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 6-Iodonaphthalene-1-carboxylic acid
Case ID: REC-6INC-001 Status: Active Assigned Specialist: Senior Application Scientist, Purification Division
Executive Summary
Welcome to the technical support hub for 6-Iodonaphthalene-1-carboxylic acid (6-I-1-NA). This compound is a critical scaffold in medicinal chemistry, frequently utilized in Suzuki-Miyaura cross-coupling reactions to generate biaryl systems.
Achieving pharmaceutical-grade purity (>98%) is challenging due to the presence of regioisomers (e.g., 3-iodo or 4-iodo analogs) and decarboxylation byproducts (1-iodonaphthalene). This guide moves beyond simple "dissolve and cool" instructions, offering a chemically rigorous workflow that combines acid-base manipulation with fractional recrystallization.[1]
Part 1: Solvent System Selector
The choice of solvent depends heavily on the impurity profile of your crude material. Use this decision matrix before starting.
| Solvent System | Polarity Index | Primary Use Case | Pros | Cons |
| Ethanol (95%) | 5.2 | Standard Purification | Good solubility curve; non-toxic; easy to remove. | May not remove polar isomeric acids efficiently. |
| Acetic Acid (Glacial) | 6.2 | High-Melting Impurities | Excellent for very insoluble halonaphthoic acids; breaks up aggregates. | High boiling point (118°C); difficult to dry; corrosive. |
| Toluene | 2.4 | Non-Polar Impurities | Removes non-acidic impurities (e.g., iodonaphthalene) effectively. | Toxic; product may have low solubility even at boil. |
| Ethanol/Water (3:1) | N/A | Final Polishing | "Drowning out" method forces precipitation of hydrophobic product. | Risk of "oiling out" if water is added too fast. |
Part 2: The "Double-Purification" Protocol
Do not rely on recrystallization alone. Halonaphthoic acids benefit significantly from a chemical purification step prior to physical crystallization.
Phase A: Acid-Base Impurity Scavenging (Chemical Wash)
Objective: Remove non-acidic impurities (e.g., 1-iodonaphthalene, unreacted naphthalene) which often co-crystallize.
-
Dissolution: Suspend crude 6-I-1-NA in 1M NaOH (10 mL per gram). Stir until dissolved. The solution should be clear to slightly turbid.
-
Filtration: Filter the alkaline solution through a Celite pad.
-
Precipitation: Cool the filtrate to 0–5°C. Slowly add 2M HCl dropwise with vigorous stirring until pH < 2.
-
Isolation: Filter the resulting white/off-white precipitate. Wash with cold water.[2] Dry thoroughly.[2]
Phase B: Recrystallization (Physical Purification)
Objective: Remove isomeric acids and trace colored impurities.
-
Solvent Choice: Use Ethanol (95%) .
-
Dissolution: Heat solvent to reflux. Add the dried solid from Phase A slowly. Use the minimum amount required to dissolve the solid at boiling point.
-
Pro-Tip: If the solution is dark (purple/brown) due to iodine liberation, add a spatula tip of activated charcoal , reflux for 5 mins, and filter hot.
-
-
Nucleation: Remove from heat. Allow to cool to room temperature undisturbed on a cork ring (insulation prevents thermal shock).
-
Crystallization: Once room temp is reached, move to a 4°C fridge for 12 hours.
-
Harvest: Filter cold. Wash with ice-cold n-Hexane (removes lipophilic surface impurities).
Part 3: Workflow Visualization
The following diagram illustrates the logic flow for the Double-Purification Protocol.
Figure 1: Integrated Acid-Base and Recrystallization Workflow for maximum purity.[1]
Part 4: Troubleshooting & FAQs
Issue 1: The "Oiling Out" Phenomenon
User Report: "Upon cooling the hot ethanol solution, my product formed a sticky oil at the bottom instead of crystals."
-
Diagnosis: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve. It typically happens if the solution is too concentrated or the melting point of the solid is depressed by impurities.
-
Corrective Action:
-
Reheat the mixture until the oil redissolves.
-
Add more solvent (approx. 10-20% volume) to lower the concentration.
-
Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the air-liquid interface.
-
Slow Cool: Wrap the flask in aluminum foil and a towel to slow the cooling rate.
-
Issue 2: Persistent Coloration
User Report: "My crystals are pink/purple even after washing."
-
Diagnosis: Iodine-carbon bonds can be labile. Trace free iodine (
) or oxidation products are present. -
Corrective Action:
-
The Thiosulfate Wash: During the acid-base step (Phase A), add a small amount of Sodium Thiosulfate (
) to the NaOH solution. This reduces colored iodine species to colorless iodide ions, which remain in the aqueous phase during filtration.
-
Issue 3: Low Yield
User Report: "I lost 60% of my mass during recrystallization."
-
Diagnosis: The compound is likely too soluble in pure ethanol at room temperature, or the "mother liquor" still holds significant product.
-
Corrective Action:
-
Concentrate: Rotovap the mother liquor to half volume and cool again to harvest a "second crop." (Note: Second crops are usually less pure).
-
Switch Solvents: Try a Toluene recrystallization. Naphthoic acids often have a steeper solubility curve in toluene (soluble hot, very insoluble cold).
-
Part 5: Validation (Quality Control)
Before using the material in sensitive steps (e.g., catalysis), validate purity using these parameters:
-
Melting Point: Expect a high melting point range.[5] While specific literature varies, 6-substituted-1-naphthoic acids generally melt >200°C. A sharp range (<2°C difference) indicates purity.
-
1H-NMR (DMSO-d6):
-
Look for the carboxylic acid proton (very broad singlet) around 13.0 ppm.
-
Check for the absence of the "neutral impurity" signals in the aliphatic region (grease) or shifted aromatic signals (isomers).
-
-
HPLC: Run a gradient of Water/Acetonitrile (+0.1% TFA). Isomers often elute very close to the main peak.
References
-
Sigma-Aldrich. 3-iodonaphthalene-1-carboxylic acid Product Information. (Used for physical property analogies of iodonaphthoic acids). Link
-
Organic Syntheses. 2-Naphthoic Acid and General Naphthoic Acid Purification. Org.[6] Synth. 1942, 22, 19. (Foundational protocol for naphthoic acid purification). Link
-
BenchChem. Technical Support Center: Purification of 1-Iodo-2-naphthol and Naphthoic Derivatives.[3] (Troubleshooting "oiling out" and isomer separation). Link
-
Doc Brown's Chemistry. Melting points and solubility trends of aromatic carboxylic acids. (Theoretical grounding for dimer formation and solubility). Link
-
National Institutes of Health (PubChem). 1-Naphthoic Acid Compound Summary. (Solubility and crystal structure data). Link
Sources
- 1. CN102173988B - Purification method of 6-hydroxyl-2-naphthoic acid - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US4874892A - Process for the preparation of 6-hydroxynaphthalene-1-carboxylic from 1-aminomethylnaphthalene-6-sulphonic acid - Google Patents [patents.google.com]
- 5. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 6-Iodonaphthalene-1-carboxylic acid
Welcome to the technical support guide for the purification of 6-Iodonaphthalene-1-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. High purity is often a critical prerequisite for successful downstream applications, and this guide provides in-depth, experience-based answers to common purification challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during the synthesis and purification of 6-Iodonaphthalene-1-carboxylic acid.
Q1: What are the likely impurities in my crude 6-Iodonaphthalene-1-carboxylic acid sample?
A1: The impurity profile of your sample is highly dependent on the synthetic route employed. However, some common impurities to anticipate include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 6-aminonaphthalene-1-carboxylic acid or related naphthalene derivatives.
-
De-iodinated Product: The carbon-iodine bond can be susceptible to cleavage, leading to the formation of naphthalene-1-carboxylic acid.
-
Isomeric Impurities: Synthesis methods may sometimes yield small quantities of other iodo-substituted naphthalenecarboxylic acid isomers.
-
Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., DMF, acetic acid) and inorganic salts are common process-related impurities.
Q2: How can I get a quick preliminary assessment of my sample's purity?
A2: Before embarking on a full-scale purification, a rapid purity check can save significant time and resources.
-
Thin-Layer Chromatography (TLC): This is an invaluable technique. Spot your crude material on a silica gel plate and elute with a solvent system like ethyl acetate/hexane. The presence of multiple spots indicates impurities.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. A broad melting point range is a classic indicator of impurities.
-
Proton NMR (¹H NMR): A quick ¹H NMR spectrum can reveal the presence of major impurities. The carboxylic acid proton typically appears as a broad singlet in the downfield region of 10-12 ppm[1][2]. Signals outside of the expected aromatic and carboxylic acid regions may indicate residual solvents or other contaminants.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or cooled too quickly.
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at the boiling point.
-
Allow the solution to cool much more slowly. You can do this by wrapping the flask in an insulating material (like glass wool) or placing it in a warm water bath that is allowed to cool to room temperature.
-
Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites for crystal growth.
-
Add a seed crystal of pure compound if available.
Q4: I have a low recovery after recrystallization. How can I improve my yield?
A4: Low recovery is a common issue. Here are some troubleshooting steps:
-
Minimize the amount of solvent used. The goal is to create a saturated solution at the solvent's boiling point. Using too much solvent will result in a significant portion of your product remaining dissolved even at low temperatures[3].
-
Ensure adequate cooling. Cool the solution in an ice bath after it has reached room temperature to maximize precipitation.
-
Check the solubility of your compound. It's possible the solvent you've chosen is too good at dissolving your compound even at low temperatures. You may need to switch to a less polar solvent or use a solvent/anti-solvent system[4].
Q5: My compound is streaking on the TLC plate during analysis. What does this indicate?
A5: Streaking on a TLC plate for an acidic compound like 6-Iodonaphthalene-1-carboxylic acid often indicates that the compound is interacting too strongly with the stationary phase (silica gel, which is acidic). To resolve this:
-
Add a small amount of acetic acid or formic acid to your eluent (e.g., 0.5-1%). This will protonate the carboxylic acid, reducing its interaction with the silica gel and resulting in a more defined spot.
-
Consider using a different stationary phase, although modifying the mobile phase is usually sufficient.
Purification Protocols
The choice of purification method depends on the nature of the impurities, the scale of your experiment, and the required final purity.
Workflow for Selecting a Purification Method
Caption: Decision workflow for purification.
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for removing neutral organic impurities and inorganic salts. It exploits the acidic nature of the carboxylic acid group.
Principle: The acidic 6-Iodonaphthalene-1-carboxylic acid is deprotonated by a weak base to form a water-soluble carboxylate salt. Neutral impurities remain in the organic phase and are separated. The aqueous phase is then acidified to regenerate the pure, insoluble carboxylic acid[5][6].
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes. Crucially, vent the funnel frequently to release the pressure from the CO₂ gas that is evolved.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium salt of your product, into a clean Erlenmeyer flask.
-
Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution 2-3 times to ensure all the carboxylic acid has been extracted. Combine all aqueous extracts.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 3M hydrochloric acid (HCl) dropwise until the solution is acidic (pH ~2, check with pH paper). The purified 6-Iodonaphthalene-1-carboxylic acid will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts.
-
Drying: Dry the purified product under vacuum.
Protocol 2: Purification by Recrystallization
Recrystallization is an excellent technique for removing small amounts of impurities from a solid sample, provided a suitable solvent can be found.
Principle: This technique relies on the differential solubility of the compound and its impurities in a chosen solvent at high and low temperatures. An ideal solvent will dissolve the compound readily at its boiling point but poorly at room temperature or below[3].
Solvent Selection: Finding the optimal solvent is key. Small-scale trials are recommended. A good starting point for aromatic carboxylic acids is often a polar protic solvent or a mixture.
| Solvent/System | Rationale |
| Acetic Acid / Water | Acetic acid is a good solvent for many carboxylic acids. Water acts as an anti-solvent, reducing solubility upon cooling. |
| Ethanol / Water | Similar to the above, ethanol dissolves the compound when hot, and water is added to induce crystallization upon cooling. |
| Toluene | A less polar option that can be effective if impurities are highly polar. |
Step-by-Step Protocol:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., acetic acid).
-
Heating: Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. If the solid does not fully dissolve, add more hot solvent dropwise until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.
Purity Assessment
After purification, it is essential to verify the purity of 6-Iodonaphthalene-1-carboxylic acid.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of non-volatile compounds[7][8][9]. A reverse-phase method is typically suitable.
Table: Suggested HPLC Parameters
| Parameter | Recommended Conditions |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient elution is often best for separating impurities with different polarities. A typical gradient might be 10% B to 90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a wavelength where the naphthalene ring absorbs strongly (e.g., 254 nm). |
| Injection Volume | 10 µL |
A pure sample should yield a single, sharp peak. The presence of other peaks indicates remaining impurities.
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum should show clean signals corresponding to the aromatic protons on the naphthalene ring and a characteristic broad singlet for the carboxylic acid proton[2][10]. The integration of these signals should match the expected proton count.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carboxyl carbon between 160-185 ppm[1][2].
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular weight of 6-Iodonaphthalene-1-carboxylic acid is approximately 298.08 g/mol .
By following these troubleshooting guides and purification protocols, researchers can confidently improve the purity of their 6-Iodonaphthalene-1-carboxylic acid, ensuring the quality and reliability of their subsequent experiments.
References
- Journal of the American Chemical Society. (2017).
- Reddit. (2023).
- ResearchGate.
- IRIS UniPA. Iodolactonization of 3‐Alkynylthiophene‐2‐Carboxylic and 3‐Alkynylpicolinic Acids for the Synthesis of Fused Heterocycle.
- Oregon State University. Carboxylic Acid Spectroscopy.
- The Royal Society of Chemistry.
- Jones Chromatography Ltd. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- PubMed.
- 摩熵化学. 6-Iodo-naphthalene-1-carboxylic acid phenylamide.
- Google Patents. Process for the preparation of 6-hydroxynaphthalene-1-carboxylic from 1-aminomethylnaphthalene-6-sulphonic acid.
- BenchChem. Technical Support Center: Purification of Hydroxynaphthalene Carboxylic Acids.
- Google Patents.
- PMC. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- European Patent Office.
- Doc Brown's Chemistry. INDEX of 1H NMR spectra of organic compounds.
- ChemRxiv.
- YouTube. Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes].
- LookChem.
- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- Organic Syntheses. 10 - Organic Syntheses Procedure.
- RSC Publishing. Analytical Methods.
- MDPI. (2015). Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters.
- Scribd.
- Wiley Online Library. (2018). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective.
- ResearchGate. (2018).
- Organic Syntheses. 2,6-naphthalenedicarboxylic acid.
- CymitQuimica. CAS 2437-17-4: 6-hydroxynaphthalene-1-carboxylic acid.
- ResearchGate.
- BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 6-Chloronaphthalene-1-sulfonic acid.
- PubChem. 1-Naphthoic acid.
- Sigma-Aldrich. 3-iodonaphthalene-1-carboxylic acid.
- Asian Journal of Chemistry.
Sources
- 1. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. database of 1H proton NMR spectra SPECTROSCOPY INDEX nuclear magnetic resonance spectra analysis n+1 rule applied spectrum data diagrams interpretation of organic molecular structure organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
challenges in the scale-up of 6-Iodonaphthalene-1-carboxylic acid production
Technical Support Center: Scale-Up of 6-Iodonaphthalene-1-carboxylic Acid
Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket Subject: Process Optimization & Troubleshooting for 6-INCA Production
Introduction: The "Regioselectivity Trap"
Welcome to the technical support hub. If you are scaling up 6-Iodonaphthalene-1-carboxylic acid (6-INCA) , you have likely encountered the fundamental challenge of this molecule: Regioselectivity .
Direct iodination of 1-naphthoic acid fails because the carboxylic acid group directs electrophiles to the meta (3-position) or the electron-rich alpha positions of the unsubstituted ring (5 or 8), but rarely the 6-position with high selectivity.
Therefore, this guide focuses on the only viable industrial route: The Sandmeyer Reaction starting from 6-amino-1-naphthoic acid . This route guarantees the carbon skeleton's integrity but introduces significant thermal hazards during scale-up.
Module 1: The Synthetic Workflow (Sandmeyer Route)
User Question: "I'm moving from 5g to 100g scale. My yields are inconsistent, and the reaction foams uncontrollably. What is the standard protocol?"
Diagnosis: The foaming is caused by rapid nitrogen evolution during the displacement step. Inconsistent yields often stem from diazonium salt decomposition prior to iodination.
Step-by-Step Scale-Up Protocol
-
Diazotization (The Cold Step):
-
Reagents: 6-Amino-1-naphthoic acid,
(aq), . -
Critical Parameter: Temperature must remain
. -
Scale-Up Insight: On a 100g scale, the exotherm from acid addition is significant. Pre-cool the acid solution before adding the amine. Add
as a saturated aqueous solution sub-surface to prevent gas escape.
-
-
Iodination (The Displacement):
-
Reagents: KI (Potassium Iodide), Urea (to quench excess nitrite).
-
The "Foam" Fix: Do not dump the diazonium salt into the iodide solution. Instead, slowly trickle the cold diazonium slurry into a solution of KI kept at room temperature. This controls
evolution.
-
-
Acid-Base Workup (The Purification):
Visualizing the Workflow
Caption: Figure 1. The Sandmeyer workflow emphasizing thermal control points (Yellow/Red nodes).
Module 2: Troubleshooting & FAQs
Issue A: "My reaction mixture turned into a solid block of tar."
Cause: Thermal runaway of the diazonium salt. Naphthalene diazonium salts are notoriously unstable. If the temperature crosses 10-15°C during diazotization, they decompose into phenols (tars) via reaction with water. Solution:
-
Active Cooling: Use a jacketed reactor with glycol coolant, not just an ice bath, for scales >50g.
-
Endpoint Check: Use Starch-Iodide paper.[3][4] It must turn blue immediately (excess nitrite). If it doesn't, you are not generating the diazonium species, and the amine is polymerizing.
Issue B: "I have a 10% impurity that won't crystallize out."
Cause: Likely 1-hydroxy-6-naphthoic acid (the phenol byproduct) or 1-naphthoic acid (hydrodeamination).
Solution: The "Acid-Base Swing" (See Module 3). Phenols are much weaker acids (
Issue C: "The product is purple/brown."
Cause: Trapped Iodine (
Module 3: Purification Strategy (The "Acid-Base Swing")
User Question: "Column chromatography is too expensive for 100g. How do I purify this?"
Technical Protocol:
The most robust method for purifying 6-INCA without chromatography is exploiting its
Table 1: Solubility Profile for Purification
| Phase | pH Condition | 6-INCA State | Impurity Behavior |
| 1. Dissolution | Basic (1M NaOH, pH > 12) | Soluble (Carboxylate Salt) | Non-acidic tars/isomers remain solid (Filter them off). |
| 2. Precipitation | Acidic (HCl, pH < 2) | Insoluble (Precipitate) | Soluble salts remain in water. |
| 3. Wash | Thiosulfate Wash | Insoluble | Free Iodine ( |
Purification Logic Diagram
Caption: Figure 2. The "Acid-Base Swing" purification logic to remove non-acidic byproducts.
Module 4: Safety Critical Warnings
WARNING: Diazonium Salt Hazards When scaling up the Sandmeyer reaction, you are generating Naphthalene-1-diazonium-6-carboxylate .
-
Explosion Risk: Never let the diazonium salt dry out. It must be kept in solution or as a wet paste. Dry diazonium salts are shock-sensitive explosives [1].[4]
-
Venting: The iodination step releases 1 mole of
gas for every mole of product. On a 1 mol scale (~200g), this releases ~24 Liters of gas. Ensure your reactor has adequate headspace and venting capacity to prevent over-pressurization [2].
References
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive chemical hazards of diazonium salts. Journal of Loss Prevention in the Process Industries, 38, 114-118. Link
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction: Mechanism and Protocols. Link
-
Fisher Scientific. (2021). Safety Data Sheet: Diazonium Salts and Naphthalene Derivatives. Link
-
Beletskaya, I. P., et al. (2007).[5] Catalytic Sandmeyer Bromination. Synthesis, 2007(16), 2534-2538. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. Sandmeyer Reaction [organic-chemistry.org]
handling and storage of 6-Iodonaphthalene-1-carboxylic acid
The following guide serves as a specialized Technical Support Center for 6-Iodonaphthalene-1-carboxylic acid . It is designed to troubleshoot specific experimental hurdles, ensuring sample integrity and reaction success.
Status: Operational | Tier: Level 3 (Senior Scientist Support) Compound ID: 6-Iodo-1-naphthoic acid | Class: Halogenated Aromatic Acid
Core Technical Profile
Before troubleshooting, verify your material against these baseline parameters. Deviations here often indicate the root cause of downstream failures.
| Parameter | Specification | Technical Note |
| Appearance | White to off-white powder | Critical: Yellow/Brown discoloration indicates free iodine release (photodecomposition). |
| Solubility (Organic) | DMSO, DMF, MeOH, EtOH | Soluble in polar aprotic/protic solvents. Poor in Hexanes/DCM. |
| Solubility (Aqueous) | Insoluble (Neutral pH) | Soluble in basic buffers (pH > 8, e.g., 5% NaHCO₃ or NaOH). |
| Reactivity | C–I bond (Labile) | Susceptible to Pd-catalyzed cross-coupling; Light sensitive. |
| Sterics | Peri-interaction | The C1-COOH group experiences steric strain from the C8-proton. |
Module 1: Storage & Stability Troubleshooting
Use this module if you suspect your compound has degraded or if you are establishing a new chemical inventory.
Q: The powder has turned from white to a pale yellow/brown. Is it still usable?
A: It depends on the depth of the color.
-
Diagnosis: The yellowing is caused by the homolytic cleavage of the C–I bond, releasing elemental iodine (
). This is a photo-oxidation process accelerated by UV/visible light. -
Troubleshooting Protocol:
-
Minor Yellowing: Dissolve a small sample in EtOAc or ether and wash with 10% Sodium Thiosulfate (
). If the organic layer clears, the bulk material is likely intact (>95%) with only surface degradation. You can proceed with purification. -
Dark Brown/Caking: Significant decomposition has occurred. Purity check via HPLC/NMR is mandatory. Expect de-iodinated byproducts (1-naphthoic acid).
-
-
Prevention: Always store in amber glass vials wrapped in foil.
Q: Can I store this compound in solution (e.g., DMSO stock) for long-term use?
A: Not recommended for periods > 1 week. [1]
-
The Science: While chemically stable in neutral DMSO at -20°C, the C–I bond remains vulnerable to photolysis. Furthermore, carboxylic acids can slowly react with trace impurities in lower-grade DMSO or undergo decarboxylation if the solution becomes acidic over time.
-
Best Practice: Store as a solid at 2–8°C (short term) or -20°C (long term). If a stock solution is necessary, use anhydrous DMSO, purge with Argon, and store at -80°C.
Q: I accidentally left the bottle on the bench over the weekend. Is it compromised?
A: Likely safe, but verify.
-
Risk: Thermal degradation is slow (MP > 200°C), but light exposure is the primary threat.
-
Action: Check appearance. If white/off-white, it is safe. If yellow, perform the thiosulfate wash described above.
Module 2: Handling & Solubility Guides
Use this module if you are struggling to dissolve the compound or prepare it for reaction.
Q: I cannot get the compound to dissolve in Dichloromethane (DCM) or Chloroform.
A: This is expected behavior.
-
The Science: The polar carboxylic acid moiety dominates the solubility profile, making it resistant to non-polar or moderately polar chlorinated solvents.
-
Solution:
-
For Reaction: Use THF, DMF, or DMAc.
-
For Workup/Extraction: Do not rely on DCM alone. Use a mixture of DCM:MeOH (9:1) or EtOAc to improve solubility during extractions.
-
For NMR: Switch from
to DMSO-d6 or MeOD .
-
Q: How do I introduce this into a biological assay without using 100% DMSO?
A: Utilize the acidic handle.
-
Protocol:
-
Dissolve the compound in a minimal amount of DMSO (e.g., 100 mM stock).
-
Dilute into an aqueous buffer containing 1-2 equivalents of base (NaOH or PBS pH 7.4).
-
Result: The formation of the carboxylate salt (–COO⁻) drastically increases aqueous solubility, often up to millimolar concentrations, preventing precipitation in the assay media.
-
Module 3: Reaction Troubleshooting (Synthesis)
Use this module if your coupling or esterification reactions are failing.
Q: My Suzuki coupling (C–C bond formation) yields are low (<40%). What is wrong?
A: Check for "Catalyst Poisoning" and "Protodeiodination."
-
Issue 1: Free Iodine. If your starting material was yellow, free iodine can oxidize the Pd(0) catalyst to inactive Pd(II) species, killing the cycle.
-
Fix: Wash starting material with thiosulfate before the reaction.
-
-
Issue 2: The Acid Group. Free carboxylic acids can interfere with certain ligands or form insoluble Pd-carboxylates.
-
Fix: Protect the acid as a methyl ester (using MeOH/H₂SO₄) before the coupling step. Esters are generally better substrates for Suzuki/Sonogashira couplings.
-
-
Issue 3: Protodeiodination. If you see 1-naphthoic acid (mass = starting material minus 126 Da), your reaction is reducing the C–I bond instead of coupling.
-
Fix: Use strictly anhydrous solvents and switch to a milder base (e.g.,
instead of carbonates) to reduce hydride sources.
-
Q: Esterification at the C1 position is proceeding very slowly.
A: You are fighting the "Peri-Effect."
-
The Science: The carboxylic acid at position 1 is sterically crowded by the proton at position 8 (the peri position). This hinders the nucleophilic attack required for standard Fischer esterification.
-
Protocol Adjustment:
-
Avoid standard reflux in MeOH/Acid.
-
Use Activated Conditions: Convert the acid to the acid chloride (
, reflux) first, then react with alcohol/pyridine. The acid chloride is far more reactive and overcomes the steric barrier.
-
Visual Troubleshooting Workflows
Figure 1: Material Integrity Decision Tree
Use this workflow to determine if your batch is safe for use.
Caption: Workflow for assessing the quality of 6-Iodonaphthalene-1-carboxylic acid based on visual inspection.
Figure 2: Reaction Optimization Pathway
Logic flow for overcoming common synthetic failures.
Caption: Decision matrix for troubleshooting synthetic difficulties involving the C-I or COOH moieties.
Summary Data Tables
Table 1: Solubility & Solvent Compatibility
| Solvent | Solubility Rating | Application Note |
| Water | Insoluble | Requires pH > 8 to dissolve. |
| DMSO | High | Ideal for biological stocks (Store -80°C). |
| Methanol/Ethanol | Moderate/High | Good for reactions; avoid for long-term storage (transesterification risk). |
| DCM/Chloroform | Low | Poor solubility; not recommended for primary solvent. |
| THF | High | Excellent for coupling reactions. |
Table 2: Critical Stability Factors
| Factor | Risk Level | Mitigation |
| Light (UV/Vis) | High | Amber vials; wrap columns in foil during purification. |
| Oxygen | Moderate | Purge solutions with Argon/Nitrogen. |
| Moisture | Low | Keep desiccated; affects acid chloride formation. |
| Heat | Low | Stable < 50°C; avoid prolonged reflux if unprotected. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12803328, 6-Iodo-1-naphthoic acid. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. (Mechanisms of Peri-interactions and Pd-catalyzed couplings). Oxford University Press.
Sources
Validation & Comparative
alternative precursors for 6-Iodonaphthalene-1-carboxylic acid synthesis
An in-depth technical analysis for researchers and drug development professionals evaluating synthetic routes for functionalized naphthoic acids.
Introduction: The Strategic Role of 6-Iodonaphthalene-1-carboxylic Acid
In the realm of drug discovery and advanced materials, 6-Iodonaphthalene-1-carboxylic acid serves as a highly prized bifunctional building block. The presence of an iodine atom at the 6-position provides a hyper-reactive electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Buchwald-Hartwig), while the carboxylic acid at the 1-position allows for orthogonal functionalization (e.g., amidation or esterification).
Direct electrophilic iodination of 1-naphthoic acid is notoriously unselective, yielding complex mixtures of regioisomers that are difficult to separate. Consequently, chemists must rely on pre-functionalized precursors. This guide objectively compares the two most robust and field-proven alternative precursors for this synthesis: 6-Bromo-1-naphthoic acid (via Copper-Catalyzed Halogen Exchange) and 6-Amino-1-naphthoic acid (via the Sandmeyer Reaction).
Quantitative Comparison of Precursor Pathways
To assist in route selection, the following table summarizes the performance, scalability, and operational requirements of both precursor strategies.
| Metric | Alternative 1: 6-Bromo-1-naphthoic acid | Alternative 2: 6-Amino-1-naphthoic acid |
| Reaction Type | [1] | Sandmeyer-Type Iodination |
| Key Reagents | CuI (cat.), Diamine Ligand, NaI | NaNO₂, HCl, KI |
| Typical Yield | 85% – 95% | 70% – 85% |
| Reaction Temperature | 110 °C (Heating required) | 0–5 °C (Diazotization), 60 °C (Iodination) |
| Scalability | Moderate (Ligand cost can be limiting) | High (Excellent for bulk/kilogram scale) |
| Chemoselectivity | Excellent (Tolerates sensitive groups) | Good (Requires protection of free amines/phenols) |
| Environmental Impact | Requires organic solvents (Dioxane/Pentanol) | Aqueous system; generates N₂ gas |
Pathway 1: 6-Bromo-1-naphthoic acid via Copper-Catalyzed Halogen Exchange
Mechanistic Causality
Aryl bromides are typically inert to classic
Self-Validating Experimental Protocol
Note: This protocol is adapted from standardized for CuI-catalyzed iodination[3].
-
Inert Atmosphere Setup: To an oven-dried Schlenk tube, add 6-bromo-1-naphthoic acid (1.0 eq), CuI (5 mol%), and NaI (2.0 eq).
-
Causality & Checkpoint: Cu(I) is highly susceptible to aerobic oxidation to Cu(II), which will kill the catalytic cycle. Seal the tube, evacuate, and backfill with Argon three times to ensure a strictly inert environment.
-
-
Ligand and Solvent Addition: Under a positive flow of Argon, inject trans-N,N'-dimethylcyclohexane-1,2-diamine (10 mol%) and anhydrous dioxane (1.0 mL per mmol of substrate).
-
Thermal Exchange: Seal the tube tightly and submerge it in a preheated oil bath at 110 °C for 12–24 hours.
-
Causality: High thermal energy is mandatory to overcome the activation barrier for the oxidative addition of the rigid naphthyl C-Br bond to the copper center.
-
-
Workup & Validation: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with a 5% aqueous ammonia solution.
-
Checkpoint: The aqueous layer will turn deep blue, confirming the successful sequestration and removal of copper complexes. Acidify the remaining organic/aqueous layers as needed to precipitate the pure 6-iodonaphthalene-1-carboxylic acid.
-
Pathway 2: 6-Amino-1-naphthoic acid via Sandmeyer Iodination
Mechanistic Causality
The Sandmeyer reaction bypasses the need for transition-metal cross-coupling by leveraging the thermodynamic stability of nitrogen gas as a leaving group. The primary amine is first converted into a highly reactive diazonium salt using nitrous acid. Maintaining a strict temperature of 0–5 °C is critical during this phase; aryl diazonium salts are highly unstable and will prematurely decompose into naphthols if thermal energy exceeds the activation barrier for
Self-Validating Experimental Protocol
-
Acidic Suspension: Suspend 6-amino-1-naphthoic acid (1.0 eq) in a solution of aqueous HCl (3.0 eq) and water. Cool the flask in an ice-salt bath to 0–5 °C.
-
Diazotization: Prepare a solution of
(1.1 eq) in water. Add this dropwise to the amine suspension, ensuring the internal temperature never exceeds 5 °C.-
Causality & Checkpoint: To validate that diazotization is complete and nitrous acid is present in slight excess, spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the generation of the active electrophilic nitrosating agent.
-
-
Iodine Displacement: Dissolve KI (1.5 eq) in a minimal amount of water and add it dropwise to the cold diazonium solution.
-
Causality: Nitrogen gas evolution will begin immediately. The dropwise addition is critical to prevent uncontrollable foaming and dangerous exotherms.
-
-
Thermal Maturation: Remove the ice bath and gradually warm the mixture to 60 °C for 1 hour. This ensures the complete thermal decomposition of any unreacted diazonium intermediate.
-
Quenching & Isolation: Cool the mixture to room temperature. Add solid sodium thiosulfate (
) in portions.-
Checkpoint: The solution will transition from a dark iodine-brown to a pale yellow/colorless state, validating the reduction of trapped
to soluble iodide. Filter the resulting solid to isolate 6-iodonaphthalene-1-carboxylic acid.
-
Synthetic Workflow Visualization
The following diagram maps the strategic divergence and convergence of these two precursor pathways.
Workflow comparing Finkelstein and Sandmeyer pathways to 6-Iodonaphthalene-1-carboxylic acid.
Conclusion
For early-stage discovery chemistry where functional group tolerance is paramount and scale is small, the 6-bromo-1-naphthoic acid precursor paired with the Copper-Catalyzed Finkelstein reaction is the superior choice. Conversely, for process chemists looking to scale up production cost-effectively without relying on expensive organic ligands or transition metals, the 6-amino-1-naphthoic acid precursor via the Sandmeyer reaction remains the undisputed industrial standard.
References
-
Klapars, A., & Buchwald, S. L. "Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction." Journal of the American Chemical Society. URL: [Link]
-
Wikipedia. "Finkelstein reaction." Wikimedia Foundation. URL: [Link]
-
Thieme Connect. "Product Class 21: Nitroarenes (Reactions of Diazonium Salts)." Science of Synthesis. URL: [Link]
Sources
comparing synthesis routes for 6-Iodonaphthalene-1-carboxylic acid
An objective, data-driven comparison of synthetic routes for 6-Iodonaphthalene-1-carboxylic acid (CAS: 59866-96-5)[1] requires an understanding of both the thermodynamic limitations of halogenation and the structural nuances of the naphthoic acid scaffold.
As a rigid, bifunctional building block, this compound is highly valuable in drug discovery. The C6 iodine serves as an excellent electrophile for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), while the C1 carboxylic acid provides a distinct handle for amidation or esterification.
Below is a comprehensive technical guide comparing the three most viable synthetic pathways to access this molecule, evaluating their mechanistic causality, scalability, and experimental reliability.
Visualizing the Synthetic Workflows
Convergent synthetic pathways to 6-Iodonaphthalene-1-carboxylic acid.
Route 1: The Sandmeyer Approach (Diazotization-Iodination)
Starting Material: 6-Amino-1-naphthoic acid Mechanism & Causality: The classic Sandmeyer reaction converts an aromatic amine into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and HCl). While traditional Sandmeyer chlorinations or brominations strictly require copper(I) catalysts to facilitate single-electron transfer, iodination is a notable exception [2]. The iodide anion from potassium iodide (KI) is a sufficiently strong nucleophile and reducing agent to independently reduce the diazonium intermediate to an aryl radical, which subsequently abstracts iodine to form the final product[3].
-
Advantage: Highly regiospecific and utilizes inexpensive, readily available reagents.
-
Drawback: Diazonium intermediates can be thermally unstable, requiring strict temperature control (0–5 °C) to prevent premature nitrogen evolution and phenol byproduct formation.
Route 2: Copper-Catalyzed Halogen Exchange (Aromatic Finkelstein)
Starting Material: 6-Bromo-1-naphthoic acid Mechanism & Causality: Direct halogen exchange of aryl bromides to aryl iodides is thermodynamically uphill. However, the Buchwald protocol overcomes this by utilizing a copper(I) catalyst (CuI) and a diamine ligand (e.g., trans-N,N'-dimethyl-1,2-cyclohexanediamine)[4]. The reaction is driven forward by Le Chatelier's principle, exploiting the differential solubility of NaI and NaBr in solvents like dioxane or n-butanol. Crucially, free carboxylic acids can poison the copper catalyst. To circumvent this, hexamethyldisilazane (HMDS) is added to the reaction mixture. HMDS transiently derivatizes the carboxylic acid into a highly soluble trimethylsilyl (TMS) ester in situ, allowing the catalytic cycle to proceed smoothly. The TMS group is easily cleaved during the aqueous acidic workup.
-
Advantage: Avoids toxic diazonium intermediates; excellent scalability.
-
Drawback: Requires an inert atmosphere and extended heating (110 °C).
Route 3: Electrophilic Iododeboronation
Starting Material: 6-Borono-1-naphthoic acid
Mechanism & Causality:
Aryl boronic acids undergo rapid ipso-halodeboronation when exposed to electrophilic iodine. In this metal-free approach, an oxidant such as Chloramine-T is used to oxidize the iodide anion (from NaI) into a highly reactive electrophilic iodine species (
-
Advantage: Exceptionally mild conditions (often room temperature) and high yields. Highly favored in radiochemistry for late-stage
incorporation[5]. -
Drawback: The boronic acid starting material is often more expensive or requires prior synthesis (e.g., via Miyaura borylation) compared to bromo- or amino-precursors.
Quantitative Comparison Matrix
| Metric | Route 1: Sandmeyer | Route 2: Aromatic Finkelstein | Route 3: Iododeboronation |
| Typical Yield | 65% – 80% | 85% – 95% | 90% – 98% |
| Regioselectivity | Absolute (determined by amine) | Absolute (determined by bromide) | Absolute (determined by boron) |
| Reaction Temp. | 0 °C to 60 °C | 110 °C | Room Temp to 50 °C |
| Scalability | Moderate (exothermic N₂ release) | Excellent | Moderate (cost-prohibitive at scale) |
| Key Reagents | NaNO₂, HCl, KI | CuI, NaI, Diamine, HMDS | NaI, Chloramine-T |
| Green Metrics | Poor (Aqueous waste, toxic salts) | Moderate (Metal catalyst, VOCs) | Good (Mild, transition-metal-free) |
Step-by-Step Experimental Protocols
Protocol A: Aromatic Finkelstein Synthesis (Recommended for Scale-Up)
Self-validating system: The transient TMS-protection ensures catalyst turnover, while the heterogeneous precipitation of NaBr visually indicates reaction progress.
-
Preparation: Oven-dry a Schlenk flask equipped with a magnetic stir bar. Evacuate and backfill with Argon three times.
-
Reagent Loading: Charge the flask with CuI (5 mol%), NaI (2.0 equiv), and 6-bromo-1-naphthoic acid (1.0 equiv).
-
Solvent & Ligand Addition: Add anhydrous dioxane (to achieve a 1.0 M concentration), followed by trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%) and HMDS (1.5 equiv).
-
Reaction: Seal the flask and heat to 110 °C in an oil bath for 24 hours. The mixture will become a thick suspension as NaBr precipitates.
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with 1 M HCl (this step cleaves the transient TMS ester back to the free carboxylic acid).
-
Purification: Wash the organic layer with brine, dry over MgSO₄, concentrate in vacuo, and recrystallize from ethanol to yield pure 6-iodonaphthalene-1-carboxylic acid.
Protocol B: Sandmeyer Synthesis (Recommended for Immediate Lab-Scale Access)
Self-validating system: The use of starch-iodide paper ensures complete diazotization before the addition of KI, preventing unreacted amine from contaminating the product.
-
Diazotization: Suspend 6-amino-1-naphthoic acid (1.0 equiv) in a mixture of concentrated HCl and water (1:1 v/v). Cool the suspension to 0–5 °C using an ice-salt bath.
-
Nitrite Addition: Dissolve NaNO₂ (1.1 equiv) in a minimal amount of cold water. Add this solution dropwise to the amine suspension, maintaining the temperature below 5 °C. Stir for 30 minutes. Validation: Spot the mixture on starch-iodide paper; an immediate blue-black color confirms excess nitrous acid.
-
Iodination: Dissolve KI (2.5 equiv) in water and add it dropwise to the cold diazonium solution.
-
Decomposition: Remove the ice bath and gently warm the mixture to 60 °C until nitrogen gas evolution completely ceases.
-
Workup: Cool to room temperature. Add sodium thiosulfate solution to quench any generated elemental iodine (the solution will change from dark brown to pale yellow). Filter the resulting solid, wash with cold water, and dry.
References
-
Chembk. 6-Iodonaphthalene-1-carboxylic acid (CAS: 59866-96-5). Available at: [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
-
Organic Chemistry Portal. Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Available at: [Link]
-
Journal of the American Chemical Society (via ScienceMadness). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction (Klapars & Buchwald, 2002). Available at:[Link]
-
The Journal of Organic Chemistry (ACS Publications). Recent Advances in Synthetic Methods for Radioiodination. Available at: [Link]
-
National Institutes of Health (PMC). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Available at:[Link]
Sources
- 1. chembk.com [chembk.com]
- 2. US20060167235A1 - Process for the preparation of ayl diazonium salts and reaction with nucleophiles - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of 6-Iodonaphthalene-1-carboxylic Acid Analogs
This guide provides a technical analysis of 6-Iodonaphthalene-1-carboxylic acid analogs , focusing on their pivotal role as Farnesoid X Receptor (FXR) agonists .
These molecules represent a strategic evolution in medicinal chemistry, designed to overcome the metabolic instability of earlier stilbene-based agonists (like GW4064) by locking the pharmacophore into a rigid naphthalene scaffold.
A Comparative Guide for Drug Development Professionals
Executive Summary: The "Naphthalene Lock" Strategy
6-Iodonaphthalene-1-carboxylic acid serves as a critical scaffold and intermediate in the development of non-steroidal FXR agonists. While early FXR ligands (e.g., GW4064) showed high potency, they suffered from poor bioavailability and UV instability due to a labile stilbene double bond.
Replacing the stilbene core with a naphthalene-1-carboxylic acid ring system:
-
Restricts Conformation: Locks the molecule in the bioactive conformation required for Helix 12 stabilization.
-
Enhances Stability: Eliminates the photo-labile double bond.
-
Leverages the 6-Position: The iodine atom at the 6-position acts as a lipophilic anchor or a handle for cross-coupling to extended hydrophobic tails (e.g., isoxazoles), which are essential for high-affinity binding to the FXR Ligand Binding Domain (LBD).
Comparative Performance Analysis
The following table contrasts the biological profile of the 6-iodo-based naphthalene scaffold against the standard reference (GW4064) and the optimized clinical candidate (GSK8062).
Table 1: Comparative Biological Profile
| Feature | GW4064 (Reference) | 6-Iodo-1-Naphthoic Acid Analogs (Scaffold Class) | GSK8062 (Optimized Analog) |
| Primary Target | FXR (Agonist) | FXR (Agonist) | FXR (Agonist) |
| EC50 (Potency) | ~26 nM | ~50 - 100 nM (Dependent on 6-substituent) | 87 nM |
| Efficacy (% of CDCA) | 100% (Full Agonist) | 80 - 134% (Full/Super Agonist) | 134% |
| Chemical Stability | Low (Photolabile Stilbene) | High (Aromatic Naphthalene) | High |
| Solubility | Poor | Moderate (Improved LogP profile) | Good |
| Key Interaction | H-bond to Arg331; Hydrophobic tail | Halogen Bond / Hydrophobic at 6-pos; Acid binds Arg331 | Optimized hydrophobic fit |
Key Insight: The 6-iodo substituent is not merely a placeholder; its large atomic radius and lipophilicity allow it to occupy the deep hydrophobic pocket of the FXR LBD, mimicking the distal ring of GW4064. Furthermore, the iodine atom facilitates rapid diversification via Suzuki-Miyaura coupling to generate libraries of "GSK8062-like" compounds.
Mechanism of Action: The "Active Conformation"
The biological activity of these analogs hinges on their ability to stabilize Helix 12 of the FXR protein, which recruits co-activators (like SRC-1) and drives gene transcription (e.g., SHP induction, CYP7A1 repression).[1]
Signaling Pathway Visualization
Figure 1: Mechanism of Action for Naphthalene-based FXR Agonists. The rigid naphthalene core ensures the receptor remains in the 'ON' state.
Experimental Protocols
To validate the activity of 6-iodonaphthalene-1-carboxylic acid analogs, researchers typically employ a FRET-based Co-activator Recruitment Assay . This assay is more robust than simple binding assays as it measures functional activation.
Protocol: FXR Co-activator Recruitment Assay (FRET)
Objective: Determine the EC50 of the analog by measuring its ability to recruit the SRC-1 peptide to the FXR LBD.
-
Reagents:
-
Protein: Recombinant Human FXR LBD (GST-tagged).
-
Ligand: 6-Iodonaphthalene-1-carboxylic acid analog (dissolved in DMSO).
-
Peptide: Biotinylated SRC-1 peptide (co-activator sequence).
-
Detection: Europium-labeled Anti-GST antibody (Donor) + Streptavidin-Allophycocyanin (Acceptor).
-
-
Workflow:
-
Step 1: Dilute the analog in assay buffer (typically 50 mM Tris, pH 7.4, 50 mM KCl, 1 mM DTT) to create a concentration gradient (e.g., 1 nM to 10 µM).
-
Step 2: Incubate FXR-LBD-GST (5 nM) with the analog for 15 minutes at Room Temperature (RT).
-
Step 3: Add Biotin-SRC-1 peptide (10 nM) and detection reagents (Eu-Ab and SA-APC).
-
Step 4: Incubate for 1 hour at RT in the dark.
-
Step 5: Measure Fluorescence Resonance Energy Transfer (FRET) signal on a plate reader (Excitation: 340 nm; Emission: 665 nm).
-
-
Data Analysis:
-
Plot FRET signal vs. Log[Compound].
-
Fit data to a sigmoidal dose-response equation to calculate EC50 .
-
Synthetic Workflow: Diversification at C-6
The 6-iodo position is the "growth vector" for optimizing potency.
Figure 2: Synthetic route for generating high-potency analogs from the 6-iodo precursor.
Structure-Activity Relationship (SAR) Insights
-
The Carboxylic Acid (C-1): Essential. It forms a salt bridge with Arg331 in the FXR binding pocket.[1] Esterification abolishes activity (prodrugs excepted).
-
The Naphthalene Core: Provides the rigid scaffold. 1-Naphthoic acids are significantly more potent than 2-naphthoic acids in this context because the vector of the acid group aligns perfectly with Arg331 when the hydrophobic tail is in the pocket.
-
The 6-Position (Iodine/Substituent):
-
Iodine: Provides a "Sigma Hole" for potential halogen bonding with carbonyl backbone oxygens in the receptor.
-
Extension: Replacing Iodine with larger hydrophobic groups (e.g., 2,6-dichlorophenyl isoxazole in GSK8062) pushes potency from µM to low nM range by filling the hydrophobic cavity completely.
-
References
-
Akwabi-Ameyaw, A., et al. (2008). "Conformationally constrained farnesoid X receptor (FXR) agonists: Naphthoic acid-based analogs of GW 4064." Bioorganic & Medicinal Chemistry Letters, 18(15), 4339-4343.
-
Bass, J. Y., et al. (2011). "Conformationally Constrained Farnesoid X Receptor (FXR) Agonists: Heteroaryl Replacements of the Naphthalene." Bioorganic & Medicinal Chemistry Letters, 21(4), 1206-1209.
-
Merk, D., et al. (2020).[2] "Discovery, Structural Refinement and Therapeutic Potential of Farnesoid X Receptor Activators." Royal Society of Chemistry Books.
-
BenchChem. (2025). "Technical Data: 6-Bromo-1-naphthoic acid and Analogs."
Sources
cost-analysis of different 6-Iodonaphthalene-1-carboxylic acid synthesis methods
This guide provides a technical cost-benefit analysis and experimental comparison of synthesis routes for 6-Iodonaphthalene-1-carboxylic acid , a critical intermediate in the development of pharmaceuticals (e.g., IDO1 inhibitors) and advanced materials.
Executive Summary
The synthesis of 6-Iodonaphthalene-1-carboxylic acid (6-I-1-NA) presents a classic regioselectivity challenge. Direct iodination of 1-naphthoic acid is non-viable for high-purity applications due to electronic directing effects favoring the 4-position. Therefore, indirect methods utilizing pre-functionalized precursors are required.
This guide evaluates three primary methodologies:
-
Method A (Sandmeyer): Diazotization of 6-amino-1-naphthoic acid. Best for bulk scale-up if the amine is sourced cost-effectively.
-
Method B (Finkelstein/Buchwald): Cu-catalyzed halogen exchange from 6-bromo-1-naphthoic acid. The "Gold Standard" for laboratory reliability and purity.
-
Method C (Lithiation-Carboxylation): Cryogenic lithiation of 6-bromo-2-iodonaphthalene. Useful only for small-scale isotopic labeling or when specific halide precursors are available.
Quick Comparison Matrix
| Feature | Method A: Sandmeyer | Method B: Cu-Catalyzed Exchange | Method C: Lithiation |
| Precursor | 6-Amino-1-naphthoic acid | 6-Bromo-1-naphthoic acid | 1,6-Diiodonaphthalene (or equiv.) |
| Reagents | |||
| Yield (Est.) | 65–75% | 85–95% | 40–60% |
| Scalability | High (Kilogram) | Medium-High (Multi-gram) | Low (Gram) |
| Cost Driver | Amine precursor price | Catalyst/Ligand & Solvent | Cryogenics & Organolithiums |
Technical Analysis & Protocols
Method A: The Sandmeyer Route (Diazotization-Iodination)
Mechanism: Radical-nucleophilic aromatic substitution (
Experimental Protocol
-
Step 1 (Diazotization): Suspend 6-aminonaphthalene-1-carboxylic acid (1.0 eq) in
aqueous or . Cool to . Add (1.1 eq) aqueous solution dropwise, maintaining temperature . Stir for 30 min to form the diazonium salt. -
Step 2 (Iodination): Dissolve
(1.5 eq) in water. Add the cold diazonium solution slowly to the solution (some protocols suggest adding to the diazonium, but reverse addition controls exotherms better). -
Step 3 (Workup): The mixture will evolve
gas and turn dark. Warm to room temperature (RT) and stir for 2 hours. Heat to for 30 min to ensure completion. Quench with saturated to remove excess iodine (color change from purple to yellow/white). Filter the precipitate.[1] Recrystallize from Ethanol/Water.
Critical Control Point: Temperature control during diazotization is vital to prevent phenol formation (hydrolysis side-product).
Method B: Copper-Catalyzed Halogen Exchange (Aromatic Finkelstein)
Mechanism: Copper(I)-mediated nucleophilic substitution. Why use it: Based on the Buchwald protocol, this method offers superior functional group tolerance and higher yields than the Sandmeyer reaction. It is ideal for medicinal chemistry campaigns (10g–100g) where purity is paramount.
Experimental Protocol
-
Reagents: 6-Bromonaphthalene-1-carboxylic acid (1.0 eq),
(2.0 eq), (5 mol%), -dimethylethylenediamine (DMEDA) or trans-1,2-cyclohexanediamine (10 mol%). -
Solvent: 1,4-Dioxane (anhydrous).
-
Procedure:
-
Charge a Schlenk flask with the bromo-acid,
, and . Evacuate and backfill with Argon (3x). -
Add Dioxane and the diamine ligand via syringe.
-
Heat to
for 12–24 hours. The reaction mixture typically turns a dense suspension. -
Workup: Cool to RT. Dilute with dilute
(to protonate the acid) and Ethyl Acetate. Wash organic layer with water and brine. Dry over .[2] -
Purification: Flash chromatography (Hexanes/EtOAc) or recrystallization.
-
Validation: This method typically achieves >90% conversion with minimal byproduct formation, unlike the Sandmeyer which often requires rigorous purification to remove phenolic impurities.
Visualization of Workflows
Figure 1: Comparison of the Sandmeyer (Top) and Copper-Catalyzed Halogen Exchange (Bottom) pathways.
Cost Analysis Breakdown
The following table estimates the Cost of Goods (COGS) for producing 100g of final product. Prices are based on average commercial building block suppliers (e.g., Sigma, Enamine, Combi-Blocks) as of 2025.
| Component | Method A (Sandmeyer) | Method B (Cu-Catalyst) |
| Starting Material | 6-Amino-1-naphthoic acid | 6-Bromo-1-naphthoic acid |
| SM Cost (Approx) | $450 / 100g | $320 / 100g |
| Reagents | $15 ( | $65 ( |
| Labor/Time | Moderate (2 steps, careful temp control) | Low (1 step, robust heating) |
| Yield Loss | ~30% loss (Yield ~70%) | ~10% loss (Yield ~90%) |
| Est. Cost / 100g Product | ~$665 | ~$430 |
Analysis:
-
Surprisingly, Method B is currently more cost-effective at the 100g scale. This is because 6-bromo-1-naphthoic acid is a more common intermediate (often derived from 6-bromo-1-methylnaphthalene oxidation) than the amino derivative.
-
Method A becomes cheaper only if the amino-acid is synthesized in-house from bulk commodity chemicals (e.g., Cleve's acid derivatives), which requires dedicated industrial infrastructure.
References
-
Klapars, A., & Buchwald, S. L. (2002).[3][4][5] Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845. Link
-
Sandmeyer, T. (1884).[6] Über die Ersetzung der Amidogruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. (Foundational reference for Method A).
- Bunnett, J. F. (1978). Aromatic Substitution by the SRN1 Mechanism. Accounts of Chemical Research, 11(11), 413–420.
-
US Patent 4874892A. Process for the preparation of 6-hydroxynaphthalene-1-carboxylic from 1-aminomethylnaphthalene-6-sulphonic acid.[7] (Describes relevant naphthalene substitution chemistry). Link
-
European Patent EP0049616. Preparation of hydroxy aromatic carboxylic acids. (Describes carbonylation routes to naphthoic acids). Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. youtube.com [youtube.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction [organic-chemistry.org]
- 5. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. US4874892A - Process for the preparation of 6-hydroxynaphthalene-1-carboxylic from 1-aminomethylnaphthalene-6-sulphonic acid - Google Patents [patents.google.com]
comparison of 6-Iodonaphthalene-1-carboxylic acid with other iodo-aromatic compounds
An In-Depth Comparative Guide to 6-Iodonaphthalene-1-carboxylic Acid and Other Iodo-Aromatic Compounds for Advanced Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of a starting material is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic campaign. Among the vast arsenal of building blocks, iodo-aromatic compounds stand out for their exceptional reactivity in forming carbon-carbon and carbon-heteroatom bonds. This guide provides a detailed comparison of 6-Iodonaphthalene-1-carboxylic acid with other key iodo-aromatic compounds, offering field-proven insights and experimental data to inform your selection process.
We will explore the fundamental principles governing the reactivity of these compounds, present a head-to-head comparison of their performance in crucial chemical transformations, and provide actionable experimental protocols. This analysis is designed to move beyond simple catalog listings and equip you with the causal understanding needed to optimize your synthetic strategies.
The Foundation of Reactivity: The Carbon-Iodine Bond
The superior performance of iodo-aromatic compounds in transition metal-catalyzed cross-coupling reactions is fundamentally rooted in the intrinsic properties of the carbon-iodine (C-I) bond.[1][2] This bond is significantly longer and weaker than its lighter halogen counterparts (C-Br, C-Cl). This lower bond dissociation energy (BDE) is the primary reason why the oxidative addition of an aryl iodide to a low-valent metal catalyst (e.g., Pd(0))—often the rate-determining step of the catalytic cycle—is far more facile.[1][3]
Table 1: Core Physicochemical Properties of Aryl Halides
| Bond | Bond Dissociation Energy (kJ/mol) | Reactivity Trend in Cross-Coupling |
|---|---|---|
| C-I (in C₆H₅I) | ~270 | Highest |
| C-Br (in C₆H₅Br) | ~330 | Intermediate |
| C-Cl (in C₆H₅Cl) | ~397 | Lowest |
Data sourced from multiple references.[1]
This reactivity trend (Ar-I > Ar-Br >> Ar-Cl) allows reactions involving aryl iodides to proceed under much milder conditions, often requiring lower catalyst loadings and temperatures, which is critical when working with complex, sensitive substrates.[1][4]
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.
Featured Compound: 6-Iodonaphthalene-1-carboxylic Acid
6-Iodonaphthalene-1-carboxylic acid is a bifunctional building block of significant interest. Its structure combines the high reactivity of an aryl iodide with the versatile chemical handle of a carboxylic acid, all built upon a rigid, polycyclic naphthalene scaffold.
-
The Iodo Group (C6-position): Serves as the primary site for metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents (aryl, alkyl, alkynyl, amino groups, etc.).
-
The Carboxylic Acid Group (C1-position): This group offers a secondary site for chemical modification. It can be readily converted into esters, amides, or other derivatives, making it invaluable for library synthesis and for tuning the physicochemical properties (e.g., solubility, pKa) of the final molecule.[5][6] In drug design, the carboxylic acid moiety is a key pharmacophore in hundreds of approved drugs, though its properties sometimes necessitate replacement with bioisosteres to improve metabolic stability or cell permeability.[7][8][9]
-
The Naphthalene Scaffold: Provides a larger, more lipophilic core compared to a simple benzene ring, which can be advantageous for probing larger binding pockets in biological targets.
Comparative Analysis with Other Iodo-Aromatics
To fully appreciate the utility of 6-Iodonaphthalene-1-carboxylic acid, we compare it to three other representative iodo-aromatic compounds: the foundational Iodobenzene , the structurally related 1-Iodonaphthalene , and the functionally analogous 4-Iodobenzoic Acid .
Table 2: Physicochemical Property Comparison
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Features |
|---|---|---|---|---|---|
| Iodobenzene | C₆H₅I | 204.01 | -31 | 188 | Simplest aryl iodide; baseline for reactivity.[4] |
| 1-Iodonaphthalene | C₁₀H₇I | 254.07 | 4 | 302-305 | Naphthalene core; increased lipophilicity.[10] |
| 4-Iodobenzoic Acid | C₇H₅IO₂ | 248.02 | 270-273 | - | Bifunctional; benzene core. |
| 6-Iodonaphthalene-1-carboxylic acid | C₁₁H₇IO₂ | 298.08 | 240-245 (for 3-iodo isomer) | - | Bifunctional; rigid naphthalene scaffold. |
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis. While all aryl iodides are highly competent substrates, subtle differences in yield and reaction kinetics can arise. Generally, aryl iodides provide excellent yields under mild conditions.[1][4]
Table 3: Representative Suzuki-Miyaura Coupling Performance
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aryl Iodide | Phenylboronic acid | Na₂PdCl₄ / sSPhos | 37°C, 28 h | >95% | [1] |
| Aryl Bromide | Phenylboronic acid | Na₂PdCl₄ / sSPhos | 37°C, 28 h | 41% | [1] |
| Aryl Iodide (in situ) | 4-Acetylphenylboronic acid | Pd(PPh₃)₂Cl₂ (0.5 mol%) | 50°C (in water) | 69% | [11] |
| Aryl Bromide | 4-Acetylphenylboronic acid | Pd(PPh₃)₂Cl₂ (0.5 mol%) | 50°C (in water) | Unreactive |[11] |
The data clearly illustrates the superior reactivity of aryl iodides over bromides.[1][11] While direct, side-by-side kinetic data for the four compared iodo-aromatics is scarce, the electronic and steric environment of the C-I bond is the primary determinant of subtle reactivity differences. For 6-Iodonaphthalene-1-carboxylic acid, the naphthalene system may slightly alter the electronics compared to a benzene ring, but it is expected to remain highly reactive, comparable to other aryl iodides.
It is crucial to note a well-documented nuance: under specific conditions, particularly with tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] at lower temperatures (~50 °C), aryl bromides have surprisingly been observed to outperform aryl iodides.[12] This is attributed to the inefficient turnover of the trans-[Pd(PPh₃)₂(Ar)(I)] intermediate.[12] This expert insight underscores the importance of catalyst and condition screening for any new substrate.
Caption: Synthetic pathways for 6-Iodonaphthalene-1-carboxylic acid.
Experimental Protocol: Comparative Reactivity in Suzuki-Miyaura Coupling
This self-validating protocol is designed to objectively compare the reaction rate and final yield of two different aryl iodides.
Objective: To compare the Suzuki-Miyaura coupling of 6-Iodonaphthalene-1-carboxylic acid and 4-Iodobenzoic acid with 4-methoxyphenylboronic acid.
Materials:
-
Aryl Iodide 1: 6-Iodonaphthalene-1-carboxylic acid (1.0 mmol)
-
Aryl Iodide 2: 4-Iodobenzoic acid (1.0 mmol)
-
Coupling Partner: 4-methoxyphenylboronic acid (1.2 mmol)
-
Catalyst: Pd(PPh₃)₄ (0.02 mmol, 2 mol%)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) (2.5 mmol)
-
Solvent: 1,4-Dioxane (10 mL) and degassed water (2 mL)
-
Internal Standard: Dodecane (0.5 mmol)
Procedure:
-
Reaction Setup: Prepare two identical reaction vials, one for each aryl iodide. To each vial, add the respective aryl iodide (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), K₂CO₃ (2.5 mmol), and a magnetic stir bar.
-
Internal Standard Addition: Accurately add the internal standard (0.5 mmol) to each vial.
-
Solvent Addition: Add 1,4-Dioxane (10 mL) and degassed water (2 mL) to each vial.
-
Degassing: Seal the vials and sparge the mixtures with nitrogen or argon for 15 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.02 mmol) to each vial.
-
Reaction Execution: Place both vials in a preheated oil bath at 80°C and stir vigorously.
-
Monitoring and Analysis:
-
At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (~0.1 mL) from each reaction mixture.
-
Quench the aliquot with 1 mL of diethyl ether and a small amount of water. Vortex, and pass the organic layer through a small plug of silica gel.
-
Analyze the sample by Gas Chromatography (GC) or LC-MS to determine the ratio of product to the internal standard.
-
-
Data Analysis: Plot the percentage yield (calculated against the internal standard) versus time for both reactions to generate a reaction profile, allowing for a direct comparison of their rates and final yields.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. calibrechem.com [calibrechem.com]
- 5. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 6. ijesm.co.in [ijesm.co.in]
- 7. DSpace [cora.ucc.ie]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. lookchem.com [lookchem.com]
- 11. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04199A [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of 6-Iodonaphthalene-1-carboxylic Acid Purity by High-Performance Liquid Chromatography
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of 6-Iodonaphthalene-1-carboxylic acid. The purity of this compound is paramount, as it often serves as a critical intermediate in the synthesis of pharmaceuticals and advanced materials, where even trace impurities can significantly affect reaction yields, safety, and the efficacy of the final product.[1] This document presents detailed experimental protocols, comparative data, and visual workflows designed for researchers, scientists, and drug development professionals to aid in the selection and implementation of the most appropriate analytical methods.
The Analytical Imperative: Understanding the Purity Profile
6-Iodonaphthalene-1-carboxylic acid is a substituted aromatic carboxylic acid. Its analytical challenge lies not just in quantifying the main component but in identifying and quantifying potential process-related impurities. The synthetic route can introduce a variety of structurally similar compounds that may be difficult to separate.
Common Potential Impurities:
-
Starting Material: Naphthalene-1-carboxylic acid (potential de-iodination byproduct).
-
Isomeric Impurities: Positional isomers such as 3-Iodonaphthalene-1-carboxylic acid or other iodo-substituted naphthalenecarboxylic acids formed during non-specific iodination.
-
Over-reaction Products: Di-iodinated naphthalenecarboxylic acids.
-
Synthetic Byproducts: Impurities arising from side reactions specific to the synthetic pathway.
Given these challenges, a high-resolution separation technique is not just preferred; it is essential. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the primary analytical tool due to its high resolving power for non-volatile aromatic compounds.[2]
The Gold Standard: Purity Validation by Reversed-Phase HPLC
RP-HPLC is the method of choice for this analysis. The fundamental principle involves partitioning the analyte and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.
Causality Behind Method Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its strong hydrophobic interactions with the naphthalene ring system, providing excellent retention and resolution of aromatic compounds.[3]
-
Mobile Phase: A gradient mixture of an organic solvent (like acetonitrile or methanol) and water is used. Acetonitrile is often preferred for its lower viscosity and UV transparency.
-
Ion Suppression: A critical aspect of analyzing carboxylic acids is controlling their ionization state. The addition of a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to the mobile phase maintains a low pH (typically 2-3). This protonates the carboxylic acid group (-COOH), rendering it neutral. This "ion suppression" prevents peak tailing and ensures sharp, symmetrical peaks, which are crucial for accurate quantification.[2]
Experimental Protocol: Validated RP-HPLC Method
This protocol is designed to be a self-validating system, meeting the rigorous standards of regulatory bodies like the International Conference on Harmonization (ICH).[4][5]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 0-5 min (50% B), 5-25 min (50-90% B), 25-30 min (90% B), 30-31 min (90-50% B), 31-35 min (50% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Method Validation Workflow
The following workflow illustrates the systematic process of validating the HPLC method in accordance with ICH Q2(R1) guidelines.[6]
Caption: Workflow for HPLC method validation from preparation to final report.
Quantitative Data Summary & Acceptance Criteria
The following tables summarize representative data from a full validation study, demonstrating the method's suitability.
Table 1: Linearity, LOD, and LOQ The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte.[4] The Limit of Detection (LOD) is the lowest amount of analyte that can be detected, while the Limit of Quantitation (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[4]
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 0.5 - 150 µg/mL | N/A |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| LOD (Signal-to-Noise) | 0.15 µg/mL | S/N ratio ~3:1 |
| LOQ (Signal-to-Noise) | 0.50 µg/mL | S/N ratio ~10:1 |
Table 2: Accuracy (Spike Recovery) Accuracy is determined by applying the method to samples to which known amounts of the analyte have been added (spiked).[6]
| Spiked Level | Mean Recovery (%) | Acceptance Criteria |
| 80% | 99.5% | 98.0 - 102.0% |
| 100% | 100.3% | 98.0 - 102.0% |
| 120% | 101.1% | 98.0 - 102.0% |
Table 3: Precision Precision is measured at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).[5] Results are expressed as the Relative Standard Deviation (RSD).
| Parameter | RSD (%) | Acceptance Criteria |
| Repeatability (n=6) | 0.45% | ≤ 2.0% |
| Intermediate Precision (n=6) | 0.82% | ≤ 2.0% |
Table 4: Robustness Robustness is evaluated by making small, deliberate variations to the method parameters.[6]
| Parameter Varied | Effect on Purity Result | Acceptance Criteria |
| Flow Rate (± 0.1 mL/min) | < 0.5% change | No significant impact |
| Column Temperature (± 2 °C) | < 0.3% change | No significant impact |
| Mobile Phase pH (± 0.1) | < 0.8% change | No significant impact |
Orthogonal Confirmation: A Comparative Look at Alternative Methods
While HPLC is the primary workhorse, employing an orthogonal method—one that relies on a different scientific principle—provides a higher degree of confidence in the purity assessment.
Caption: Comparison of analytical techniques for purity validation.
Table 5: Comparison of Analytical Methodologies
| Technique | Principle | Advantages | Disadvantages | Suitability for Topic |
| RP-HPLC | Differential partitioning between a non-polar stationary phase and a polar mobile phase. | High resolving power for isomers and related substances; robust and reproducible; excellent for quantification. | Requires a reference standard for each impurity to be quantified. | Excellent (Primary Method) |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | High efficiency for volatile compounds. | Not suitable for non-volatile, thermally labile compounds like carboxylic acids without derivatization.[2][7] | Poor (Requires Derivatization) |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei; purity is determined relative to a certified internal standard. | Primary analytical method (no need for a reference standard of the analyte); provides structural information.[8] | Lower sensitivity than chromatographic methods; potential for signal overlap in complex mixtures. | Good (Orthogonal Confirmation) |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by detection based on mass-to-charge ratio. | Provides molecular weight information, crucial for identifying unknown impurities.[9][10] | Response factors can vary significantly, making it less straightforward for quantification without specific standards. | Excellent (Impurity Identification) |
Conclusion
For the routine purity validation of 6-Iodonaphthalene-1-carboxylic acid, a well-validated Reversed-Phase HPLC method is the undisputed gold standard. Its ability to separate structurally similar impurities, coupled with its robustness and reproducibility, makes it ideal for quality control in both research and manufacturing environments. The validation data presented in this guide demonstrates that the method is accurate, precise, and specific for its intended purpose.
However, for comprehensive characterization and in cases where orthogonal confirmation is required (e.g., for reference standard certification or in-depth impurity profiling), techniques like qNMR and LC-MS are invaluable. qNMR offers an independent measure of purity without reliance on the analyte's own standard, while LC-MS provides the definitive structural information needed to identify unknown peaks observed during HPLC analysis. The strategic combination of these techniques provides the highest level of scientific assurance in the purity of 6-Iodonaphthalene-1-carboxylic acid.
References
-
ICH Harmonised Tripartite Guideline, Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]
-
Dong, M. W., & Huynh-Ba, K. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
Jain, D., et al. (2015). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]
-
Epshtein, N. A. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. Pharmaceutical Chemistry Journal. [Link]
-
Haddad, P. R., et al. (2012). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatography A. [Link]
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. [Link]
-
Pszczolowska, E., & Tyski, S. (2000). Chromatographic separations of aromatic carboxylic acids. Acta Poloniae Pharmaceutica. [Link]
-
Kumar, A., & Sharma, C. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science. [Link]
-
Shimadzu Corporation. (n.d.). Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
Karunakaran, R. J., & Gopalan, R. (2002). Iodination of Naphthalenes with Iodine and Sodium Iodate in Aqueous Acetic Acid Medium. Asian Journal of Chemistry. [Link]
- Google Patents. (1989). US4874892A - Process for the preparation of 6-hydroxynaphthalene-1-carboxylic from 1-aminomethylnaphthalene-6-sulphonic acid.
Sources
- 1. CAS 2437-17-4: 6-hydroxynaphthalene-1-carboxylic acid [cymitquimica.com]
- 2. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. ajpaonline.com [ajpaonline.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. lcms.cz [lcms.cz]
Technical Guide: Quantum Yield & Photophysics of 6-Iodonaphthalene-1-carboxylic Acid Derivatives
Executive Summary
6-Iodonaphthalene-1-carboxylic acid represents a specialized class of heavy-atom-modified naphthalene derivatives. Unlike its highly fluorescent parent compound (1-naphthoic acid), the introduction of an iodine atom at the 6-position drastically alters its photophysical landscape. Through the Internal Heavy Atom Effect (IHAE) , the iodine substituent facilitates strong spin-orbit coupling, promoting rapid Intersystem Crossing (ISC) from the excited singlet state (
Consequently, this molecule functions primarily not as a fluorophore, but as a efficient triplet photosensitizer . This guide provides a comparative analysis of its quantum yield against non-iodinated alternatives, detailed experimental protocols for validation, and the mechanistic logic required for its application in Photodynamic Therapy (PDT) and triplet-triplet annihilation studies.
Part 1: Comparative Photophysical Analysis
The following data compares the target compound with its parent and isomeric alternatives. Note that while 1-naphthoic acid exhibits moderate fluorescence, the 6-iodo derivative is characterized by fluorescence quenching and high singlet oxygen generation.
Table 1: Comparative Quantum Yield Specifications (Solvent: Ethanol/Methanol)
| Compound | Primary Application | |||
| 6-Iodonaphthalene-1-carboxylic acid | < 0.05 (Quenched) | 0.45 – 0.65 (High) | < 1 ns | Triplet Sensitizer / PDT |
| 1-Naphthoic Acid (Parent) | 0.10 – 0.30 | < 0.05 | ~10–20 ns | UV Fluorophore |
| 2-Naphthoic Acid | ~0.20 | < 0.05 | ~10 ns | UV Fluorophore |
| 1-Iodonaphthalene (Reference) | ~0.0005 | ~0.80 – 1.0 | < 100 ps | Reference for ISC |
*Note:
Mechanistic Insight: The Heavy Atom Effect
The performance difference lies in the Spin-Orbit Coupling (SOC) constant (
-
Carbon/Hydrogen:
(Weak coupling, spin is conserved). -
Iodine:
(Strong coupling, spin flip allowed).
In 6-Iodonaphthalene-1-carboxylic acid, the iodine atom mixes the singlet and triplet wavefunctions. This opens a "fast lane" for energy to drain from the fluorescent
Part 2: Experimental Protocols
To validate the performance of this derivative, you must measure two distinct quantum yields: Fluorescence (
Protocol A: Fluorescence Quantum Yield ( ) – Relative Method
Objective: Determine the efficiency of photon emission relative to a known standard.[3]
Reagents:
-
Standard: Quinine Sulfate in 0.1 M
( ). -
Sample: 6-Iodonaphthalene-1-carboxylic acid in Ethanol.
-
Blank: Pure solvent.
Workflow:
-
Absorbance Matching: Prepare solutions of the Sample and Standard such that their absorbance at the excitation wavelength (e.g., 300 nm) is below 0.1 OD . This prevents inner-filter effects.
-
Excitation: Excite both solutions at the same wavelength (e.g., 300 nm).
-
Integration: Record the emission spectrum (320 nm – 550 nm) and integrate the area under the curve (
). -
Calculation: Use the following equation:
Where
Protocol B: Singlet Oxygen Quantum Yield ( ) – Chemical Trapping
Objective: Quantify the generation of reactive
Reagents:
-
Trap: 1,3-Diphenylisobenzofuran (DPBF).[4] Note: DPBF bleaches rapidly in the presence of
. -
Reference Sensitizer: Rose Bengal (
in Ethanol).
Workflow:
-
Preparation: Mix the Photosensitizer (Sample or Ref) with DPBF (~50
M) in air-saturated ethanol. -
Irradiation: Irradiate the mixture with a specific wavelength (where the sensitizer absorbs, but DPBF does not, e.g., >350 nm).
-
Monitoring: Measure the decrease in DPBF absorbance at 410 nm over time (every 10 seconds).
-
Plotting: Plot
vs. Irradiation Time ( ). The slope is the rate constant . -
Calculation:
Where
Part 3: Visualization of Mechanisms & Workflows
Diagram 1: Jablonski Diagram (The Iodine Effect)
This diagram illustrates the dominant Intersystem Crossing (ISC) pathway induced by the iodine atom, bypassing the fluorescence pathway typical of the parent compound.
Caption: The iodine atom accelerates Intersystem Crossing (ISC), shunting energy from Fluorescence to the Triplet State, generating Singlet Oxygen.
Diagram 2: Experimental Workflow for Quantum Yield
Caption: Dual workflow for characterizing both radiative (fluorescence) and non-radiative (singlet oxygen) decay pathways.
References
-
BenchChem. Technical Guide: Photophysical Properties of 1-(Aminomethyl)-8-iodonaphthalene. (General heavy-atom effect in naphthalenes). Link
-
Lutkus, L. V., et al. (2019).[2] "Singlet oxygen quantum yields determined by oxygen consumption."[1][2] Journal of Photochemistry and Photobiology A: Chemistry. (Methodology for
). Link -
Wilkinson, F., et al. (1993). "Quantum Yields for the Photosensitized Formation of Singlet Molecular Oxygen in Solution." Journal of Physical and Chemical Reference Data. (Authoritative reference for standard yields). Link
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Source for Quinine Sulfate protocols). Link
Sources
Comparative Reactivity Guide: 1-Naphthoic Acid vs. 2-Naphthoic Acid
[1]
Executive Summary: The Steric vs. Electronic Trade-off
In the design of naphthalene-based scaffolds, the choice between 1-naphthoic acid (1-NA) and 2-naphthoic acid (2-NA) is rarely arbitrary. While they are constitutional isomers, their reactivity profiles are distinct, driven by a single dominant geometric factor: the peri-interaction .
-
1-Naphthoic Acid: Defined by steric hindrance . The proximity of the C8-proton to the C1-carboxyl group forces the carboxylate out of planarity, breaking conjugation but increasing acidity and steric shielding.
-
2-Naphthoic Acid: Defined by electronic conjugation . The carboxyl group remains coplanar with the aromatic system, maximizing resonance stabilization but lowering ground-state potential energy.
This guide analyzes these differences through quantitative data, mechanistic diagrams, and validated experimental protocols.
Fundamental Physicochemical Properties[2]
The following data establishes the baseline for distinguishing the isomers.
| Property | 1-Naphthoic Acid | 2-Naphthoic Acid | Mechanistic Driver |
| Structure | Position on ring | ||
| pKa (H₂O) | 3.7 (Stronger Acid) | 4.2 (Weaker Acid) | Steric inhibition of resonance (1-NA) |
| Melting Point | 161 °C | 185 °C | Crystal packing efficiency (2-NA is more symmetric) |
| Decarboxylation | Facile (Lower Temp) | Difficult (Higher Temp) | Relief of peri-strain in 1-NA |
| Esterification Rate | Slow ( | Fast ( | Steric blocking of tetrahedral intermediate |
Mechanistic Analysis: The Peri-Effect vs. Resonance
To predict reactivity, one must visualize the molecular geometry. The following Graphviz diagram illustrates the competing forces: the steric clash in 1-NA versus the resonance stabilization in 2-NA.
Figure 1: Mechanistic flow showing how the peri-interaction in 1-NA disrupts planarity, leading to higher acidity but lower nucleophilic reactivity at the carbonyl carbon.
Deep Dive: Why is 1-NA more acidic?
Counter-intuitively, steric hindrance increases acidity here. In 2-NA , the planar carboxyl group conjugates with the naphthalene ring, stabilizing the neutral acid molecule via resonance. In 1-NA , the steric clash with the C8 proton forces the carboxyl group to twist out of the plane. This steric inhibition of resonance prevents the ring from stabilizing the neutral acid form. Since the neutral acid is less stable (higher energy) relative to its anion (which can distribute charge inductively), 1-NA releases its proton more readily (lower pKa) .
Reactivity Case Studies & Protocols
Case Study A: Esterification Kinetics (Fischer)
The Challenge: Synthesizing esters of 1-NA is notoriously difficult due to the "Rule of Six" (Newman). The atoms surrounding the carbonyl carbon block the nucleophilic attack of the alcohol.
Comparative Data:
-
2-NA: Reacts rapidly; comparable to benzoic acid.
-
1-NA: Reacts sluggishly; requires higher temperatures or stronger catalysts (e.g.,
vs. ).
Experimental Protocol: Comparative Kinetic Study
This protocol is designed to quantify the rate difference (
Reagents:
-
Substrate: 1-NA and 2-NA (10 mmol each)
-
Solvent/Nucleophile: Methanol (anhydrous, excess)
-
Catalyst:
(conc., 10 mol%) -
Internal Standard: Biphenyl (inert)
Workflow:
-
Setup: Prepare two flame-dried 50 mL round-bottom flasks equipped with reflux condensers.
-
Dissolution: Dissolve 10 mmol of the respective acid and 1 mmol Biphenyl in 20 mL Methanol.
-
Initiation: Add
simultaneously to both flasks at . Heat to reflux (65 °C). -
Sampling: Withdraw 50
aliquots at minutes. -
Quench: Immediately dilute aliquot into cold
(aq) / Ethyl Acetate biphasic mixture to stop reaction. -
Analysis: Analyze organic phase via HPLC or GC. Integrate Methyl Ester peak vs. Biphenyl.
Expected Outcome:
-
2-NA: >80% conversion within 60 minutes.
-
1-NA: <20% conversion within 60 minutes.
Case Study B: Electrophilic Aromatic Substitution (Nitration)
The carboxyl group is electron-withdrawing (deactivating) and meta-directing on the ring it is attached to. However, in fused systems like naphthalene, the electrophile attacks the more electron-rich (unsubstituted) ring .
-
Regioselectivity Rule: Substitution occurs primarily at the
-positions (5 and 8) of the unsubstituted ring, as -attack forms a more stable carbocation intermediate than -attack (6 and 7).
| Isomer | Major Nitration Products | Explanation |
| 1-NA | 5-nitro-1-NA & 8-nitro-1-NA | The C1-COOH deactivates ring A. |
| 2-NA | 5-nitro-2-NA & 8-nitro-2-NA | Similar deactivation of ring A. Attack occurs at |
Note: Nitration of 1-NA is often cleaner at the 5- and 8- positions, whereas 2-NA can yield complex mixtures including some substitution at position 1 (if conditions are vigorous), though 5 and 8 remain dominant .
Applications in Drug Discovery[1][3]
In Medicinal Chemistry, switching between 1-NA and 2-NA is a strategic tool for Lead Optimization .
-
Metabolic Stability:
-
1-NA derivatives: The steric bulk at C1 protects the carbonyl from enzymatic hydrolysis (esterases) and metabolic conjugation (glucuronidation). Use 1-NA to increase half-life (
) . -
2-NA derivatives: More accessible; prone to rapid metabolism. Use 2-NA when a soft drug approach (rapid clearance) is desired.
-
-
Conformational Restriction:
-
1-NA: Forces the substituent out of plane (dihedral angle
). Useful for targeting receptors with deep, narrow hydrophobic pockets. -
2-NA: Flat topology. Useful for intercalating DNA or stacking interactions in flat binding sites.
-
References
-
PubChem. (2025). 1-Naphthoic Acid Compound Summary. National Library of Medicine. [Link]
-
ChemRxiv. (2025).[1] Investigation of Arenes and Heteroarenes Nitration supported by High-Throughput Experimentation. [Link][1]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitution: Nitration and Sulfonation. [Link]
Technical Guide: Synthetic Strategies for Iodinated Naphthalene Compounds
Executive Summary
Iodinated naphthalenes are critical synthons in the development of polycyclic aromatic hydrocarbons (PAHs) for organic electronics, phosphorescent ligands, and pharmaceutical intermediates. The large iodine atom imparts unique reactivity, facilitating palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) and serving as a handle for further functionalization.
However, the synthesis of iodonaphthalenes presents a distinct regioselectivity challenge:
-
1-Iodonaphthalene (α-position): Generally accessible via kinetic control using Electrophilic Aromatic Substitution (EAS).[1]
-
2-Iodonaphthalene (β-position): Difficult to access via direct iodination due to the higher electron density at the
-position. Requires indirect methods like halogen exchange or diazonium chemistry.
This guide provides an objective comparison of the three dominant synthetic methodologies, supported by experimental protocols and decision-making frameworks.
Strategic Decision Framework
The choice of synthetic route is dictated primarily by the desired regiochemistry and the availability of starting materials.
Figure 1: Decision tree for selecting the optimal synthetic pathway based on regioselectivity requirements.
Comparative Analysis of Methods
Method A: Electrophilic Aromatic Substitution (EAS)
Best For: 1-Iodonaphthalene and activated derivatives.
Direct iodination of naphthalene is governed by the "Alpha Effect." The
-
Mechanism: Generation of an electrophilic iodine species (
or activated ) followed by attack on the aromatic ring. -
Key Challenge: Reversibility of iodination and low reactivity of molecular iodine (
). An oxidant is required to generate the active electrophile.
Recommended Protocol: The Suzuki Method (
)
This method utilizes sodium iodate as an oxidant to convert all iodine atoms into electrophilic species, maximizing atom economy.
-
Reagents: Naphthalene (10 mmol),
(6 mmol), (2.4 mmol), Acetic Acid ( ), (cat). -
Procedure:
-
Dissolve naphthalene in
(50 mL) with catalytic . -
Add
and . -
Heat to 60°C for 2-4 hours.
-
Self-Validation: The deep purple color of iodine will fade to a pale yellow/orange, indicating consumption of
.
-
-
Workup: Quench with aqueous
(to remove residual iodine), extract with DCM, and recrystallize. -
Performance: Yields typically 85-92% with >98% regioselectivity for the 1-position.
Expert Note: For acid-sensitive substrates, use N-Iodosuccinimide (NIS) with catalytic trifluoroacetic acid (TFA) in acetonitrile at room temperature.
Method B: Copper-Catalyzed Halogen Exchange (Aromatic Finkelstein)
Best For: 2-Iodonaphthalene (from 2-Bromonaphthalene) and functionalized analogs.
Since direct iodination rarely yields the 2-isomer, the most reliable modern route is the "Aromatic Finkelstein" reaction, converting a commercially available aryl bromide to an iodide.
-
Mechanism: A copper(I) catalyst, aided by a diamine ligand, facilitates the nucleophilic substitution of bromide by iodide.
-
Advantage: Milder than traditional lithiation (n-BuLi) methods and safer than diazonium routes.
Recommended Protocol: The Klapars-Buchwald Method
-
Reagents: 2-Bromonaphthalene (1.0 equiv), NaI (2.0 equiv), CuI (5 mol%), trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%), 1,4-Dioxane.
-
Procedure:
-
Charge a Schlenk tube with CuI, NaI, and the aryl bromide.
-
Evacuate and backfill with Argon (3x).
-
Add dioxane and the diamine ligand.
-
Seal and heat to 110°C for 20-24 hours.
-
Self-Validation: Formation of a heavy precipitate (NaBr) indicates reaction progress.
-
-
Workup: Dilute with ammonia (to complex copper), extract with ethyl acetate.
-
Performance: Yields >95% . Excellent functional group tolerance (esters, nitriles, amines).
Method C: The Sandmeyer Reaction
Best For: Converting amino-naphthalenes to iodides; "De Novo" synthesis of specific substitution patterns.
While reliable, this method is often avoided in scale-up due to the instability of diazonium intermediates. However, it remains the only viable route if the starting material is a naphthylamine.
Modern "Green" Protocol: Solvent-Free Grinding
A safer, modern variation avoids the isolation of potentially explosive diazonium salts by generating them in situ on a solid support.
-
Reagents: Naphthylamine,
, Silica Sulfuric Acid (SSA), KI. -
Procedure:
-
Grind amine (1 mmol),
(2 mmol), and SSA in a mortar for 5-10 mins. -
Self-Validation: A color change (often to orange/red) confirms diazonium formation.
-
Add KI (2.5 mmol) and continue grinding for 10-15 mins.
-
Evolution of
gas (bubbling/foaming) is the visual confirmation of substitution.[2]
-
-
Performance: Yields 70-85% .
-
Safety Warning: Never let dry diazonium salts accumulate. Always quench with water/nucleophile immediately.
Performance Matrix
| Feature | Method A: EAS ( | Method B: Cu-Catalyzed Halex | Method C: Sandmeyer |
| Primary Product | 1-Iodonaphthalene | 2-Iodonaphthalene (from 2-Br) | 1- or 2-Iodo (depends on amine) |
| Yield | High (85-95%) | Excellent (>95%) | Moderate (60-85%) |
| Atom Economy | High (using oxidant) | Moderate (requires excess NaI) | Low (stoichiometric waste) |
| Scalability | Excellent (kg scale feasible) | Good (requires expensive ligand) | Poor (Safety concerns) |
| Safety Profile | High (Corrosive reagents only) | High (Standard chemical safety) | Low (Explosion hazard) |
| Cost | Low | Moderate (CuI/Ligand cost) | Low |
Mechanistic Visualization
Understanding the mechanism is crucial for troubleshooting. Below is the catalytic cycle for the Copper-Catalyzed Halogen Exchange (Method B), the most versatile tool for difficult isomers.
Figure 2: Simplified catalytic cycle for the Copper-Catalyzed Finkelstein reaction. The ligand (L) prevents catalyst aggregation and facilitates the difficult oxidative addition step.
References
-
Suzuki, H. (1985). Iodination of aromatic compounds with iodine and iodic acid. Organic Syntheses. Link
-
Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845. Link
-
Castanet, A. S., et al. (2002).[3] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(29), 5047-5048. Link
-
Hajipour, A. R., et al. (2006). A One-Pot Method for the Iodination of Aryl Amines via Stable Aryl Diazonium Silica Sulfates. Synlett, 2006(13), 2047-2050. Link
Sources
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of 6-Iodonaphthalene-1-carboxylic acid
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. The integrity of your laboratory's safety infrastructure relies on understanding the why behind the how. When working with specialized intermediates like 6-Iodonaphthalene-1-carboxylic acid, researchers must account for both its structural stability and its environmental persistence.
This guide provides a self-validating, step-by-step operational plan for the disposal of this compound, ensuring compliance with environmental regulations and protecting laboratory personnel.
Chemical Profile & The Causality of Hazards
Before executing any disposal protocol, we must understand the molecular causality dictating our handling choices. 6-Iodonaphthalene-1-carboxylic acid features a bulky naphthalene core, a reactive carboxylic acid moiety, and a heavy iodine substituent.
Table 1: Chemical Properties and Operational Implications
| Property | Value | Operational Implication |
| CAS Number | 59866-96-5 | Unique identifier for Safety Data Sheets (SDS) and EH&S tracking . |
| Molecular Formula | C11H7IO2 | Contains Iodine; strictly mandates halogenated waste streams. |
| Molar Mass | 298.08 g/mol | High molecular weight; forms dense particulate matter. |
| Functional Groups | Carboxylic Acid, Aryl Iodide | Weakly acidic; incompatible with strong oxidizers and strong bases. |
| Physical State | Solid (Powder) | Risk of aerosolization; requires certified fume hood handling. |
The Mechanistic Logic of Halogenated Waste
The presence of the carbon-iodine (C-I) bond categorizes this compound strictly as a halogenated organic waste . During incineration, non-halogenated wastes are burned cleanly into CO₂ and H₂O. However, halogenated compounds generate corrosive hydrohalic acids (in this case, hydroiodic acid, HI). Facilities must route halogenated waste to specialized incinerators equipped with alkaline scrubbers to neutralize these toxic emissions. Mixing this compound with non-halogenated waste streams compromises the incinerator's infrastructure and drastically increases institutional disposal costs .
Furthermore, halogenated compounds can slowly dissociate to produce trace acids. This means metal disposal cans must be avoided entirely due to severe corrosion risks.
Waste Segregation Strategy
Proper segregation is the first line of defense in chemical waste management. The workflow below illustrates the logical decision tree for routing 6-Iodonaphthalene-1-carboxylic acid into the correct waste stream.
Workflow for segregating 6-Iodonaphthalene-1-carboxylic acid into proper halogenated streams.
Step-by-Step Disposal Protocol
To ensure a self-validating safety system, follow this step-by-step methodology for routine disposal.
Prerequisites: Always handle the dry powder or dissolved solutions within a certified chemical fume hood. Ensure you are wearing standard nitrile gloves, a chemically resistant lab coat, and ANSI-approved safety goggles.
-
Step 1: Container Selection Select a High-Density Polyethylene (HDPE) or polypropylene container. Do NOT use metal safety cans , as trace hydroiodic acid generation will cause structural failure and leakage over time.
-
Step 2: Solid Waste Collection For unreacted powder, contaminated filter paper, or solid reaction byproducts, sweep the material carefully using a static-free brush to avoid aerosolization. Transfer directly into the solid halogenated waste container.
-
Step 3: Liquid Waste Collection (Solvent Mixtures) If the compound is dissolved in a solvent (e.g., DCM, Methanol, or DMSO), the entire mixture must be classified as halogenated waste, regardless of the primary solvent's identity . Pour the liquid into the designated liquid halogenated waste carboy using a dedicated funnel.
-
Step 4: Labeling and Storage Attach a completed "Hazardous Waste" label immediately. Explicitly mark the constituents (e.g., "6-Iodonaphthalene-1-carboxylic acid, 5%"). Store the container in a designated secondary containment bin, strictly segregated from strong bases, heavy metals, and oxidizing agents.
-
Step 5: EH&S Transfer Once the container is 80% full, cap it tightly. Do not allow the waste to evaporate inside the fume hood —this is a direct violation of EPA regulations . Submit a chemical collection request to your Environmental Health and Safety (EH&S) department for pickup.
Spill Response & Emergency Decontamination
In the event of a spill, immediate and methodical action is required to prevent respiratory exposure and environmental contamination.
Step-by-step emergency response pathway for 6-Iodonaphthalene-1-carboxylic acid spills.
Spill Cleanup Methodology:
-
Assess and Isolate: Determine if the spill is manageable (e.g., < 50 grams). If it is a large spill or has become highly aerosolized outside a fume hood, evacuate the lab space and contact EH&S immediately.
-
Containment: For solid spills, lightly dampen the powder with a compatible non-reactive solvent (like water or a small amount of ethanol) to prevent dust generation. For liquid spills containing the dissolved compound, surround the area with chemical absorbent pads or an inert absorbent (e.g., vermiculite or sand).
-
Collection: Use a plastic scoop to transfer the absorbed material into a heavy-duty hazardous waste bag or HDPE bucket. Avoid metal tools to prevent sparking if flammable solvents are present in the mixture.
-
Decontamination: Wash the spill surface with a mild alkaline detergent solution to neutralize any residual carboxylic acid, followed by a thorough water rinse. Collect all wash liquids as hazardous waste.
-
Documentation: Label the cleanup materials as "Halogenated Decontamination Debris" and report the incident to the laboratory supervisor.
References
-
6-Iodonaphthalene-1-carboxylic acid (CAS 59866-96-5) . ChemBK Chemical Database. Available at:[Link]
-
Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32 . Electronic Code of Federal Regulations (eCFR). Available at:[Link]
-
Chemical Waste Management and Halogenated Solvents . Washington State University (WSU) Environmental Health & Safety. Available at:[Link]
-
Hazardous Waste Segregation Guidelines . University of Akron Environmental Health and Safety. Available at: [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency (EPA). Available at:[Link]
Mastering the Safe Handling of 6-Iodonaphthalene-1-carboxylic Acid: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical development and organic synthesis, the introduction of novel compounds is a daily reality. Among these, 6-Iodonaphthalene-1-carboxylic acid presents a unique molecular scaffold, valuable for creating complex molecular architectures. However, with novel compounds comes the critical responsibility of ensuring the safety of the researchers who handle them. This guide provides immediate, essential safety and logistical information for the handling and disposal of 6-Iodonaphthalene-1-carboxylic acid, grounded in established laboratory safety principles.
Hazard Assessment and Control
Before any manipulation of 6-Iodonaphthalene-1-carboxylic acid, a thorough risk assessment is mandatory. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. As a powdered substance, it poses a risk of aerosolization, making containment and appropriate personal protective equipment (PPE) the cornerstones of safe handling.
Engineering controls are the first line of defense. All handling of powdered 6-Iodonaphthalene-1-carboxylic acid must be conducted within a certified chemical fume hood to prevent the inhalation of airborne particles. The work surface should be clean and uncluttered to facilitate easy cleanup in the event of a spill.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of PPE are critical to prevent direct contact with the chemical. The following table summarizes the required PPE for handling 6-Iodonaphthalene-1-carboxylic acid.
| Body Part | PPE Item | Standard/Specification | Rationale |
| Eyes | Safety Goggles | ANSI Z87.1 | Protects against dust particles and potential splashes. |
| Face | Face Shield | - | To be worn in conjunction with goggles, especially when handling larger quantities, to protect the entire face. |
| Hands | Nitrile Gloves | ASTM D6319 | Provides a barrier against skin contact. Double-gloving is recommended. |
| Body | Laboratory Coat | - | Protects skin and personal clothing from contamination. |
| Respiratory | N95 Respirator | NIOSH-approved | Recommended as a minimum precaution against inhaling fine dust particles, especially during weighing and transfer operations. |
Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures the integrity of the experiment.
-
Preparation :
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware) within the fume hood.
-
Don all required PPE as outlined in the table above.
-
-
Weighing and Transfer :
-
Carefully open the container of 6-Iodonaphthalene-1-carboxylic acid, avoiding any sudden movements that could create dust.
-
Use a clean, dry spatula to transfer the desired amount of powder to a weigh boat.
-
To minimize dust, gently tap the spatula on the inside of the container to dislodge any adhering powder.
-
Once weighed, carefully transfer the powder to the reaction vessel. A powder funnel can aid in this process and prevent spills.
-
Immediately and securely close the container of 6-Iodonaphthalene-1-carboxylic acid.
-
-
Post-Handling :
-
Wipe down the spatula and any other reusable equipment with a damp cloth or paper towel, ensuring the waste is disposed of as hazardous material.
-
Carefully fold the disposable bench paper inward and place it in a designated hazardous waste bag.
-
Wipe down the work surface of the fume hood.
-
Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, inner gloves, goggles, and finally, the respirator.
-
Wash hands thoroughly with soap and water.
-
Operational and Disposal Plans
A clear plan for both routine operations and emergency situations is crucial.
Spill Response:
In the event of a small spill within the fume hood:
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material designed for chemical spills.
-
Carefully scoop the material into a labeled hazardous waste container.
-
Wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.
For larger spills, or any spill outside of a fume hood, evacuate the area and contact the institution's environmental health and safety department.
Waste Disposal:
Waste containing 6-Iodonaphthalene-1-carboxylic acid, including contaminated consumables and reaction residues, should be treated as hazardous waste.
-
Solid Waste : Contaminated items such as gloves, weigh boats, and bench paper should be collected in a clearly labeled hazardous waste bag.
-
Aqueous Waste : For aqueous waste streams containing the compound, a neutralization step is recommended to reduce the reactivity of the iodo- group. This can be achieved by treating the solution with a 10% solution of sodium thiosulfate until the characteristic color of any free iodine disappears. After neutralization, the waste should be collected in a designated hazardous waste container for aqueous chemical waste. Always check with your institution's specific guidelines for chemical waste disposal.[2]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of 6-Iodonaphthalene-1-carboxylic acid.
Caption: Workflow for the safe handling of 6-Iodonaphthalene-1-carboxylic acid.
By adhering to these guidelines, researchers can confidently work with 6-Iodonaphthalene-1-carboxylic acid, ensuring both their personal safety and the integrity of their valuable research.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Iodine." Available at: [Link].
-
Godo Shigen Co., Ltd. "Iodine Recycling Business." Available at: [Link].
-
KHA Online-SDS. "A Beginner's Guide to Benzoic Acid: Uses and Safety Tips." Available at: [Link].
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
